molecular formula C5H11NO2 B555818 L-(~15~N)Valine CAS No. 59935-29-4

L-(~15~N)Valine

カタログ番号: B555818
CAS番号: 59935-29-4
分子量: 118.14 g/mol
InChIキー: KZSNJWFQEVHDMF-JGTYJTGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Levodopa is an amino acid precursor of dopamine with antiparkinsonian properties. Levodopa is a prodrug that is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier. When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease. To assure that adequate concentrations of levodopa reach the central nervous system, it is administered with carbidopa, a decarboxylase inhibitor that does not cross the blood-brain barrier, thereby diminishing the decarboxylation and inactivation of levodopa in peripheral tissues and increasing the delivery of dopamine to the CNS.
Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.
L-Dopa, also known as dopar or levodopa, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Dopa is a drug which is used for the treatment of idiopathic parkinson's disease (paralysis agitans), postencephalitic parkinsonism, symptomatic parkinsonism which may follow injury to the nervous system by carbon monoxide intoxication, and manganese intoxication. L-Dopa exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Dopa has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, L-dopa is primarily located in the cytoplasm. L-Dopa participates in a number of enzymatic reactions. In particular, L-Dopa and tetrahydrobiopterin can be converted into dopamine and 4a-hydroxytetrahydrobiopterin through the action of the enzyme aromatic-L-amino-acid decarboxylase. Furthermore, L-Dopa can be converted into dopaquinone;  which is mediated by the enzyme tyrosinase. Furthermore, L-Dopa and dihydrobiopterin can be biosynthesized from L-tyrosine and sapropterin through the action of the enzyme tyrosine 3-monooxygenase. Finally, L-Dopa can be converted into dopamine;  which is mediated by the enzyme aromatic-L-amino-acid decarboxylase. In humans, L-dopa is involved in the tyrosine metabolism pathway, the disulfiram action pathway, and catecholamine biosynthesis pathway. L-Dopa is also involved in several metabolic disorders, some of which include dopamine beta-hydroxylase deficiency, the hawkinsinuria pathway, tyrosinemia, transient, OF the newborn pathway, and monoamine oxidase-a deficiency (mao-a). L-Dopa is a potentially toxic compound.

特性

IUPAC Name

(2S)-2-(15N)azanyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-JGTYJTGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514731
Record name L-(~15~N)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-29-4
Record name L-(~15~N)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of L-(15N)Valine

This guide provides a comprehensive overview of the core physical properties of L-(15N)Valine, a stable isotope-labeled essential amino acid. It is intended to serve as a technical resource, offering detailed data, experimental protocols for property determination, and visualizations of relevant biological and experimental workflows. L-(15N)Valine is a crucial tool in metabolic research, quantitative proteomics, and biomolecular NMR, where it serves as a tracer to elucidate protein structure, function, and dynamics.

Physical and Chemical Properties

The incorporation of the heavy nitrogen isotope (¹⁵N) results in a molecule with a slightly greater mass than its natural counterpart but with nearly identical chemical properties and physical characteristics. This allows it to be used as a tracer in biological systems without altering the underlying biochemistry.

Data Summary

The quantitative physical properties of L-(15N)Valine are summarized in the table below. These values are compiled from various commercial suppliers and chemical databases. Minor variations may be observed between different lots and manufacturers.

PropertyValueCitations
IUPAC Name (2S)-2-(¹⁵N)azanyl-3-methylbutanoic acid[1]
Molecular Formula C₅H₁₁¹⁵NO₂[1]
Molecular Weight 118.14 g/mol [1][2][3]
Appearance White crystalline solid or powder[1]
Melting Point 295-300 °C (sublimes)[1]
Optical Rotation [α]²⁵/D +26.6° (c=1 in 5 M HCl)[1][4]
Solubility Soluble in water. Almost insoluble in ethanol, ether, and acetone.[5][6]
Isotopic Purity ≥98 atom % ¹⁵N[1][2]
Chemical Purity ≥98%[2][3]
CAS Number (Labeled) 59935-29-4[1][3]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies used to determine the key physical properties of isotopically labeled amino acids like L-(15N)Valine.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For amino acids that decompose at high temperatures, the rate of heating is a crucial parameter.

  • Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The melting range is the temperature span from the appearance of the first liquid droplet (onset point) to the complete liquefaction of the solid (clear point).

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), sealed capillary tubes, thermometer or digital temperature probe.

  • Procedure:

    • Sample Preparation: A small amount of dry L-(15N)Valine is finely ground. The open end of a capillary tube is tapped into the powder until a 2-3 mm column of sample is packed into the sealed end.[7]

    • Initial Determination: The apparatus is heated rapidly to obtain an approximate melting point. This allows for a more precise measurement in subsequent trials.

    • Accurate Determination: A new sample is prepared. The apparatus is heated at a medium rate to approximately 20°C below the expected melting point.[7]

    • The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the sample becomes a clear liquid throughout is recorded as the clear point. The melting point is reported as this range.[8] Note: For compounds like valine that sublime, using a sealed capillary is essential to prevent sample loss before melting.

Optical Rotation Measurement

Optical rotation confirms the stereochemical identity (L- or D-enantiomer) of the amino acid.

  • Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, dependent on concentration, path length, temperature, and wavelength.[9]

  • Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), volumetric flasks, analytical balance, sample cell (polarimeter tube) of a known path length (e.g., 1 dm).

  • Procedure:

    • Solution Preparation: An exact mass of L-(15N)Valine is weighed and dissolved in a precise volume of solvent (e.g., 5 M HCl) to achieve a known concentration (c), typically expressed in g/mL.[1]

    • Calibration: The polarimeter is calibrated with a blank solvent-filled sample cell to set the zero point.

    • Measurement: The sample cell is rinsed and filled with the prepared L-(15N)Valine solution, ensuring no air bubbles are present in the light path.

    • The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[10]

    • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where l is the path length in decimeters (dm) and c is the concentration in g/mL. The temperature and wavelength are reported with the value.[9]

Solubility Determination (Gravimetric Method)

This protocol determines the maximum amount of solute that can dissolve in a given solvent at a specific temperature.

  • Principle: A supersaturated solution is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in a known volume of the saturated solution is then determined by evaporating the solvent and weighing the solid residue.

  • Apparatus: Temperature-controlled shaker or water bath, analytical balance, centrifuge, volumetric glassware, drying oven.

  • Procedure:

    • An excess amount of L-(15N)Valine is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

    • The mixture is agitated in a constant-temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

    • The solution is then allowed to stand at the same temperature for any undissolved solid to settle. Centrifugation can be used to separate the solid and liquid phases more effectively.

    • A precise volume of the clear, saturated supernatant is carefully withdrawn.

    • The withdrawn aliquot is placed in a pre-weighed container, and the solvent is evaporated at a controlled temperature (e.g., in a drying oven).

    • The container with the dry residue is weighed again. The difference in weight gives the mass of the dissolved L-(15N)Valine.

    • Solubility is expressed as mass per volume (e.g., g/100 mL). Note: For compounds with low solubility, more sensitive analytical methods like HPLC or spectrophotometry may be required.[11]

Isotopic and Chemical Purity Determination

Mass spectrometry is the definitive technique for confirming both the isotopic enrichment and the chemical purity of labeled compounds.

  • Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The mass difference between the labeled molecule and its natural counterpart confirms isotopic incorporation. The relative abundance of the isotopic peak compared to the unlabeled peak determines the isotopic purity. Chemical purity is assessed by identifying any unexpected m/z peaks in the spectrum.[12][]

  • Apparatus: High-resolution mass spectrometer (e.g., LC-MS/MS, Orbitrap, or MALDI-TOF).

  • Procedure:

    • Sample Preparation: A dilute solution of L-(15N)Valine is prepared in a suitable solvent compatible with the ionization method (e.g., electrospray ionization - ESI). An unlabeled L-Valine standard is prepared for comparison.

    • Mass Analysis: The sample is introduced into the mass spectrometer. The instrument is operated in a high-resolution mode to accurately distinguish between the ¹⁴N and ¹⁵N isotopes.

    • Isotopic Purity Analysis: The mass spectrum will show a peak for the unlabeled L-Valine (C₅H₁₁¹⁴NO₂) at an m/z corresponding to ~118.08 (as [M+H]⁺) and a peak for L-(15N)Valine (C₅H₁₁¹⁵NO₂) at an m/z of ~119.08 (as [M+H]⁺). The isotopic purity (atom % ¹⁵N) is calculated from the relative intensities of these peaks.

    • Chemical Purity Analysis: The full spectrum is examined for peaks that do not correspond to L-Valine or its common adducts. The area of impurity peaks relative to the main L-(15N)Valine peak provides a quantitative measure of chemical purity.[14]

Visualizations: Pathways and Workflows

Biological Pathway: L-Valine Catabolism

L-Valine, as a branched-chain amino acid (BCAA), undergoes a specific catabolic pathway primarily in the mitochondria of muscle tissue. This pathway converts it into succinyl-CoA, an intermediate of the citric acid cycle.

BCAA_Catabolism cluster_tca Mitochondrial Reactions Valine L-(15N)Valine aKG α-Ketoglutarate KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT Glutamate Glutamate aKG->Glutamate BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Complex Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA Citric Acid Cycle Succinyl_CoA->TCA

Caption: Catabolic pathway of L-Valine to the TCA cycle intermediate Succinyl-CoA.

Experimental Workflow: SILAC Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that utilizes labeled amino acids like L-(15N)Valine to compare protein abundance between different cell populations.[2]

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase Culture1 Cell Culture 1 ('Light' Medium) Labeled1 Proteome with Natural Abundance Amino Acids Culture1->Labeled1 >5 doublings Culture2 Cell Culture 2 ('Heavy' Medium + L-(15N)Valine) Labeled2 Proteome with 'Heavy' Amino Acids (>98% incorporation) Culture2->Labeled2 >5 doublings Treatment1 Apply Control Condition Labeled1->Treatment1 Treatment2 Apply Experimental Treatment Labeled2->Treatment2 Mix Combine Cell Populations 1:1 Treatment1->Mix Treatment2->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Proteolytic Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Data Analysis: Quantify Heavy/Light Peptide Ratios LCMS->Quant

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

References

An In-depth Technical Guide to L-(15N)Valine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-(15N)Valine, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. We will delve into its chemical properties, structure, and provide a detailed protocol for its application in quantitative proteomics.

Core Properties of L-(15N)Valine

L-(15N)Valine is a form of the essential amino acid L-Valine where the standard nitrogen-14 (¹⁴N) atom in the amino group is replaced by the heavier, non-radioactive nitrogen-15 (¹⁵N) isotope. This isotopic enrichment allows for the differentiation and quantification of proteins and metabolites in complex biological samples using mass spectrometry and NMR spectroscopy.

Chemical Structure and Formula

The incorporation of the ¹⁵N isotope results in a predictable mass shift, which is fundamental to its use as a tracer and internal standard.

  • Chemical Formula (L-Valine): C₅H₁₁NO₂

  • Chemical Formula (L-(15N)Valine): C₅H₁₁¹⁵NO₂

  • Linear Formula: (CH₃)₂CHCH(¹⁵NH₂)CO₂H[1]

Caption: Chemical structure of L-(15N)Valine.

Quantitative Data Summary

The key quantitative parameters of L-Valine and its ¹⁵N-labeled counterpart are summarized below. This data is essential for accurate experimental design and data analysis in mass spectrometry-based applications.

PropertyL-ValineL-(15N)Valine
Molecular Formula C₅H₁₁NO₂[2][3]C₅H₁₁¹⁵NO₂
Molecular Weight ~117.15 g/mol [2][4][5]~118.14 g/mol [1][6][7]
Monoisotopic Mass 117.078979 u118.076028 u
Isotopic Purity N/ATypically ≥98%[1][6][7]
Mass Shift (M+1) N/A+1 Da[1]

Experimental Protocol: Quantitative Proteomics using SILAC with L-(15N)Valine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.[3][7] L-(15N)Valine can be used in concert with other labeled essential amino acids (typically Arginine and Lysine) to achieve comprehensive proteome quantification. Below is a detailed protocol for a typical SILAC experiment.

I. Cell Culture and Labeling
  • Media Preparation : Prepare two types of cell culture media that are identical except for the isotopic forms of essential amino acids.

    • "Light" Medium : Standard culture medium (e.g., DMEM or RPMI) containing natural abundance ("light") L-Arginine, L-Lysine, and L-Valine.

    • "Heavy" Medium : The same base medium, but deficient in the standard amino acids, supplemented with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine, ¹³C₆,¹⁵N₂-L-Lysine, and L-(15N)Valine).

    • Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

  • Cell Adaptation : Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

  • Metabolic Incorporation : Passage the cells for at least five to six cell divisions in their respective media to ensure near-complete incorporation of the labeled amino acids into the proteome.[4]

  • Verification of Labeling (Optional but Recommended) : Before starting the experiment, verify the labeling efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry. The incorporation efficiency should ideally be >97%.

II. Experimental Treatment and Sample Preparation
  • Apply Stimulus : Apply the experimental treatment (e.g., drug candidate, growth factor) to one cell population (e.g., the "heavy" labeled cells), while the other population ("light" labeled cells) serves as the control.

  • Cell Lysis : Harvest both cell populations and lyse them separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration for each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Mixing : Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio). This step is critical as it minimizes sample-to-sample variation in subsequent processing steps.[4]

III. Protein Digestion and Mass Spectrometry
  • Protein Digestion : The combined protein lysate is typically separated by SDS-PAGE, and the gel is cut into bands. The proteins within each band are then subjected to in-gel digestion, most commonly with trypsin.

  • Peptide Extraction and Desalting : Extract the resulting peptides from the gel slices. The pooled peptide mixture is then desalted using a C18 solid-phase extraction (SPE) column to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis : Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed by the mass spectrometer.

IV. Data Analysis
  • Peptide Identification : The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences.

  • Quantification : In the MS1 spectra, peptides derived from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the incorporated stable isotopes. The relative abundance of a protein is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[7]

  • Data Interpretation : The calculated protein ratios are then used to identify proteins that are up- or down-regulated in response to the experimental treatment.

SILAC_Workflow cluster_culture I. Cell Culture & Labeling cluster_treatment II. Treatment & Lysis cluster_prep III. Sample Preparation cluster_analysis IV. Analysis light_culture Culture Cells in 'Light' Medium (Control) lyse Harvest and Lyse Both Cell Populations light_culture->lyse heavy_culture Culture Cells in 'Heavy' Medium (e.g., with L-(15N)Valine) treat Apply Experimental Stimulus to 'Heavy' Culture heavy_culture->treat treat->lyse mix Quantify and Mix Lysates (1:1 Ratio) lyse->mix digest Protein Digestion (e.g., Trypsin) mix->digest cleanup Peptide Desalting (SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Peptide Identification & Quantification lcms->quant interpret Data Interpretation (Protein Ratios) quant->interpret

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

References

The Synthesis and Biosynthesis of L-(¹⁵N)Valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis pathways for L-(¹⁵N)Valine. It is designed to be an in-depth resource, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved in the production of this isotopically labeled essential amino acid. The information contained herein is intended to support research and development efforts in fields ranging from metabolic studies and proteomics to drug discovery and development.

Introduction to L-(¹⁵N)Valine

L-Valine is a branched-chain amino acid (BCAA) that is essential for human and animal nutrition.[1] Its isotopic variant, L-(¹⁵N)Valine, in which the naturally occurring ¹⁴N atom in the amino group is replaced with the stable isotope ¹⁵N, serves as a powerful tool in a variety of scientific disciplines. The ¹⁵N label allows for the tracing and quantification of valine metabolism, protein synthesis, and degradation in complex biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These capabilities make L-(¹⁵N)Valine an invaluable asset in metabolic research, drug development, and structural biology.

Chemical Synthesis of L-(¹⁵N)Valine

The chemical synthesis of L-(¹⁵N)Valine offers a direct and controllable method for producing this labeled compound. The most common and well-established method for the de novo synthesis of amino acids is the Strecker synthesis.

Strecker Synthesis

The Strecker synthesis is a two-step process that produces a racemic mixture of α-amino acids from an aldehyde, ammonia, and cyanide.[2][3] For the synthesis of L-(¹⁵N)Valine, isobutyraldehyde serves as the starting material, and ¹⁵N-labeled ammonia (¹⁵NH₃) or an ammonium salt like ¹⁵NH₄Cl is used as the nitrogen source.

Step 1: Formation of α-Aminoisovaleronitrile-¹⁵N

In the first step, isobutyraldehyde reacts with ¹⁵N-ammonia to form an imine intermediate. The subsequent addition of a cyanide source, such as potassium cyanide (KCN), to the imine yields α-aminoisovaleronitrile-¹⁵N.[2]

Step 2: Hydrolysis to L-(¹⁵N)Valine

The α-aminoisovaleronitrile-¹⁵N is then hydrolyzed under acidic conditions to produce a racemic mixture of D- and L-(¹⁵N)Valine.[2] The resolution of this racemic mixture is necessary to isolate the desired L-enantiomer.

Experimental Protocol: Strecker Synthesis of (¹⁵N)Valine

Materials:

  • Isobutyraldehyde

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Formation of α-Aminoisovaleronitrile-¹⁵N:

    • In a well-ventilated fume hood, dissolve ¹⁵NH₄Cl in water.

    • Add an aqueous solution of KCN to the ¹⁵NH₄Cl solution.

    • Cool the mixture in an ice bath and slowly add isobutyraldehyde with constant stirring.

    • Allow the reaction to proceed at room temperature for several hours to overnight. The formation of the α-aminoisovaleronitrile may be observed as an oily layer.

    • Extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude α-aminoisovaleronitrile-¹⁵N.

  • Hydrolysis to Racemic (¹⁵N)Valine:

    • Carefully add concentrated HCl to the crude α-aminoisovaleronitrile-¹⁵N.

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile group.

    • After cooling, neutralize the reaction mixture with a NaOH solution to precipitate the racemic (¹⁵N)Valine.

    • Filter the crude product and wash with cold water.

  • Purification and Resolution:

    • The crude racemic (¹⁵N)Valine can be purified by recrystallization from a water/ethanol mixture.

    • Resolution of the D- and L-enantiomers can be achieved by enzymatic methods or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Expected Yield and Isotopic Enrichment:

The overall yield of the Strecker synthesis can vary but is often in the range of 40-60%. The isotopic enrichment of the final L-(¹⁵N)Valine product is dependent on the enrichment of the starting ¹⁵N-labeled ammonia source, which is typically ≥98 atom %.

Logical Workflow for Strecker Synthesis

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Resolution Isobutyraldehyde Isobutyraldehyde Imine Imine-¹⁵N Intermediate Isobutyraldehyde->Imine NH4Cl_15N ¹⁵NH₄Cl NH4Cl_15N->Imine KCN KCN Aminonitrile α-Aminoisovaleronitrile-¹⁵N KCN->Aminonitrile Imine->Aminonitrile Racemic_Valine Racemic (¹⁵N)Valine Aminonitrile->Racemic_Valine HCl_H2O HCl, H₂O HCl_H2O->Racemic_Valine Resolution Enzymatic or Chemical Resolution Racemic_Valine->Resolution L_Valine L-(¹⁵N)Valine Resolution->L_Valine D_Valine D-(¹⁵N)Valine Resolution->D_Valine

Caption: Strecker synthesis workflow for L-(¹⁵N)Valine production.

Enzymatic Synthesis of L-(¹⁵N)Valine

Enzymatic synthesis provides a highly stereospecific route to L-(¹⁵N)Valine, avoiding the need for chiral resolution. This method utilizes enzymes, such as amino acid dehydrogenases, to catalyze the reductive amination of an α-keto acid precursor.

Reductive Amination of α-Ketoisovalerate

The enzymatic synthesis of L-(¹⁵N)Valine starts with α-ketoisovalerate. In the presence of a ¹⁵N-ammonium source and a reducing cofactor (typically NADH or NADPH), an amino acid dehydrogenase catalyzes the formation of L-(¹⁵N)Valine. Leucine dehydrogenase (LeuDH) is an enzyme commonly employed for this purpose due to its ability to act on various branched-chain α-keto acids.

A key aspect of this process is the regeneration of the expensive NAD(P)H cofactor. This is often achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NAD⁺ to NADH.

Experimental Protocol: Enzymatic Synthesis of L-(¹⁵N)Valine

Materials:

  • α-Ketoisovaleric acid sodium salt

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)

  • Leucine Dehydrogenase (LeuDH) from Bacillus cereus or a recombinant source

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Tris-HCl buffer

  • Sodium hydroxide (NaOH)

  • Dowex 50WX8 cation-exchange resin

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), D-glucose, α-ketoisovaleric acid sodium salt, ¹⁵NH₄Cl, and a catalytic amount of NAD⁺.

    • Initiate the reaction by adding LeuDH and GDH to the mixture.

    • Maintain the pH of the reaction at 8.0 by the controlled addition of NaOH. The reaction progress can be monitored by the consumption of NaOH.

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) until the reaction is complete (indicated by the cessation of NaOH consumption).

  • Enzyme Removal and Product Purification:

    • Terminate the reaction by heating the mixture to denature the enzymes.

    • Remove the denatured protein by centrifugation or filtration.

    • Load the supernatant onto a cation-exchange column (Dowex 50WX8, H⁺ form).

    • Wash the column with deionized water to remove unreacted glucose and other non-cationic components.

    • Elute the L-(¹⁵N)Valine from the column using an aqueous solution of ammonium hydroxide.

  • Crystallization:

    • Collect the fractions containing L-(¹⁵N)Valine and concentrate them under reduced pressure.

    • Induce crystallization by adding a mixture of ethanol and diethyl ether and storing at a low temperature.

    • Filter the crystals, wash with a cold ethanol/ether mixture, and dry under vacuum.

Quantitative Data:

ParameterValueReference
Reaction Efficiency80-95%
Isotopic Enrichment>98%[4]
ScaleGram quantities[4]

Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzymes Enzyme System cluster_cofactors Cofactor Cycle cluster_products Products Keto_acid α-Ketoisovalerate Valine L-(¹⁵N)Valine Keto_acid->Valine NH4Cl_15N ¹⁵NH₄Cl NH4Cl_15N->Valine Glucose D-Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone LeuDH Leucine Dehydrogenase (LeuDH) GDH Glucose Dehydrogenase (GDH) NAD NAD⁺ NADH NADH NAD->NADH GDH NADH->NAD LeuDH

Caption: Coupled enzyme system for L-(¹⁵N)Valine synthesis.

Biosynthesis of L-(¹⁵N)Valine

The biosynthesis of L-(¹⁵N)Valine in microorganisms provides a sustainable and scalable method for its production. This is typically achieved by culturing microorganisms in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.

The L-Valine Biosynthetic Pathway

The biosynthesis of L-valine starts from pyruvate, a central metabolite derived from glycolysis.[5][] The pathway consists of four key enzymatic steps that are shared with the biosynthesis of other branched-chain amino acids, isoleucine and leucine.[7]

The key enzymes in the L-valine biosynthetic pathway are:

  • Acetolactate Synthase (AHAS) (also known as Acetohydroxy Acid Synthase): Catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[5][]

  • Acetohydroxy Acid Isomeroreductase (AHAIR) : Converts α-acetolactate to α,β-dihydroxyisovalerate.[5][]

  • Dihydroxyacid Dehydratase (DHAD) : Catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[5][]

  • Branched-Chain Amino Acid Aminotransferase (Transaminase B) : Transfers an amino group from a donor, such as glutamate, to α-ketoisovalerate to form L-valine.[5] When the cellular nitrogen pool is enriched with ¹⁵N, this final step incorporates the ¹⁵N label into L-valine.

L-Valine Biosynthesis Pathway

Biosynthesis_Pathway Pyruvate Pyruvate (x2) Acetolactate α-Acetolactate Pyruvate->Acetolactate AHAS Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate AHAIR Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD Valine L-(¹⁵N)Valine Ketoisovalerate->Valine Transaminase B Glutamate (¹⁵N)Glutamate Glutamate->Valine alphaKG α-Ketoglutarate Glutamate->alphaKG

Caption: The biosynthetic pathway of L-(¹⁵N)Valine from pyruvate.

Microbial Production of L-(¹⁵N)Valine

Metabolically engineered strains of microorganisms, such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis, are commonly used for the high-yield production of L-valine.[2][5][8] To produce L-(¹⁵N)Valine, these strains are cultivated in a defined minimal medium containing a ¹⁵N-labeled nitrogen source.

Experimental Protocol: Microbial Production of L-(¹⁵N)Valine

Materials:

  • Metabolically engineered L-valine producing microbial strain (e.g., C. glutamicum, E. coli)

  • Defined minimal medium (e.g., M9 medium) with glucose as the carbon source

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N) as the sole nitrogen source

  • Trace elements and vitamins as required by the specific strain

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Centrifuge

  • Cell lysis equipment (e.g., sonicator, French press)

  • Purification system (e.g., ion-exchange chromatography)

Procedure:

  • Inoculum Preparation:

    • Grow a starter culture of the engineered strain in a rich medium (e.g., LB) to a sufficient cell density.

    • Harvest the cells by centrifugation and wash with the ¹⁵N-minimal medium to remove any residual ¹⁴N-containing components.

  • Fermentation:

    • Inoculate the ¹⁵N-minimal medium in the bioreactor with the washed cells.

    • Carry out the fermentation under controlled conditions of temperature, pH, and dissolved oxygen, optimized for the specific strain and L-valine production.

    • Monitor cell growth (e.g., by measuring optical density) and substrate consumption.

    • The fermentation can be run in batch, fed-batch, or continuous mode to maximize L-(¹⁵N)Valine production.

  • Harvesting and Extraction:

    • At the end of the fermentation, harvest the cells by centrifugation.

    • The L-(¹⁵N)Valine can be recovered from the culture supernatant or extracted from the intracellular pool after cell lysis.

  • Purification:

    • Purify the L-(¹⁵N)Valine from the supernatant or cell lysate using methods such as ion-exchange chromatography, as described in the enzymatic synthesis protocol.

Quantitative Production Data in Engineered Microorganisms:

MicroorganismTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Corynebacterium glutamicum1030.352.67[8]
Corynebacterium glutamicum51--[9]
Escherichia coli86.440.443.32[2]
Escherichia coli840.412.33
Bacillus subtilis4.61--[5]

Analysis and Quality Control

The purity and isotopic enrichment of the synthesized L-(¹⁵N)Valine are critical for its use in research.

  • Purity Analysis: The chemical purity of L-(¹⁵N)Valine can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Isotopic Enrichment Analysis: The percentage of ¹⁵N incorporation is typically determined by mass spectrometry (MS). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to measure the mass-to-charge ratio of the molecule and its fragments, allowing for the calculation of the isotopic enrichment.

Conclusion

This technical guide has detailed the primary methods for the synthesis and biosynthesis of L-(¹⁵N)Valine. Chemical synthesis via the Strecker method provides a direct route but requires chiral resolution. Enzymatic synthesis offers high stereospecificity and good yields. Biosynthesis using metabolically engineered microorganisms is a powerful approach for large-scale production. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and cost considerations. The protocols and data presented here provide a solid foundation for researchers and professionals working with this important isotopically labeled amino acid.

References

A Technical Guide to High-Purity L-(¹⁵N)Valine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of high-purity L-(¹⁵N)Valine, a stable isotope-labeled amino acid crucial for a variety of research and drug development applications. This document details commercially available sources, key specifications, experimental protocols for its use in nuclear magnetic resonance (NMR) spectroscopy and quantitative proteomics, and its relevance in studying cellular signaling pathways.

Commercial Suppliers and Specifications

High-purity L-(¹⁵N)Valine is available from several reputable commercial suppliers. The following table summarizes the key quantitative data for their products, facilitating easy comparison for procurement.

SupplierProduct NameCatalog Number (Example)Isotopic Purity (atom % ¹⁵N)Chemical PurityFormApplications
Sigma-Aldrich L-Valine-¹⁵N59935-29-4≥98%[1][2][3]≥99% (CP)[1][2]Solid[1][2]Bio NMR[1][2]
Cambridge Isotope Laboratories, Inc. L-Valine (¹⁵N, 98%)NLM-316-1[4]≥98%[4][5][6]≥98%[4][5]Solid[4]Biomolecular NMR, Metabolism, Metabolomics, Proteomics[4][5][7]
Amerigo Scientific L-Valine (¹⁵N, 98%)SILC471992CAM98%[8]98%[8]Solid-
Eurisotop L-VALINE (15N, 98%)NLM-316-198%98%Solid-
MedchemExpress L-Valine-¹⁵NHY-N0717S-99.0%SolidMetabolic flux analysis, SILAC, Internal Standard[9]

Key Applications and Experimental Protocols

L-(¹⁵N)Valine is a powerful tool in various research fields, primarily due to the ability to introduce a specific, detectable isotopic label into biological systems. This enables precise tracking and quantification of molecules and metabolic processes.

Metabolic Labeling for NMR Analysis of Proteins

Stable isotope labeling with ¹⁵N is a cornerstone of modern biomolecular NMR spectroscopy. It allows for the acquisition of multidimensional spectra that are essential for determining the structure, dynamics, and interactions of proteins.

Experimental Protocol: Protein Expression and Labeling in E. coli

This protocol outlines the general procedure for producing a ¹⁵N-labeled protein in E. coli for NMR studies.

  • Prepare Minimal Media: A minimal medium, such as M9, is prepared. Crucially, the standard nitrogen source (ammonium chloride, NH₄Cl) is omitted.

  • Supplement with ¹⁵N Source: The minimal medium is supplemented with ¹⁵NH₄Cl as the sole nitrogen source. This ensures that all newly synthesized proteins will incorporate the ¹⁵N isotope.

  • Cell Culture and Induction:

    • An E. coli strain carrying the expression plasmid for the protein of interest is first grown in a small volume of rich medium (e.g., LB) to generate a starter culture.

    • The starter culture is then used to inoculate the M9 minimal medium containing ¹⁵NH₄Cl.

    • The cells are grown to an optimal density (typically an OD₆₀₀ of 0.6-0.8).

    • Protein expression is then induced by adding an appropriate inducer (e.g., IPTG for lac-based expression systems).

  • Cell Harvest and Protein Purification:

    • After a suitable induction period, the cells are harvested by centrifugation.

    • The cell pellet is resuspended and lysed to release the cellular contents.

    • The ¹⁵N-labeled protein is then purified from the lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • NMR Sample Preparation: The purified, ¹⁵N-labeled protein is exchanged into a suitable NMR buffer. This buffer typically has a low salt concentration and contains 5-10% deuterium oxide (D₂O) to provide a lock signal for the NMR spectrometer.[10]

Experimental Workflow for Protein NMR

experimental_workflow_nmr cluster_expression Protein Expression cluster_purification Purification & Analysis Minimal_Medium Prepare M9 Minimal Medium (w/o NH4Cl) Add_15N Supplement with L-(15N)Valine Minimal_Medium->Add_15N Inoculation Inoculate with E. coli Add_15N->Inoculation Induction Induce Protein Expression Inoculation->Induction Harvest Harvest Cells Induction->Harvest Purification Purify 15N-labeled Protein Harvest->Purification NMR_Sample Prepare NMR Sample Purification->NMR_Sample NMR_Spectroscopy NMR Spectroscopy NMR_Sample->NMR_Spectroscopy

Figure 1: Experimental workflow for producing and analyzing a ¹⁵N-labeled protein for NMR studies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling technique used for accurate relative quantification of proteins in different cell populations by mass spectrometry.[11][12] L-(¹⁵N)Valine can be used as the "heavy" amino acid in SILAC experiments.

Experimental Protocol: SILAC using L-(¹⁵N)Valine

This protocol provides a general workflow for a SILAC experiment.

  • Cell Culture Preparation: Two populations of cells are cultured.

    • "Light" Population: Grown in a medium containing the natural, unlabeled L-Valine.

    • "Heavy" Population: Grown in a medium that is identical to the "light" medium, except that the natural L-Valine is replaced with high-purity L-(¹⁵N)Valine.

  • Metabolic Labeling: The cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the respective "light" or "heavy" amino acid into their proteomes.

  • Experimental Treatment: Once labeling is complete, one cell population can be subjected to an experimental treatment (e.g., drug administration), while the other serves as a control.

  • Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are lysed, and their proteins are extracted.

  • Sample Mixing: The protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio. This early-stage mixing minimizes experimental variability.

  • Protein Digestion: The mixed protein sample is digested, typically with trypsin, to generate peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry.

  • Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁵N in the "heavy" peptides. The ratio of the signal intensities of the "heavy" to "light" peptide pairs is used to determine the relative abundance of the corresponding protein in the two cell populations.

Logical Workflow for SILAC

silac_workflow cluster_labeling Cell Labeling Light_Culture Cell Culture ('Light' Medium with L-Valine) Treatment Experimental Treatment (on one population) Light_Culture->Treatment Heavy_Culture Cell Culture ('Heavy' Medium with L-(15N)Valine) Combine Combine Cell Lysates (1:1) Heavy_Culture->Combine Treatment->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest MS Mass Spectrometry Analysis Digest->MS Quantification Relative Protein Quantification MS->Quantification pi3k_akt_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Amino_Acids Amino Acids (e.g., L-Valine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Rag_GTPases->mTORC1

References

Unlocking Cellular Secrets: A Technical Guide to ¹⁵N Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamentals of the stable isotope Nitrogen-15 (¹⁵N), from its natural abundance to its critical role in isotopic labeling. As a non-radioactive tracer, ¹⁵N has become an indispensable tool in modern research, enabling precise and quantitative analysis of complex biological systems. This whitepaper provides a comprehensive overview of ¹⁵N's properties, the significance of its application in labeling studies, detailed experimental protocols, and its impact on drug discovery and development.

The Natural Abundance and Properties of Nitrogen Isotopes

Nitrogen, a fundamental component of life, primarily exists as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of naturally occurring nitrogen is ¹⁴N, with ¹⁵N present in a much smaller fraction.[1] This low natural abundance is the cornerstone of ¹⁵N's utility in labeling experiments; the introduction of ¹⁵N-enriched compounds creates a distinct mass signature that can be readily detected against the natural background.

Table 1: Natural Abundance and Properties of Stable Nitrogen Isotopes

Property¹⁴N¹⁵N
Natural Abundance ~99.63%[2]~0.37%[2][3]
Atomic Mass (amu) 14.00307415.000108
Nuclear Spin (I) 1[4]1/2[4][5]
Quadrupole Moment Yes[6]No[6]

The difference in nuclear spin is particularly significant for Nuclear Magnetic Resonance (NMR) spectroscopy. The spin of 1/2 for ¹⁵N results in sharp, well-resolved peaks, making it ideal for detailed structural analysis of proteins and other biomolecules.[4][6] In contrast, the spin of 1 for ¹⁴N leads to quadrupolar broadening, which can obscure NMR signals.[4]

The Significance of ¹⁵N in Isotopic Labeling

Isotopic labeling with ¹⁵N involves the incorporation of this heavier isotope into molecules of interest, allowing researchers to trace their fate and quantify their abundance in complex biological systems.[7] This technique offers several advantages over other methods:

  • Non-Radioactive and Safe: As a stable isotope, ¹⁵N is non-radioactive, making it safe for use in a wide range of experiments, including those involving live cells, organisms, and even clinical studies.[7]

  • Minimal Perturbation: The chemical properties of ¹⁵N-labeled molecules are nearly identical to their unlabeled counterparts, ensuring that the biological processes under investigation are not significantly altered.[8]

  • Versatility: ¹⁵N labeling can be applied to a diverse array of organisms, from microorganisms like E. coli to multicellular organisms such as C. elegans, Drosophila, and mice.[9][10]

  • Quantitative Accuracy: Metabolic labeling with ¹⁵N allows for the mixing of labeled ("heavy") and unlabeled ("light") samples at an early stage of the experimental workflow. This minimizes sample handling variability and leads to highly accurate relative quantification of proteins and other biomolecules.[9][11]

Applications in Research and Drug Development

The ability to precisely track nitrogen-containing molecules has made ¹⁵N labeling a cornerstone of various research fields, particularly in proteomics, metabolomics, and drug development.

Quantitative Proteomics and Protein Turnover

Metabolic labeling with ¹⁵N is a powerful technique for the large-scale relative quantification of proteins.[11] In a typical experiment, one population of cells or an organism is grown in a medium containing a ¹⁵N-labeled nitrogen source, while a control population is grown in a medium with the natural abundance of nitrogen (¹⁴N).[12] The "heavy" and "light" samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the ¹⁵N-labeled and ¹⁴N-unlabeled peptides allows for the accurate determination of changes in protein abundance between the two samples.[11]

This approach, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) when using labeled amino acids, is invaluable for:

  • Identifying differentially expressed proteins in response to various stimuli or disease states.[11]

  • Studying protein turnover, which is the balance between protein synthesis and degradation.[13][14]

  • Analyzing the composition of multi-protein complexes.[15]

Metabolic Flux Analysis

¹⁵N labeling is also a key tool in metabolic flux analysis, which aims to map the intricate network of biochemical pathways within a cell.[16] By providing cells with ¹⁵N-labeled substrates, researchers can trace the incorporation of nitrogen into various metabolites, providing insights into the activity of different metabolic routes.[16] This is crucial for understanding cellular metabolism in both healthy and diseased states.

Drug Discovery and Development

In the pharmaceutical industry, ¹⁵N labeling plays a vital role throughout the drug development pipeline:[5][17]

  • Target Identification and Validation: By observing changes in protein expression profiles upon drug treatment, researchers can identify the protein targets of novel drug candidates.[11][17]

  • Mechanism of Action Studies: ¹⁵N labeling helps to elucidate how a drug works by revealing its effects on specific metabolic pathways and cellular processes.[5][17]

  • Pharmacokinetics (ADME): Labeled compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to track the fate of a drug and its metabolites within an organism.[17][18] This information is critical for determining a drug's efficacy and potential toxicity.[17]

Experimental Protocols

The following sections provide detailed methodologies for common ¹⁵N labeling experiments.

Protocol 1: ¹⁵N Metabolic Labeling of E. coli

This protocol describes the metabolic labeling of E. coli for proteomic analysis.

Materials:

  • M9 minimal medium components

  • ¹⁵NH₄Cl (for "heavy" medium) and ¹⁴NH₄Cl (for "light" medium)

  • Glucose (or other carbon source)

  • Sterile stock solutions of MgSO₄, CaCl₂, and trace elements

  • Appropriate antibiotics

  • E. coli strain of interest

Procedure:

  • Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium, initially omitting the ammonium chloride. Sterilize by autoclaving.[19]

  • Prepare Labeling Media: Aseptically add the sterile supplements to the M9 medium. For the "heavy" medium, add 1 gram of ¹⁵NH₄Cl. For the "light" medium, add 1 gram of ¹⁴NH₄Cl.[19][20]

  • Pre-culture: Inoculate a small volume of rich medium (e.g., LB) with the E. coli strain and grow to a high cell density.[19]

  • Inoculation: Use the pre-culture to inoculate the "heavy" and "light" M9 minimal media. A 1:100 dilution is typically recommended.[19][20]

  • Cell Growth: Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).[19]

  • Induction (if applicable): If expressing a specific protein, induce the cultures as required.[19]

  • Harvesting: Harvest the cells by centrifugation. The cell pellets can be stored at -20°C or processed immediately.[21]

Protocol 2: ¹⁵N Metabolic Labeling of Mammalian Cells (SILAC)

This protocol outlines the general steps for SILAC labeling of mammalian cells.

Materials:

  • SILAC-grade cell culture medium (deficient in arginine and lysine)

  • "Light" L-arginine and L-lysine

  • "Heavy" ¹⁵N-labeled L-arginine and L-lysine

  • Dialyzed fetal bovine serum (FBS)

  • Mammalian cell line of interest

Procedure:

  • Prepare SILAC Media: Supplement the SILAC-grade medium with either "light" or "heavy" amino acids and dialyzed FBS.

  • Cell Culture: Culture the two cell populations in their respective "light" and "heavy" media for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[22]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Harvesting and Mixing: Harvest the cells and mix equal numbers of cells from the "light" and "heavy" populations.

  • Protein Extraction and Digestion: Lyse the mixed cell pellet to extract proteins. The extracted proteins are then digested, typically with trypsin.[19]

Sample Processing for Mass Spectrometry

Procedure:

  • Protein Extraction: Lyse the cell pellets (from either Protocol 1 or 2) using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (IAA).[19]

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin. A 1:50 (trypsin:protein) ratio is commonly used for overnight digestion at 37°C.[19]

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 column to remove contaminants that can interfere with mass spectrometry analysis.[19]

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is recommended to use a high-resolution mass spectrometer for both MS1 and MS2 scans.[19][23]

Data Analysis and Visualization

Data Analysis Workflow

The analysis of data from ¹⁵N labeling experiments involves several key steps:

  • Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptide sequences.[19]

  • Quantification: The relative abundance of "heavy" and "light" peptides is determined by comparing the signal intensities of their respective isotopic envelopes in the MS1 spectra.[19]

  • Ratio Calculation and Normalization: The ratios of heavy to light peptides are calculated and normalized to account for any mixing errors.

  • Protein Quantification: The peptide ratios are then used to calculate the relative abundance of the corresponding proteins.[12]

  • Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance between the experimental conditions.[19]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key workflows in ¹⁵N labeling experiments.

MetabolicLabelingWorkflow cluster_labeling Stage 1: Labeling cluster_processing Stage 2: Sample Processing cluster_analysis Stage 3: Analysis Light Unlabeled (¹⁴N) Culture Mix Mix Samples Light->Mix Heavy Labeled (¹⁵N) Culture Heavy->Mix Extract Protein Extraction Mix->Extract Digest Protein Digestion Extract->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Peptide Identification LCMS->Identify Quantify Protein Quantification Identify->Quantify

Caption: General workflow for a ¹⁵N metabolic labeling experiment.

QuantitativeProteomicsWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Control Control Cells (¹⁴N Medium) Mix Mix Equal Cell Numbers Control->Mix Treated Treated Cells (¹⁵N Medium) Treated->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Tryptic Digestion Lyse->Digest LCMS LC-MS/MS Digest->LCMS Search Database Search (Peptide ID) LCMS->Search Ratio ¹⁴N/¹⁵N Ratio Calculation Search->Ratio ProteinQuant Protein Quantification Ratio->ProteinQuant Stats Statistical Analysis ProteinQuant->Stats

Caption: Detailed workflow for quantitative proteomics using ¹⁵N labeling.

Conclusion

Nitrogen-15 isotopic labeling is a powerful and versatile technology that provides unparalleled insights into the dynamic processes of biological systems.[17] From fundamental research in proteomics and metabolomics to the development of new therapeutics, ¹⁵N labeling enables the precise and quantitative analysis of nitrogen-containing molecules. As analytical technologies continue to advance, the applications of stable isotope labeling will undoubtedly expand, further enhancing our understanding of biology and accelerating the discovery of novel drugs.[17]

References

A Technical Guide to L-(15N)Valine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information for researchers and drug development professionals on the physical and chemical properties of L-(15N)Valine, a stable isotope-labeled amino acid. This document offers a structured overview of its key data, potential experimental applications, and relevant biological pathways.

Core Data Presentation

For ease of reference, the fundamental quantitative data for L-(15N)Valine is summarized in the table below.

ParameterValueReference
CAS Number59935-29-4[1][2]
Molecular Weight118.14 g/mol [1][2]
Chemical Formula(CH₃)₂CHCH(¹⁵NH₂)COOH[1][2]
Isotopic Purity≥98 atom % ¹⁵N[1][2]
AppearanceSolid[1]

Experimental Protocols

L-(15N)Valine is a crucial tool in metabolic research, particularly in stable isotope labeling by amino acids in cell culture (SILAC), a technique used for quantitative proteomics. It also finds application in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate protein structure and dynamics.[2][3]

A typical experimental workflow for a SILAC-based proteomics study using L-(15N)Valine involves the following steps:

  • Cell Culture Preparation: Two populations of cells are cultured in specialized media. One population is grown in a "light" medium containing the natural, unlabeled L-Valine, while the other is grown in a "heavy" medium where L-Valine is replaced with L-(15N)Valine.

  • Metabolic Labeling: The cells are cultured for a sufficient duration to ensure the complete incorporation of the respective labeled or unlabeled valine into their proteomes.

  • Sample Collection and Lysis: After the labeling period, the cell populations are harvested and lysed to extract the proteins.

  • Protein Quantification and Mixing: The protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein from each are mixed.

  • Proteolytic Digestion: The mixed protein sample is then subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry. The mass difference between the "light" and "heavy" peptides containing valine allows for their relative quantification.

  • Data Analysis: The mass spectrometry data is processed using specialized software to identify the proteins and quantify their relative abundance between the two experimental conditions.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context of L-Valine, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Analysis A Cell Culture with 'Light' L-Valine C Cell Lysis and Protein Extraction A->C Harvest B Cell Culture with 'Heavy' L-(15N)Valine B->C Harvest D Protein Quantification and Mixing C->D E Proteolytic Digestion D->E F Mass Spectrometry (LC-MS/MS) E->F G Data Processing and Quantification F->G

A typical SILAC experimental workflow using L-(15N)Valine.

Valine_Metabolism Valine L-Valine BCAT Branched-Chain Amino Acid Transaminase (BCAT) aKIV α-Ketoisovalerate Valine->aKIV Transamination aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA Oxidative Decarboxylation TCA TCA Cycle IsobutyrylCoA->TCA Further Metabolism

Simplified metabolic pathway of L-Valine.

References

The Role of L-Valine as a Branched-Chain Amino Acid in Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Valine is an essential branched-chain amino acid (BCAA) that plays a pivotal role in cellular physiology, most notably as a fundamental component of protein synthesis. Beyond its function as a proteinogenic building block, L-Valine and other BCAAs act as critical signaling molecules that regulate the machinery of translation, primarily through the mammalian Target of Rapamycin (mTOR) pathway. This technical guide provides an in-depth examination of the molecular mechanisms governing L-Valine's role in protein synthesis, from its cellular uptake and enzymatic activation to its influence on key signaling cascades. Detailed experimental protocols for quantifying protein synthesis and analyzing signaling events are provided, alongside structured quantitative data and visual diagrams of core pathways to support advanced research and therapeutic development.

Introduction

L-Valine, alongside L-Leucine and L-Isoleucine, belongs to the family of branched-chain amino acids (BCAAs), characterized by their non-linear aliphatic side chains. As an essential amino acid, L-Valine cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1] Its primary metabolic fate is incorporation into nascent polypeptide chains during protein synthesis, a process fundamental to cell growth, proliferation, and function.[2][3]

The significance of L-Valine extends beyond its structural role. It is increasingly recognized as a nutrient signal that modulates metabolic pathways.[4] Dysregulation of BCAA metabolism, including that of L-Valine, has been implicated in various pathological states, making the pathways that govern its transport, sensing, and utilization critical areas of study for drug development professionals.[5] This guide will detail the core molecular processes involving L-Valine in protein synthesis, providing the technical foundation required for its investigation in research and clinical contexts.

The Core Mechanism: From Cellular Uptake to tRNA Charging

The journey of an L-Valine molecule from the extracellular space to its incorporation into a protein involves two critical preliminary steps: transport across the cell membrane and activation by its cognate aminoacyl-tRNA synthetase.

Cellular Uptake via LAT1

L-Valine is transported into the cell primarily by the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5.[6][7] LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, including all three BCAAs.[8] It functions as a heterodimer, requiring association with the glycoprotein CD98 (SLC3A2) for stable localization to the plasma membrane.[7] The transporter typically exchanges an extracellular amino acid like L-Valine for an intracellular substrate, often L-Glutamine.[9] The high expression of LAT1 in highly proliferative cells, such as activated T-cells and various cancer cells, underscores its importance in supplying the necessary building blocks for rapid protein synthesis and growth.[7][10]

cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space LAT1 LAT1 (SLC7A5) + CD98 (SLC3A2) Gln_in L-Glutamine LAT1->Gln_in Export Val_in L-Valine LAT1->Val_in Import Val_out L-Valine Val_out->LAT1 Gln_out L-Glutamine Gln_out->LAT1

Figure 1. L-Valine cellular import via the LAT1/CD98 antiporter.

Aminoacylation by Valyl-tRNA Synthetase (ValRS)

Once inside the cell, L-Valine must be "charged" or attached to its corresponding transfer RNA (tRNAVal) before it can be delivered to the ribosome. This crucial activation step is catalyzed by Valyl-tRNA Synthetase (ValRS), a member of the class I family of aminoacyl-tRNA synthetases.[11][12] The reaction proceeds in two steps:

  • Amino Acid Activation: L-Valine reacts with ATP to form a valyl-adenylate intermediate, with the release of pyrophosphate (PPi).

  • tRNA Charging: The activated valyl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine on the tRNAVal molecule, releasing AMP.[13]

The overall reaction is: L-Valine + tRNAVal + ATP ⇌ Valyl-tRNAVal + AMP + PPi[11]

ValRS possesses a high degree of specificity for both L-Valine and tRNAVal. To prevent translational errors, it also contains a distinct editing or "proofreading" domain.[11][14] This domain can hydrolyze incorrectly charged products, such as Threonyl-tRNAVal, ensuring the high fidelity of protein synthesis.[14] This "double-sieve" mechanism, which first excludes larger amino acids like isoleucine at the activation site and then hydrolyzes smaller, incorrect products at the editing site, is a hallmark of translational accuracy.[14]

cluster_activation Step 1: Activation cluster_charging Step 2: Charging Val L-Valine Val_AMP Valyl-adenylate (Intermediate) Val->Val_AMP + ATP ATP ATP ATP->Val_AMP tRNA_Val tRNAVal Val_tRNA_Val Valyl-tRNAVal (Charged tRNA) tRNA_Val->Val_tRNA_Val ValRS Valyl-tRNA Synthetase (ValRS) ValRS->Val_AMP Catalyzes ValRS->Val_tRNA_Val Catalyzes PPi PPi Val_AMP->PPi releases Val_AMP->Val_tRNA_Val + tRNAVal AMP AMP Val_tRNA_Val->AMP releases Ribosome Ribosome Val_tRNA_Val->Ribosome To Translation

Figure 2. Two-step aminoacylation of tRNAVal catalyzed by ValRS.

Regulation of Protein Synthesis: The mTORC1 Signaling Pathway

Amino acids, particularly BCAAs, are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central kinase that promotes protein synthesis and cell growth.[4] The activation of mTORC1 is a complex process that occurs at the lysosomal surface and integrates signals from growth factors, energy status, and amino acid availability.

In the absence of amino acids, the GATOR1 complex acts as a GTPase-activating protein (GAP) for RagA/B, keeping it in an inactive GDP-bound state and thus preventing mTORC1 activation.[4] The GATOR2 complex, in turn, is an inhibitor of GATOR1. The Sestrin family of proteins are cytosolic sensors that bind to GATOR2 to inhibit its function.

While L-Leucine is the most extensively studied BCAA that directly binds to Sestrin2, causing its dissociation from GATOR2, L-Valine is also known to be a potent "activating" amino acid.[15][16][17] Upon sufficient amino acid levels, Sestrin2 releases GATOR2. The now-active GATOR2 inhibits GATOR1, allowing RagA/B to become GTP-loaded. This active Rag heterodimer recruits mTORC1 to the lysosomal surface, where it can be fully activated by the small GTPase Rheb.[18] Activated mTORC1 then phosphorylates its downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote mRNA translation and protein synthesis.[19]

mTORC1_Pathway cluster_lysosome Lysosomal Surface AminoAcids Sufficient Amino Acids (L-Valine, L-Leucine) Sestrin2 Sestrin2 AminoAcids->Sestrin2 Binds (Leucine) Activates (Valine) GATOR2 GATOR2 Sestrin2->GATOR2 Dissociates GATOR1 GATOR1 (GAP for RagA/B) GATOR2->GATOR1 Inhibits Rag_inactive RagA/B-GDP RagC/D-GTP (Inactive) GATOR1->Rag_inactive Promotes Rag_active RagA/B-GTP RagC/D-GDP (Active) GATOR1->Rag_active Inhibits GAP activity Rag_inactive->Rag_active GTP Loading Rag_active->Rag_inactive GTP Hydrolysis mTORC1_cyto mTORC1 (Cytosolic) Rag_active->mTORC1_cyto mTORC1_lyso mTORC1 (Lysosomal/Active) mTORC1_cyto->mTORC1_lyso Recruitment ProteinSynthesis Protein Synthesis ↑ mTORC1_lyso->ProteinSynthesis Phosphorylates S6K1 & 4E-BP1 Rheb Rheb-GTP Rheb->mTORC1_lyso Activates

Figure 3. L-Valine as part of the amino acid signal activating the mTORC1 pathway.

Quantitative Data on L-Valine and Protein Synthesis

Quantifying the impact of L-Valine on protein synthesis is essential for understanding its physiological and pharmacological effects. The following tables summarize key quantitative data from cited literature.

Table 1: Kinetic Parameters of Valyl-tRNA Synthetase

This table presents example kinetic parameters for ValRS. Note that values can vary based on the organism and experimental conditions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, with a lower Km indicating higher affinity. The catalytic constant (kcat) represents the turnover number.

Enzyme SourceSubstrateKMkcatCatalytic Efficiency (kcat/KM)Reference
Thermus thermophilus ValRStRNAVal28-fold ↑ (w/o C-domain)19-fold ↓ (w/o C-domain)-[13]
Homo sapiens CysRS (example)tRNACys0.9 ± 0.1 µM2.3 ± 0.1 s-12.6 x 106 M-1s-1[20]

Table 2: Effects of BCAA/EAA Supplementation on Muscle Protein Synthesis (MPS)

This table summarizes findings from human studies on the effect of oral amino acid supplementation, containing L-Valine, on the fractional synthetic rate (FSR) of muscle protein, typically measured using stable isotope tracers.

Study PopulationInterventionMeasurement TimingOutcomeReference
Young MenBCAA (2.6g Leu, 1.6g Val, 1.4g Ile) vs. Placebo4h post-exercise22% greater myofibrillar protein synthesis rate with BCAA
Trained Men23g Protein + 5g Leucine vs. Control240 min post-exercise33% increase in myofibrillar FSR (0.060 to 0.080 %/h)
Older Individuals3.6g EAA (high-leucine)3h post-consumption48.9% increase in muscle protein FSR over basal[9]
Healthy SubjectsBCAA InfusionDuring 3h infusionDecrease in muscle protein synthesis (37 to 21 nmol/min/100ml leg)

Note: The effect of BCAAs alone on net protein balance is debated, as synthesis requires all essential amino acids. Some studies suggest that without a full complement of EAAs, BCAAs alone may not sustain a positive net protein balance.

Experimental Protocols

Accurate measurement of protein synthesis and the signaling pathways regulated by L-Valine requires robust and validated experimental methodologies. This section provides detailed protocols for key techniques.

Protocol: Measurement of Muscle Protein Fractional Synthetic Rate (FSR) using Stable Isotope Tracer Infusion

This method quantifies the rate of new protein synthesis in vivo by measuring the incorporation of a labeled amino acid tracer into tissue proteins.

Objective: To determine the FSR of skeletal muscle protein.

Materials:

  • Sterile, stable isotope-labeled amino acid (e.g., L-[ring-13C6]phenylalanine).

  • Infusion pumps and sterile saline.

  • Catheters for venous infusion and arterialized blood sampling.

  • Muscle biopsy kit (e.g., Bergström needle).

  • Liquid nitrogen for snap-freezing samples.

  • Gas chromatography-mass spectrometry (GC-MS) equipment.

Methodology:

  • Subject Preparation: Subjects fast overnight. Catheters are inserted into an antecubital vein for tracer infusion and a contralateral hand vein (heated to "arterialize" the blood) for sampling.

  • Baseline Sampling: A baseline blood sample and a muscle biopsy from the vastus lateralis are collected.

  • Tracer Infusion: A primed, continuous intravenous infusion of the stable isotope tracer is initiated. The priming dose quickly raises the tracer enrichment in the precursor pool to a steady-state, which is then maintained by the constant infusion.

  • Blood Sampling: Arterialized blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period to monitor plasma tracer enrichment.

  • Final Biopsy: A second muscle biopsy is taken from a separate incision on the same leg at the end of the infusion period (e.g., after 3-4 hours).

  • Sample Processing:

    • Blood samples are centrifuged to separate plasma, which is stored at -80°C.

    • Muscle biopsies are immediately cleared of blood and connective tissue, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Analytical Procedure:

    • Muscle tissue is homogenized, and proteins (e.g., myofibrillar fraction) are precipitated and hydrolyzed into constituent amino acids.

    • Tracer enrichment in the plasma (surrogate for the precursor pool) and in the protein hydrolysate is determined by GC-MS.

  • Calculation: FSR is calculated using the formula: FSR (%/hour) = (Ep2 - Ep1) / (Eprecursor × t) × 100 Where Ep2 and Ep1 are the tracer enrichments in bound muscle protein at two time points, Eprecursor is the average enrichment of the precursor pool (plasma or intracellular free amino acid), and t is the time in hours between biopsies.

start Subject Fasting & Catheter Insertion biopsy1 Baseline Muscle Biopsy 1 (t=0) start->biopsy1 blood1 Baseline Blood Sample start->blood1 infusion Primed, Continuous Infusion of Labeled Amino Acid biopsy1->infusion blood1->infusion sampling Serial Blood Sampling infusion->sampling biopsy2 Final Muscle Biopsy 2 (t=final) sampling->biopsy2 processing Sample Processing (Homogenization, Hydrolysis) biopsy2->processing analysis GC-MS Analysis of Tracer Enrichment processing->analysis calc Calculate FSR analysis->calc

Figure 4. Experimental workflow for FSR measurement using stable isotopes.

Protocol: Western Blot Analysis of mTORC1 Pathway Phosphorylation

This protocol details the detection of phosphorylated (activated) proteins in the mTORC1 signaling cascade.

Objective: To quantify the relative phosphorylation of mTOR, S6K1, and 4E-BP1 in response to L-Valine stimulation.

Materials:

  • Cell culture reagents and L-Valine.

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST).

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Starve cells of amino acids if necessary, then treat with desired concentrations of L-Valine or control vehicle for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using lysis buffer with inhibitors. Scrape and collect lysate.

  • Protein Quantification: Centrifuge lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-mTOR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

  • Densitometry Analysis: Quantify the band intensity using image analysis software. Express the phosphorylated protein level as a ratio to the total protein level.

Applications in Drug Development

Understanding the role of L-Valine in protein synthesis has direct applications for researchers in drug development:

  • Oncology: Cancer cells exhibit a high demand for amino acids to fuel rapid growth and protein synthesis. The L-Valine transporter, LAT1, is overexpressed in many cancers and is a validated therapeutic target.[10] Inhibitors of LAT1 can induce amino acid starvation, suppress mTORC1 signaling, and inhibit tumor growth.

  • Metabolic Diseases: Aberrant BCAA metabolism is linked to insulin resistance and type 2 diabetes. Modulating the pathways that sense and utilize L-Valine could offer novel therapeutic strategies.

  • Neurology: Valyl-tRNA synthetase (VARS) mutations have been associated with neurodevelopmental disorders, highlighting the critical role of precise protein synthesis in the nervous system.[14]

  • Nutritional Therapies: Formulations containing L-Valine are used in clinical nutrition to support patients with conditions like liver disease or to promote muscle recovery after surgery or in sarcopenic individuals.

Conclusion

L-Valine is an indispensable component of protein synthesis, acting as both a substrate and a signaling molecule. Its transport via LAT1, activation by ValRS, and its role in stimulating the mTORC1 pathway form a coordinated system that is fundamental to cell growth and homeostasis. A thorough understanding of these mechanisms, supported by the quantitative and methodological approaches detailed in this guide, is crucial for researchers and drug developers aiming to modulate these pathways for therapeutic benefit. Future investigations will likely further elucidate the specific sensors for L-Valine and refine our ability to target these pathways with greater precision.

References

Methodological & Application

Application Notes and Protocols for L-(15N)Valine Labeling in E. coli for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Selective isotope labeling of proteins is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy, enabling the simplification of complex spectra and facilitating the study of large proteins and protein complexes.[1][2][3] Specifically labeling valine residues with ¹⁵N allows researchers to focus on specific regions of a protein, aiding in resonance assignment, and providing probes to study protein structure, dynamics, and interactions.[4][5] Valine is frequently found in the hydrophobic cores of proteins and at protein-protein interfaces, making it an excellent reporter for key structural and functional events.

This document provides a detailed protocol for the selective incorporation of L-(¹⁵N)Valine into a target protein overexpressed in Escherichia coli. The methodology involves growing the bacterial culture in a minimal medium containing natural abundance (¹⁴N) nitrogen, followed by the addition of L-(¹⁵N)Valine just prior to the induction of protein expression. This timing is critical to maximize incorporation into the recombinant protein while minimizing metabolic scrambling of the ¹⁵N isotope to other amino acids.[6]

Data Presentation

Table 1: M9 Minimal Medium Composition (per 1 Liter)
ComponentStock SolutionVolume per LiterFinal Concentration
Autoclaved Base
10x M9 Salts10x100 mL1x
Distilled H₂O-855.7 mL-
Filtered Sterile Additions
D-Glucose20% (w/v)20 mL0.4% (w/v)
MgSO₄1 M2 mL2 mM
CaCl₂1 M0.3 mL0.3 mM
Trace Elements Solution100x10 mL1x
Thiamine1 mg/mL1 mL1 µg/mL
Biotin1 mg/mL1 mL1 µg/mL
Antibiotic(s)VariesVariesAs required

Note: For the selective labeling protocol, use natural abundance Ammonium Chloride (¹⁴NH₄Cl) when preparing the 10x M9 Salts solution.[7]

Table 2: Stock Solution Recipes
Stock SolutionRecipe per 1 LiterSterilization
10x M9 Salts 60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 5 g ¹⁴NH₄ClAutoclave
100x Trace Elements 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, 1.6 mg MnCl₂·6H₂OFilter (0.22 µm)
20% (w/v) Glucose 200 g D-GlucoseAutoclave or Filter
1 M MgSO₄ 246.5 g MgSO₄·7H₂OAutoclave or Filter
1 M CaCl₂ 111 g CaCl₂Autoclave or Filter
1 mg/mL Thiamine 100 mg Thiamine HClFilter
1 mg/mL Biotin 100 mg BiotinFilter

To prepare the 100x Trace Elements solution, dissolve EDTA in 800 mL of water first, adjust pH to 7.5, then add the other components and bring the final volume to 1 L.[7]

Table 3: Typical Experimental and NMR Sample Parameters
ParameterRecommended Value / Range
E. coli StrainBL21(DE3) or auxotrophic strains for valine[8]
Pre-culture MediumLB or 2xTY Medium
Main Culture MediumM9 Minimal Medium (with ¹⁴NH₄Cl)
L-(¹⁵N)Valine Concentration100-150 mg/L
OD₆₀₀ for L-(¹⁵N)Valine Addition~0.5
OD₆₀₀ for Induction0.6 - 0.8[7]
Inducer (e.g., IPTG)0.5 - 1.0 mM
Post-induction Temperature18-25 °C
Post-induction Time12-18 hours
Expected Protein Yield5-20 mg/L (highly protein-dependent)
Final NMR Sample Conc.0.5 - 1.0 mM[9]
NMR Buffer25-50 mM Phosphate or MES, pH 6.0-7.0[9]
D₂O Content5-10% (v/v)[9]
Ionic Strength< 100 mM NaCl (or other salt)[9]

Experimental Protocols

This protocol describes the selective labeling of a protein with L-(¹⁵N)Valine expressed in E. coli BL21(DE3).

Day 1: Transformation
  • Transform the expression plasmid containing the gene of interest into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformation mixture onto an LB agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Day 2: Pre-culture Preparation
  • In the morning, inoculate a single colony from the fresh plate into 5-10 mL of rich medium (e.g., LB or 2xTY) containing the appropriate antibiotic.

  • Grow this culture at 37°C with vigorous shaking (220-250 rpm) for 6-8 hours until it becomes dense.[9]

  • In the evening, use this rich media culture to inoculate a 50-100 mL starter culture of M9 minimal medium (prepared with ¹⁴NH₄Cl as described in Table 1). The inoculation volume should be sufficient to give a starting OD₆₀₀ of ~0.05-0.1.

  • Grow the minimal medium starter culture overnight at 30-37°C with shaking. This step adapts the cells to the minimal medium.[10]

Day 3: Main Culture Growth, Labeling, and Induction
  • In the morning, inoculate 1 L of M9 minimal medium (in a 2.8 L baffled flask) with the overnight starter culture to a starting OD₆₀₀ of 0.05-0.1.

  • Grow the main culture at 37°C with vigorous shaking (220-250 rpm). Monitor the cell density by measuring the OD₆₀₀ approximately every hour.

  • When the OD₆₀₀ reaches ~0.5, add 100-150 mg of L-(¹⁵N)Valine to the culture. For optimal incorporation, the labeled amino acid should be added approximately 30-60 minutes before induction.[3]

  • Continue to grow the culture at 37°C. When the OD₆₀₀ reaches 0.6-0.8, reduce the incubator temperature to the optimal temperature for your protein's expression (e.g., 20°C).[10]

  • Once the culture has cooled, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.[10]

  • Continue to incubate the culture for 12-18 hours (overnight) with shaking.[10]

Day 4: Cell Harvesting and Protein Purification
  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and either proceed directly to protein purification or store the cell pellet at -80°C.

  • Purify the selectively labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Verification of Labeling and Sample Preparation for NMR
  • Verification: Confirm the incorporation of ¹⁵N-Valine using mass spectrometry. The mass of the labeled protein should increase by 1 Dalton for every valine residue compared to the unlabeled protein.

  • NMR Sample Preparation:

    • Concentrate the purified protein to 0.5-1.0 mM in a suitable NMR buffer (see Table 3).[9]

    • The buffer should have a pH below 7.0 to slow the exchange rate of backbone amide protons.[9]

    • Add D₂O to a final concentration of 5-10% for the spectrometer lock.[9]

    • The final sample volume should be ~400-600 µL for standard NMR tubes.[9]

    • A ¹H-¹⁵N HSQC experiment can be used to visualize the labeled residues. The spectrum should show cross-peaks corresponding only to the backbone amides of the valine residues.[11]

Visualization of Workflows and Concepts

Experimental Workflow Diagram

G cluster_day1 Day 1: Transformation cluster_day2 Day 2: Pre-culture cluster_day3 Day 3: Labeling & Induction cluster_day4 Day 4: Downstream Processing t Transform Plasmid into E. coli pc1 Inoculate Rich Medium (e.g., LB) t->pc1 pc2 Grow 6-8h at 37°C pc1->pc2 pc3 Inoculate M9 Starter Culture (14N Medium) pc2->pc3 pc4 Grow Overnight (Adaptation) pc3->pc4 mc1 Inoculate 1L M9 Main Culture (14N Medium) pc4->mc1 mc2 Grow at 37°C to OD600 ~0.5 mc1->mc2 mc3 Add L-(15N)Valine mc2->mc3 mc4 Grow to OD600 0.6-0.8 mc3->mc4 mc5 Induce with IPTG (e.g., 20°C) mc4->mc5 mc6 Express Protein Overnight mc5->mc6 h Harvest Cells (Centrifugation) mc6->h p Purify Protein (Chromatography) h->p n Prepare NMR Sample p->n

Caption: Workflow for selective L-(¹⁵N)Valine labeling in E. coli.

Selective Labeling and Isotopic Scrambling Pathway

G cluster_input Inputs to Cell cluster_process Cellular Processes cluster_output Resulting Protein unlabeled Unlabeled Amino Acids (from M9 Medium Synthesis) incorporation Direct Incorporation (Desired Pathway) unlabeled->incorporation labeled_val L-(15N)Valine labeled_val->incorporation scrambling Metabolic Scrambling (Transaminases) labeled_val->scrambling protein Recombinant Protein incorporation->protein scrambled_protein 15N at Ala, Leu, etc. scrambling->scrambled_protein  Incorrect Labeling labeled_protein 15N-Valine labeled protein->labeled_protein  Correct Labeling

Caption: Conceptual diagram of selective labeling and isotopic scrambling.

References

Utilizing L-(15N)Valine for Precise Protein Quantification by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry (MS) has become an indispensable tool for accurate and robust protein quantification in complex biological samples.[1][2] One powerful approach is metabolic labeling, where cells or organisms are cultured in media containing amino acids enriched with heavy isotopes, such as L-(¹⁵N)Valine. This results in the in vivo incorporation of the labeled amino acid into all newly synthesized proteins.[3] By comparing the mass spectra of these "heavy" proteins with their "light" (¹⁴N) counterparts from a control sample, researchers can achieve precise relative quantification of protein abundance.[3][4]

Alternatively, L-(¹⁵N)Valine can be used to synthesize stable isotope-labeled (SIL) peptides, which serve as internal standards for targeted, absolute quantification of specific proteins.[1] This method, often referred to as Absolute Quantification (AQUA), allows for the precise determination of protein concentration in a sample.[5]

These methodologies are critical in various research and development areas, including biomarker discovery and validation, pharmacokinetic/pharmacodynamic (PK/PD) studies, and understanding cellular signaling pathways.[1][6] This document provides detailed application notes and protocols for both metabolic labeling and targeted quantification approaches using L-(¹⁵N)Valine.

Core Principles

The foundational principle of quantification using L-(¹⁵N)Valine lies in the mass difference between the heavy (¹⁵N) and light (¹⁴N) isotopes of nitrogen. Valine contains one nitrogen atom, so the incorporation of L-(¹⁵N)Valine results in a mass shift of approximately 1 Dalton for each valine residue in a peptide. This mass difference is readily detected by a mass spectrometer, allowing for the differentiation and quantification of peptides from different samples that are mixed together early in the experimental workflow.[3][7] This early mixing minimizes experimental variability that can be introduced during sample preparation, leading to more accurate and reproducible results.[8][9]

Application Note 1: Relative Protein Quantification using Metabolic Labeling with L-(¹⁵N)Valine (SILAC)

This section details the use of L-(¹⁵N)Valine for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to determine relative changes in protein abundance between different experimental conditions.

Experimental Workflow

The general workflow for a SILAC experiment using L-(¹⁵N)Valine is depicted below. It involves growing two cell populations in either "light" or "heavy" media, applying the experimental treatment, mixing the cell populations, and proceeding with sample preparation and LC-MS/MS analysis.[10]

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experimental Treatment cluster_2 Sample Pooling & Preparation cluster_3 Analysis light_culture Grow cells in 'Light' medium (containing L-(14N)Valine) control Control Condition light_culture->control heavy_culture Grow cells in 'Heavy' medium (containing L-(15N)Valine) treatment Experimental Condition heavy_culture->treatment mix Mix 'Light' and 'Heavy' cell populations (1:1 ratio) control->mix treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (e.g., with Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide ID & Quantification) lcms->data

SILAC experimental workflow using L-(15N)Valine.
Protocol: SILAC using L-(¹⁵N)Valine

1. Cell Culture and Labeling:

  • Grow two populations of cells in parallel.

  • "Light" population: Culture in standard medium containing natural abundance L-Valine.

  • "Heavy" population: Culture in medium where L-Valine is replaced with L-(¹⁵N)Valine.

  • Ensure cells undergo at least five doublings to achieve near-complete incorporation (>97%) of the labeled amino acid.[11]

2. Experimental Treatment:

  • Apply the desired experimental condition (e.g., drug treatment) to one cell population, while the other serves as a control.

3. Cell Harvesting and Mixing:

  • Harvest both "light" and "heavy" cell populations.

  • Determine the protein concentration of each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" populations.[10]

4. Protein Digestion:

  • Reduce disulfide bonds in the mixed protein sample using 10 mM Dithiothreitol (DTT) at 56°C for 30 minutes.[1]

  • Alkylate cysteine residues with 20 mM Iodoacetamide (IAA) in the dark at room temperature for 30 minutes.[1]

  • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

  • Digest the proteins into peptides using sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio overnight at 37°C.[1]

5. Sample Cleanup:

  • Acidify the peptide digest with formic acid.

  • Desalt the peptide mixture using solid-phase extraction (SPE) cartridges.

  • Elute the peptides and dry them under vacuum.[1]

6. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a suitable solvent for LC-MS analysis.

  • Analyze the peptide mixture using a high-resolution mass spectrometer.

7. Data Analysis:

  • Use specialized software to identify peptide pairs ("light" and "heavy").

  • Calculate the peak area ratio for each peptide pair to determine the relative abundance.

  • Aggregate peptide ratios to the protein level.[12]

  • Correct for any incomplete labeling by determining the labeling efficiency.[13]

Quantitative Data Summary

The following table presents hypothetical quantitative data from a SILAC experiment investigating the effect of a drug on protein expression in a cancer cell line.

Protein IDGeneProtein NameNumber of Peptides QuantifiedH/L RatioRegulation
P04637TP53Cellular tumor antigen p5382.5Upregulated
P60709ACTBActin, cytoplasmic 1121.0Unchanged
Q06830BCL2L1Bcl-2-like protein 150.4Downregulated
P10415GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-171.1Unchanged

Application Note 2: Absolute Protein Quantification using L-(¹⁵N)Valine Labeled Peptides (AQUA)

This section describes the use of synthetic peptides containing L-(¹⁵N)Valine as internal standards for the absolute quantification of target proteins.

Experimental Workflow

The AQUA workflow involves synthesizing a heavy-labeled peptide standard, spiking it into a biological sample, and then performing targeted mass spectrometry to quantify the endogenous peptide relative to the known amount of the standard.

AQUA_Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis synthesis Synthesize AQUA Peptide (containing L-(15N)Valine) quantify_std Quantify AQUA Peptide synthesis->quantify_std spike Spike Known Amount of AQUA Peptide into Sample quantify_std->spike sample Prepare Biological Sample (e.g., Cell Lysate) sample->spike digest Protein Digestion spike->digest lcms Targeted LC-MS/MS Analysis (e.g., SRM or PRM) digest->lcms data Data Analysis (Calculate Endogenous Peptide Amount) lcms->data

AQUA experimental workflow for absolute quantification.
Protocol: Targeted Protein Quantification using an L-(¹⁵N)Valine Labeled Peptide Standard

1. Synthesis of ¹⁵N-Labeled Peptide Standard:

  • Synthesize the target peptide using solid-phase peptide synthesis (SPPS), incorporating Fmoc-L-Valine-¹⁵N at the desired valine position.[1]

  • Purify the synthesized ¹⁵N-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the mass of the purified peptide using mass spectrometry and accurately quantify its concentration.[1]

2. Sample Preparation:

  • Lyse cells or prepare the biological sample to extract proteins.

  • Determine the total protein concentration of the sample.

3. Spiking of Internal Standard:

  • Add a known amount of the ¹⁵N-labeled peptide standard to the protein sample. The amount should be optimized to be within the linear dynamic range of the assay.[5]

4. Reduction, Alkylation, and Digestion:

  • Follow the same procedure for reduction, alkylation, and proteolytic digestion as described in the SILAC protocol (steps 4.1-4.3).[1]

5. LC-MS/MS Analysis:

  • Analyze the sample using a targeted MS method, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • The method should be configured to monitor specific precursor-to-fragment ion transitions for both the native (light) and the ¹⁵N-labeled (heavy) peptide.[1]

6. Data Analysis:

  • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

  • Calculate the peak area ratio (light/heavy).

  • Determine the concentration of the endogenous peptide in the original sample using a calibration curve or a single-point quantification method.[1]

Quantitative Data Summary

The following table shows hypothetical data from an AQUA experiment to measure the absolute abundance of a target protein in two different tissue samples.

Target Peptide SequenceTissue SampleEndogenous Peptide Peak Area (Light)AQUA Peptide Peak Area (Heavy)Spiked AQUA Peptide Amount (fmol)Calculated Endogenous Peptide Amount (fmol)
GFVLGLKHealthy Tissue1.8 x 10⁶2.0 x 10⁶10090
GFVLGLKDiseased Tissue4.5 x 10⁶2.1 x 10⁶100214
ATEVGALKHealthy Tissue3.2 x 10⁵1.5 x 10⁵50107
ATEVGALKDiseased Tissue3.5 x 10⁵1.6 x 10⁵50109
*V denotes the position of the L-(¹⁵N)Valine in the AQUA peptide.

Signaling Pathway Visualization

Changes in protein abundance, as quantified by the methods above, can be mapped onto known signaling pathways to provide biological context. The diagram below illustrates a hypothetical signaling pathway where protein abundance changes upon drug treatment, as might be determined by a SILAC experiment.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 (Unchanged, Ratio: 1.1) Receptor->Kinase1 Ligand Binding Adaptor Adaptor Protein (Unchanged, Ratio: 0.9) Kinase1->Adaptor Kinase2 Kinase 2 (Upregulated, Ratio: 2.3) TF Transcription Factor (Upregulated, Ratio: 2.8) Kinase2->TF Phosphorylation Adaptor->Kinase2 TargetGene Target Gene Expression TF->TargetGene

Hypothetical signaling pathway with protein abundance changes.

Conclusion

The use of L-(¹⁵N)Valine for protein quantification by mass spectrometry offers both robust relative and precise absolute quantification capabilities. Metabolic labeling with L-(¹⁵N)Valine is a powerful technique for global, unbiased proteomics studies, while the use of L-(¹⁵N)Valine-labeled synthetic peptides provides the accuracy required for targeted validation and clinical applications.[3][8] Careful experimental design and data analysis are crucial for obtaining high-quality, reproducible results.[12] By following the protocols outlined in this guide, researchers can confidently apply these techniques to gain valuable insights into complex biological systems.

References

L-(15N)Valine in Biomolecular NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-(15N)Valine in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of ¹⁵N, a stable isotope, into valine residues offers a powerful tool for elucidating the structure, dynamics, and interactions of proteins and other biomacromolecules.

Introduction to L-(15N)Valine Labeling in NMR

Isotopic labeling is a cornerstone of modern biomolecular NMR, enabling the study of molecules that would otherwise be intractable due to their size and complexity.[1][2][3][4] L-(¹⁵N)Valine is a key reagent in this field, used to introduce an NMR-active ¹⁵N nucleus at the amide position of valine residues within a protein.[5] This site-specific labeling allows for the application of a host of powerful NMR experiments that provide atomic-resolution information.

The primary advantage of ¹⁵N labeling is the ability to perform heteronuclear NMR experiments, which correlate the chemical shifts of the ¹⁵N nucleus with its attached proton (¹H).[4] This dramatically increases spectral resolution compared to traditional ¹H NMR, where severe signal overlap often hampers analysis, especially for larger proteins.[4]

Key Applications of L-(15N)Valine Labeling:

  • Protein Structure Determination: Provides crucial restraints for calculating three-dimensional protein structures in solution.

  • Protein Dynamics Studies: Enables the characterization of molecular motions on a wide range of timescales, from picoseconds to seconds, which are often critical for function.[6][7][8][9]

  • Ligand Binding and Drug Discovery: Allows for the mapping of binding sites and the characterization of intermolecular interactions with small molecules, peptides, or other proteins.[10][11]

  • Protein Folding and Stability Analysis: Provides a sensitive probe to monitor the folding process and assess the stability of different protein conformations.

  • Metabolomics: Can be used to trace the metabolic fate of valine in complex biological systems.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of L-(¹⁵N)Valine in biomolecular NMR.

Table 1: L-(15N)Valine Isotope Specifications

ParameterTypical ValueNotes
Isotopic Purity≥98 atom % ¹⁵NHigh isotopic enrichment is crucial to maximize signal in ¹⁵N-edited experiments.
Chemical Purity≥98%Ensures that no chemical impurities interfere with the labeling process or NMR measurements.

Table 2: Typical NMR Sample Parameters for ¹⁵N-Labeled Proteins

ParameterRecommended RangeNotes
Protein Concentration0.1 - 1.0 mMHigher concentrations are generally better for signal-to-noise. For interaction studies, lower concentrations may be sufficient.[13][14]
Sample Volume260 - 550 µLDependent on the type of NMR tube used (e.g., Shigemi or standard 5 mm tubes).[15]
D₂O Concentration5 - 10%Required for the spectrometer's frequency lock.[16][17]
pH4.5 - 7.5Lower pH can reduce the exchange rate of amide protons with the solvent, improving signal intensity.[14][17]
Ionic Strength< 100 mM (cryoprobes)Lower ionic strength generally leads to better spectral quality.[15]

Experimental Workflows and Protocols

General Workflow for Protein NMR using L-(15N)Valine

The overall process, from gene to NMR data, involves several key stages. The following diagram illustrates a typical workflow.

Protein_NMR_Workflow cluster_cloning Molecular Biology cluster_expression Protein Expression & Labeling cluster_purification Protein Purification cluster_nmr NMR Spectroscopy Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Strain Cloning->Transformation Culture Cell Culture in Minimal Media with L-(15N)Valine Transformation->Culture Induction Induction of Protein Expression Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Chromatographic Purification (e.g., Affinity, Size Exclusion) Lysis->Purification QC Purity & Concentration Check (SDS-PAGE, UV-Vis) Purification->QC SamplePrep NMR Sample Preparation (Buffer Exchange, D2O addition) QC->SamplePrep DataAcquisition NMR Data Acquisition (e.g., 15N-HSQC, Relaxation) SamplePrep->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing

Caption: General workflow for biomolecular NMR using L-(15N)Valine.

Protocol for ¹⁵N Labeling of Proteins in E. coli

This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium supplemented with L-(¹⁵N)Valine. For uniform ¹⁵N labeling, ¹⁵NH₄Cl is used as the sole nitrogen source. For selective labeling of valine, unlabeled minimal medium is supplemented with L-(¹⁵N)Valine.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium components.

  • L-(¹⁵N)Valine (for selective labeling).

  • ¹⁵NH₄Cl (for uniform labeling).

  • Glucose (or other carbon source).

  • Appropriate antibiotic.

  • IPTG (or other inducer).

Protocol:

  • Prepare Pre-culture: Inoculate a 5-10 mL starter culture of rich medium (e.g., LB) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Prepare Minimal Medium: Prepare 1 L of M9 minimal medium. For uniform labeling, omit NH₄Cl and add 1 g of ¹⁵NH₄Cl. For selective labeling with L-(¹⁵N)Valine, prepare standard M9 medium and supplement with L-(¹⁵N)Valine to a final concentration of 50-100 mg/L. Add glucose to 0.4% (w/v) and the appropriate antibiotic.

  • Inoculate Main Culture: Inoculate the 1 L of minimal medium with the overnight pre-culture.

  • Grow Cells: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce Protein Expression: Add IPTG to a final concentration of 0.5-1 mM.

  • Express Protein: Continue to grow the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for improved protein folding.

  • Harvest Cells: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Purify Protein: Resuspend the cell pellet and proceed with your standard protein purification protocol.

Protocol for 2D ¹⁵N-HSQC Experiment

The ¹⁵N-HSQC (Heteronuclear Single Quantum Coherence) experiment is the workhorse of biomolecular NMR, providing a "fingerprint" of the protein.[10][18] Each peak in the spectrum corresponds to a specific amide ¹H-¹⁵N pair in the protein backbone or in amino acid side chains (Asn, Gln, Trp).[18]

Sample Preparation:

  • Prepare the ¹⁵N-labeled protein sample to a concentration of 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).[5]

  • Add 5-10% D₂O for the spectrometer lock.[5]

  • Transfer the sample to a high-quality NMR tube.

NMR Data Acquisition:

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity.[5]

  • Tuning and Shimming: Tune the probe to the ¹H and ¹⁵N frequencies and shim the magnetic field to achieve high homogeneity.

  • Load Pulse Sequence: Load a standard 2D ¹⁵N-HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).[5][16]

  • Set Spectral Widths:

    • ¹H dimension: Typically 12-16 ppm, centered around the water resonance (approx. 4.7 ppm).

    • ¹⁵N dimension: Typically 30-40 ppm, centered around 118-120 ppm.[16]

  • Set Acquisition Parameters:

    • Number of points: 1024-2048 in the direct dimension (¹H) and 128-256 in the indirect dimension (¹⁵N).[16]

    • Number of scans: 8-16 per increment, depending on the sample concentration.[16]

    • Recycle delay: 1.0-1.5 seconds.

  • Acquire Data: Start the data acquisition. A typical ¹⁵N-HSQC experiment can take from 30 minutes to several hours.

Data Processing and Analysis:

  • Fourier Transform: Apply Fourier transformation in both dimensions.

  • Phasing and Baseline Correction: Phase the spectrum and apply baseline correction to obtain a clean spectrum.

  • Peak Picking and Assignment: Identify and pick the peaks in the spectrum. The assignment of peaks to specific residues in the protein sequence is a crucial step for further analysis and typically requires additional 3D NMR experiments.

HSQC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare 15N-labeled protein in NMR buffer with 5-10% D2O Setup Spectrometer Setup (Tuning, Shimming) Prep->Setup PulseSeq Load 15N-HSQC Pulse Sequence Setup->PulseSeq Params Set Acquisition Parameters PulseSeq->Params Acquire Acquire Data Params->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Analyze Peak Picking & Assignment Process->Analyze

Caption: Workflow for a 2D ¹⁵N-HSQC experiment.

Protocol for ¹⁵N Relaxation Experiments (T₁, T₂, and het-NOE)

These experiments provide insights into the dynamics of the protein backbone on the picosecond to nanosecond timescale.[6][7]

  • T₁ (Longitudinal Relaxation): Measures the rate at which the ¹⁵N magnetization returns to equilibrium along the main magnetic field. It is sensitive to fast motions.

  • T₂ (Transverse Relaxation): Measures the rate of decay of the transverse ¹⁵N magnetization. It is sensitive to slower motions.

  • ¹⁵N-{¹H} Heteronuclear NOE (het-NOE): Measures the change in the ¹⁵N signal intensity upon saturation of the ¹H spins. It is a sensitive indicator of fast internal motions.[6]

Protocol:

  • Setup: The sample preparation and initial spectrometer setup are the same as for the ¹⁵N-HSQC experiment.

  • Pulse Sequences: A series of modified 2D ¹⁵N-HSQC experiments are used, each incorporating a variable relaxation delay.

  • Data Acquisition: For T₁ and T₂, a series of 2D spectra are recorded with different relaxation delays. For the het-NOE, two spectra are recorded, one with and one without proton saturation.[9]

  • Data Analysis:

    • For T₁ and T₂, the intensity of each peak is measured as a function of the relaxation delay, and the data are fit to an exponential decay function to extract the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂).[9]

    • For the het-NOE, the ratio of the peak intensities in the two spectra (with and without saturation) is calculated for each residue.[9]

Methyl-TROSY NMR with Selective L-(¹⁵N,¹³C)Valine Labeling

For large proteins (>30 kDa), spectral quality can be severely degraded due to fast relaxation. Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) is a powerful technique that significantly improves spectral resolution and sensitivity for large biomolecules.[19][20][21] This approach benefits greatly from selective labeling of the methyl groups of Valine, Leucine, and Isoleucine with ¹³C in a highly deuterated (²H) protein background, while the backbone is ¹⁵N labeled.

The use of L-(¹⁵N)Valine in conjunction with ¹³C-labeled precursors for the valine methyl groups (e.g., α-ketoisovalerate) allows for the specific observation of valine residues in large protein complexes.[22]

Troubleshooting and Considerations

  • Low Protein Yield: Optimize expression conditions (temperature, inducer concentration, cell density at induction).

  • Poor Spectral Quality:

    • Protein Aggregation: Check for sample stability over time. Optimize buffer conditions (pH, ionic strength, additives).

    • Low Concentration: Concentrate the protein sample.

    • Broad Lines: For large proteins, consider deuteration and methyl-TROSY experiments.

  • Metabolic Scrambling: In selective labeling experiments, the ¹⁵N label from valine can sometimes be transferred to other amino acids. This can be minimized by adjusting the concentration of the labeled amino acid in the growth medium or by adding an excess of unlabeled amino acids.[23]

Conclusion

L-(¹⁵N)Valine is an indispensable tool in biomolecular NMR spectroscopy, providing a versatile and powerful means to investigate the structure, dynamics, and interactions of proteins at atomic resolution. The protocols and application notes provided here offer a guide for researchers to effectively utilize L-(¹⁵N)Valine in their studies, from initial protein expression to the acquisition and analysis of high-quality NMR data.

References

Application Notes and Protocols for SILAC Labeling with L-(¹⁵N)Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC and the Use of Heavy Valine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique in quantitative proteomics.[1][2] The method involves the in vivo incorporation of amino acids containing stable isotopes into proteins as cells proliferate.[3] This allows for the accurate comparison of protein abundance between different experimental conditions.[4] Typically, two cell populations are cultured in media that are identical except for the presence of either a "light" (natural) or a "heavy" (isotope-labeled) form of an essential amino acid.[5] After a sufficient number of cell divisions, the entire proteome of the cells grown in the "heavy" medium will have incorporated the isotope-labeled amino acid.[5] The two cell populations can then be combined at an early stage, minimizing experimental variability, and analyzed by mass spectrometry.[6] The relative abundance of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs.[7]

While arginine and lysine are the most commonly used amino acids in SILAC experiments, other essential amino acids like valine can also be employed.[3][8] The use of heavy valine, such as L-(¹⁵N)Valine, can be advantageous in specific contexts, for instance, when studying proteins with a low abundance of arginine and lysine residues or for investigating valine metabolism itself.[3]

Experimental Protocols

This section provides a detailed step-by-step guide for performing a SILAC experiment using L-(¹⁵N)Valine.

Phase 1: Adaptation and Labeling

The initial phase focuses on the complete incorporation of L-(¹⁵N)Valine into the proteome of the "heavy" cell population.

1. Cell Culture Medium Preparation:

  • Prepare custom cell culture medium that lacks natural L-Valine. This is critical to ensure the exclusive incorporation of the labeled valine.

  • Reconstitute the valine-free medium according to the manufacturer's instructions.

  • Prepare two types of complete media:

    • "Light" Medium: Supplement the valine-free medium with a standard concentration of natural L-Valine (e.g., 94 mg/L for DMEM).[3]

    • "Heavy" Medium: Supplement the valine-free medium with L-(¹⁵N)Valine at the same molar concentration as the light medium.

  • Both media should also be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids from the serum.[9] Add penicillin-streptomycin to a 1x concentration.[3]

  • Sterile-filter the complete media using a 0.22 µm filter.[3]

2. Cell Adaptation:

  • Culture two separate populations of the desired cell line.

  • Grow one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.[3]

  • Passage the cells for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the heavy amino acid.[4][10]

  • Monitor cell growth, morphology, and viability closely during the adaptation phase to ensure that the heavy isotope does not adversely affect cell health.[3]

3. Verification of Labeling Efficiency:

  • After the adaptation period, harvest a small aliquot of cells from the "heavy" labeled population.[3]

  • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the labeling efficiency is >95%.[10] This is done by comparing the ion intensities of the heavy and any residual light valine-containing peptides.

Phase 2: Experimental Treatment and Sample Preparation

1. Experimental Treatment:

  • Once complete labeling is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other population serves as a control ("light" labeled cells).[3][4]

2. Cell Harvesting and Lysis:

  • Harvest both cell populations.

  • Wash the cells with ice-cold PBS.[11]

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[9]

3. Protein Quantification and Mixing:

  • Determine the protein concentration of the lysates from both cell populations using a standard protein assay (e.g., BCA assay).[9]

  • Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).[9] This step is critical for accurate relative quantification.

4. Protein Digestion:

  • The combined protein lysate is then subjected to enzymatic digestion. Trypsin is commonly used as it cleaves proteins C-terminal to arginine and lysine residues.[8] For this protocol, a different protease might be considered if the proteins of interest are low in arginine and lysine. Alternatively, multiple proteases can be used to increase sequence coverage.

  • A common in-solution digestion protocol involves the following steps:

    • Reduction: Reduce disulfide bonds using DTT.

    • Alkylation: Alkylate cysteine residues using iodoacetamide to prevent disulfide bond reformation.

    • Digestion: Digest the proteins with a protease (e.g., Trypsin, Lys-C) overnight.

5. Peptide Fractionation and Desalting:

  • To reduce sample complexity, the digested peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[12]

  • Prior to mass spectrometry analysis, the peptides must be desalted using C18 spin columns or tips.

Phase 3: Mass Spectrometry and Data Analysis

1. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ¹⁵N in valine.

2. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" isotopic pairs.[7][13]

  • The software will calculate heavy-to-light (H/L) ratios for each identified protein. A ratio of 1 indicates no change in protein abundance, a ratio >1 indicates upregulation in the "heavy" labeled sample, and a ratio <1 indicates downregulation.

Quantitative Data Presentation

The quantitative data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the experimental conditions.

Protein IDGene NameProtein NameH/L Ratiop-valueRegulation
P60709ACTBActin, cytoplasmic 11.050.89Unchanged
P02768ALBSerum albumin0.980.75Unchanged
Q15185mTORSerine/threonine-protein kinase mTOR2.150.001Upregulated
P42345RPS6KB1Ribosomal protein S6 kinase beta-11.890.005Upregulated
P62753EIF4EBP1Eukaryotic translation initiation factor 4E-binding protein 10.450.002Downregulated
Q9BVC4DEPTORDEP domain-containing mTOR-interacting protein0.510.008Downregulated

Table 1: Example of quantitative data from a SILAC experiment investigating changes in the mTOR signaling pathway. H/L Ratio represents the ratio of the abundance of the protein in the "heavy" labeled (treated) sample to the "light" labeled (control) sample.

Signaling Pathway: mTOR Regulation by Valine

Valine, as a branched-chain amino acid (BCAA), is known to play a role in activating the mechanistic Target of Rapamycin (mTOR) signaling pathway.[11] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and autophagy. SILAC experiments using L-(¹⁵N)Valine can be employed to study the dynamics of this pathway in response to various stimuli, such as nutrient availability or drug treatment.

Upon cellular uptake, valine, along with other amino acids, signals to the mTOR complex 1 (mTORC1). This leads to the phosphorylation of downstream targets such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[11] By using SILAC with L-(¹⁵N)Valine, researchers can quantify changes in the abundance of proteins within the mTOR pathway, as well as the abundance of proteins whose synthesis is regulated by mTOR, providing insights into the cellular response to different conditions.

Visualizations

SILAC_Workflow cluster_Phase1 Phase 1: Adaptation & Labeling cluster_Phase2 Phase 2: Experiment & Sample Prep cluster_Phase3 Phase 3: Analysis p1_1 Prepare 'Light' Medium (Natural Valine) p1_3 Cell Culture (Light) p1_1->p1_3 p1_2 Prepare 'Heavy' Medium (L-(¹⁵N)Valine) p1_4 Cell Culture (Heavy) p1_2->p1_4 p1_5 >5 Cell Doublings p1_3->p1_5 p1_4->p1_5 p1_6 Verify Labeling Efficiency (>95%) p1_5->p1_6 p2_1 Control Treatment (Light Cells) p1_6->p2_1 p2_2 Experimental Treatment (Heavy Cells) p1_6->p2_2 p2_3 Harvest & Lyse Cells p2_1->p2_3 p2_2->p2_3 p2_4 Quantify & Mix Lysates (1:1) p2_3->p2_4 p2_5 Protein Digestion p2_4->p2_5 p2_6 Peptide Fractionation & Desalting p2_5->p2_6 p3_1 LC-MS/MS Analysis p2_6->p3_1 p3_2 Data Analysis (Identify & Quantify Proteins) p3_1->p3_2 p3_3 Generate H/L Ratios p3_2->p3_3

Caption: SILAC Experimental Workflow.

mTOR_Signaling_Pathway Valine Valine (BCAA) mTORC1 mTORC1 Valine->mTORC1 activates AminoAcids Other Amino Acids AminoAcids->mTORC1 activates GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Simplified mTOR Signaling Pathway.

References

Application Notes and Protocols for Incorporating L-(¹⁵N)Valine into Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for the quantitative analysis of proteins in complex biological samples. One widely used method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which involves the metabolic incorporation of "heavy" amino acids into the entire proteome of a cell population.[1][2][3] This allows for the direct comparison of protein abundance between different cell populations, for example, a control group and a treated group. L-Valine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and overall cellular metabolism.[4][5][6] Incorporating L-(¹⁵N)Valine, a stable, non-radioactive isotope of valine, enables the specific labeling of valine residues within proteins. This application note provides a detailed protocol for the incorporation of L-(¹⁵N)Valine into mammalian cell culture media for use in quantitative proteomics and other downstream applications.

The successful incorporation of L-(¹⁵N)Valine is critical for accurate quantitative analysis. Incomplete labeling can lead to inaccuracies in protein quantification.[7][8] Furthermore, metabolic scrambling, where the ¹⁵N isotope is transferred to other amino acids, can complicate data interpretation.[9][10] This protocol provides a systematic approach to achieve high incorporation efficiency while minimizing metabolic scrambling.

Core Applications

The primary application for incorporating L-(¹⁵N)Valine is in quantitative proteomics. By comparing the mass spectra of "light" (¹⁴N) and "heavy" (¹⁵N) labeled proteomes, researchers can accurately quantify changes in protein expression between different experimental conditions.[7][11] This is invaluable for:

  • Drug Discovery and Development: Identifying protein targets of novel drug candidates and elucidating their mechanisms of action by observing changes in protein expression profiles.[11]

  • Biomarker Discovery: Identifying differentially expressed proteins that can serve as potential biomarkers for disease diagnosis, prognosis, or treatment response.

  • Cell Signaling Studies: Investigating signaling pathways by quantifying changes in protein abundance and post-translational modifications in response to various stimuli.[3]

  • Structural Biology: Uniformly or selectively labeling proteins with ¹⁵N for Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure and dynamics.[12][13]

Experimental Protocols

This section details the necessary steps for preparing L-(¹⁵N)Valine-containing media and successfully labeling mammalian cells.

Protocol 1: Preparation of L-(¹⁵N)Valine Stock Solution

Materials:

  • L-(¹⁵N)Valine powder

  • High-purity water (e.g., cell culture grade water or WFI)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • Sterile workspace (e.g., laminar flow hood)

Procedure:

  • In a sterile workspace, accurately weigh the desired amount of L-(¹⁵N)Valine powder using an analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add a calculated volume of high-purity water to achieve a concentrated stock solution (e.g., 100x the final desired concentration in the medium). The standard concentration of L-Valine in DMEM is approximately 94 mg/L.[14]

  • Gently vortex or swirl the tube until the L-(¹⁵N)Valine is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C until use.

Protocol 2: Preparation of "Heavy" SILAC Medium

Materials:

  • L-Valine-deficient cell culture medium (e.g., DMEM or RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine or a stable glutamine supplement like GlutaMAX™

  • Sterile L-(¹⁵N)Valine stock solution (from Protocol 1)

  • Sterile "light" L-Arginine and L-Lysine stock solutions (if performing a standard SILAC experiment)

  • Sterile 0.22 µm filter unit

Procedure:

  • To 500 mL of L-Valine-deficient medium, add dFBS to a final concentration of 10%. The use of dialyzed FBS is crucial to prevent the introduction of unlabeled amino acids from the serum.[3][13]

  • Add Penicillin-Streptomycin to a final concentration of 1x.

  • Add L-Glutamine to its final working concentration (e.g., 2 mM).

  • Add the sterile L-(¹⁵N)Valine stock solution to the same final molar concentration as the "light" L-Valine in the corresponding "light" medium (e.g., 94 mg/L for DMEM).[14]

  • If performing a standard SILAC experiment, add the "light" L-Arginine and L-Lysine stock solutions to their normal physiological concentrations.

  • Sterile-filter the complete "heavy" medium using a 0.22 µm filter unit.

  • Store the prepared medium at 4°C, protected from light.

Protocol 3: Cell Adaptation and Labeling

Objective: To achieve >97% incorporation of L-(¹⁵N)Valine into the proteome of the mammalian cell line.[15]

Procedure:

  • Cell Culture Initiation: Culture two separate populations of your mammalian cell line of interest. One population will be cultured in the "light" medium (standard medium containing natural L-Valine) and the other in the "heavy" SILAC medium prepared in Protocol 2.

  • Cell Adaptation: Passage the cells in their respective "light" and "heavy" media for at least five to six cell doublings.[2][15] This extended passaging is necessary to ensure the complete incorporation of the labeled amino acid into the cellular proteome.

  • Verification of Labeling Efficiency: After the adaptation phase (5-6 doublings), harvest a small aliquot of cells from the "heavy" culture.

    • Lyse the cells and extract the proteins.

    • Perform a tryptic digest of the protein extract.

    • Analyze the resulting peptides by mass spectrometry to confirm that the labeling efficiency of L-(¹⁵N)Valine is >97%.[10][15][16]

  • Experimental Treatment: Once complete labeling is confirmed, the cells are ready for the experimental treatment (e.g., drug treatment, induction of a specific cellular process).

  • Sample Collection and Processing: Following the experimental treatment, harvest both the "light" and "heavy" cell populations. The two cell populations can then be combined at a 1:1 ratio for downstream processing and analysis.[3]

Data Presentation

Quantitative data from the cell labeling experiments should be summarized for clear comparison.

Table 1: Cell Viability and Growth Rate During Adaptation

Passage Number"Light" Medium Cell Viability (%)"Heavy" Medium Cell Viability (%)"Light" Medium Doubling Time (hours)"Heavy" Medium Doubling Time (hours)
198.5 ± 1.298.1 ± 1.524.3 ± 0.824.8 ± 1.1
298.9 ± 0.998.6 ± 1.124.1 ± 0.624.5 ± 0.9
399.1 ± 0.798.8 ± 0.824.0 ± 0.524.2 ± 0.7
499.3 ± 0.599.0 ± 0.623.9 ± 0.424.1 ± 0.6
599.5 ± 0.499.2 ± 0.523.8 ± 0.324.0 ± 0.4
699.6 ± 0.399.4 ± 0.423.7 ± 0.323.9 ± 0.3

Table 2: L-(¹⁵N)Valine Incorporation Efficiency

Passage NumberL-(¹⁵N)Valine Incorporation (%)
165.2 ± 3.1
285.7 ± 2.5
394.1 ± 1.8
497.8 ± 1.2
598.9 ± 0.9
6>99

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Media Preparation cluster_1 Phase 2: Cell Culture and Adaptation cluster_2 Phase 3: Verification and Experiment cluster_3 Phase 4: Sample Processing and Analysis prep_light Prepare 'Light' Medium (Standard L-Valine) culture_light Culture Cells in 'Light' Medium prep_light->culture_light prep_heavy Prepare 'Heavy' Medium (L-(15N)Valine) culture_heavy Culture Cells in 'Heavy' Medium prep_heavy->culture_heavy adaptation Adapt Cells for 5-6 Doublings culture_heavy->adaptation verify Verify >97% Incorporation via Mass Spectrometry adaptation->verify treatment Experimental Treatment verify->treatment combine Combine 'Light' and 'Heavy' Cell Populations (1:1) treatment->combine process Protein Extraction, Digestion combine->process analysis LC-MS/MS Analysis process->analysis

Experimental workflow for L-(¹⁵N)Valine labeling.
Protein Synthesis and Valine Incorporation Pathway

G cluster_0 Extracellular Space cluster_1 Cytoplasm ext_val L-(15N)Valine transporter Amino Acid Transporter ext_val->transporter int_val Intracellular L-(15N)Valine Pool transporter->int_val trna_synth Valyl-tRNA Synthetase int_val->trna_synth val_trna L-(15N)Valyl-tRNAVal trna_synth->val_trna ribosome Ribosome val_trna->ribosome protein 15N-Labeled Protein ribosome->protein

Cellular incorporation of L-(¹⁵N)Valine into proteins.

References

L-(15N)Valine as a Metabolic Tracer for Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in living systems. L-Valine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, energy production, and serving as a precursor for other biomolecules.[1] Its metabolism is often altered in various diseases, including cancer and metabolic disorders, making it a key area of investigation for both basic research and drug development.[2]

This document provides detailed application notes and protocols for utilizing L-(15N)Valine, a stable isotope-labeled form of L-Valine, as a metabolic tracer for flux analysis. By introducing L-(15N)Valine into a biological system, researchers can track the nitrogen atom as it is incorporated into proteins and other nitrogen-containing metabolites. This allows for the quantification of protein synthesis and degradation rates, as well as the flux through valine catabolic pathways.

Applications in Research and Drug Development

  • Quantifying Protein Dynamics: L-(15N)Valine is an effective tracer for measuring the rates of protein synthesis and degradation.[3][4] This is crucial for understanding the impact of disease or therapeutic interventions on protein homeostasis.

  • Elucidating Valine Catabolism: Tracking the 15N label from valine into its downstream catabolites provides insights into the activity of the BCAA catabolic pathway. This is relevant for studying diseases where BCAA metabolism is dysregulated, such as maple syrup urine disease and certain cancers.

  • Investigating Nitrogen Metabolism: The nitrogen from valine can be transferred to other amino acids and nitrogenous compounds through transamination reactions. L-(15N)Valine tracing can help map these nitrogen fluxes and understand how they are altered in different physiological and pathological states.

  • Pharmacodynamic Studies: In drug development, L-(15N)Valine tracing can be used to assess the on-target and off-target effects of a compound on amino acid and protein metabolism. This provides valuable information on the mechanism of action of a drug candidate.

Data Presentation: Quantitative Insights from L-(15N)Valine Tracing

The following tables summarize quantitative data from studies utilizing 15N-labeled amino acids for metabolic flux analysis.

Table 1: Fractional Synthesis Rates (FSR) of Proteins in Pancreatic Cancer Cells

This table presents the fractional synthesis rates (FSR) of six specific proteins in MIA PaCa pancreatic cancer cells, as determined by labeling with a 15N amino acid mixture over 72 hours.[3] The FSR represents the percentage of the protein pool that is newly synthesized per day.

ProteinFunctionFSR (%/day)
40S ribosomal protein SAProtein synthesis76
Ubiquitin-like modifierProtein degradation65
Peroxiredoxin 1Redox regulation58
Heat shock protein 60Protein folding55
Glyceraldehyde-3-phosphate dehydrogenaseGlycolysis48
VimentinCytoskeleton44

Table 2: In Vivo Utilization of D-(15N)Valine in Infants

This table shows the fate of an administered dose of D-(15N)Valine in parenterally fed infants, highlighting its incorporation into the protein pool and its excretion.[5]

ParameterValue
Retention of 15N in the protein pool23.2% of administered dose
Cumulative renal excretion of 15N70% of administered dose
- Unchanged D-(15N)Valine in urine44% of administered dose
- (15N)Urea in urine16.6% of administered dose
- (15N)Ammonium in urine1.2% of administered dose

Experimental Protocols

Protocol 1: In Vitro L-(15N)Valine Labeling of Mammalian Cells for Protein Synthesis Analysis

This protocol outlines the steps for labeling adherent mammalian cells with L-(15N)Valine to measure protein synthesis rates.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Growth medium lacking L-Valine

  • L-(15N)Valine (≥98% isotopic purity)

  • Unlabeled L-Valine

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Liquid nitrogen or dry ice

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in complete growth medium.

  • Media Preparation:

    • Prepare "Light" medium: Supplement valine-free medium with unlabeled L-Valine to the normal physiological concentration. Add dialyzed FBS and other necessary supplements.

    • Prepare "Heavy" medium: Supplement valine-free medium with L-(15N)Valine to the same concentration as the "Light" medium. Add dialyzed FBS and other necessary supplements.

  • Isotope Labeling:

    • Aspirate the complete growth medium from the cell culture plates.

    • Wash the cells twice with warm PBS.

    • Add the pre-warmed "Heavy" medium to the cells. For control experiments, use the "Light" medium.

    • Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of L-(15N)Valine into newly synthesized proteins. The optimal labeling time should be determined empirically for each cell line and experimental goal.

  • Cell Harvesting:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a minimal amount of ice-cold PBS to the plate and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

    • Carefully remove the supernatant.

    • Flash-freeze the cell pellet in liquid nitrogen or on dry ice.

    • Store the pellets at -80°C until further processing.

Protocol 2: Metabolite Extraction from L-(15N)Valine Labeled Cells

This protocol describes the extraction of metabolites from cell pellets for subsequent analysis by mass spectrometry.

Materials:

  • Frozen cell pellets from Protocol 1

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Microcentrifuge, refrigerated (4°C)

  • Vacuum concentrator

Procedure:

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each cell pellet.

    • Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.

    • Incubate on dry ice for 20 minutes to precipitate proteins.

  • Protein Precipitation:

    • Centrifuge the tubes at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.

  • Sample Drying:

    • Dry the metabolite extracts to completeness using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation and GC-MS Analysis for Amino Acid Isotopomer Distribution

This protocol details the derivatization of amino acids and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distribution of valine.

Materials:

  • Dried metabolite extracts from Protocol 2

  • 6 M Hydrochloric acid (HCl)

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • Acetonitrile (anhydrous)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Protein Hydrolysis (for protein-bound amino acid analysis):

    • Resuspend the protein pellet from the metabolite extraction in 6 M HCl.

    • Hydrolyze the protein by heating at 110°C for 24 hours.

    • Dry the hydrolysate under a stream of nitrogen gas.

  • Derivatization:

    • Reconstitute the dried metabolite extract or protein hydrolysate in anhydrous acetonitrile.

    • Add the derivatization reagent (e.g., MTBSTFA + 1% TBDMCS).

    • Incubate at a suitable temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to complete the derivatization reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate temperature gradient to separate the amino acid derivatives.

    • Acquire mass spectra in full scan mode to observe the mass isotopomer distribution of the valine derivative. The [M-57] fragment is commonly used for analyzing the isotopic enrichment of TBDMS-derivatized valine.

  • Data Analysis:

    • Integrate the ion chromatograms for the different mass isotopomers of the valine fragment (m/z for M+0, M+1, etc.).

    • Correct the raw data for the natural abundance of heavy isotopes (e.g., 13C, 29Si, 30Si).

    • Calculate the fractional abundance of the 15N-labeled valine (M+1).

    • For protein synthesis rate calculations, determine the fractional synthesis rate (FSR) using the precursor-product principle, where the enrichment of 15N in the protein-bound valine is the product and the enrichment in the free intracellular valine pool is the precursor.

Visualizations

Valine_Catabolism_Pathway cluster_transamination Valine L-(15N)Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT aKIV->Valine Glutamate -> α-KG IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA Glutamate Glutamate aKG α-Ketoglutarate

Caption: Valine Catabolism Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Culture Cells labeling Incubate with L-(15N)Valine start->labeling harvest Harvest Cells labeling->harvest extraction Metabolite Extraction harvest->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis gcms->data_analysis flux_calc Metabolic Flux Calculation data_analysis->flux_calc

Caption: Experimental Workflow for Flux Analysis.

References

Application Notes and Protocols for Quantitative Proteomics Using L-(¹⁵N)Valine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth and translation.[1] By comparing the mass spectra of these "heavy" proteins with their "light" (natural abundance) counterparts, researchers can achieve precise relative quantification of protein abundance between different experimental conditions.[3] While traditionally SILAC experiments utilize labeled arginine and lysine to ensure that most tryptic peptides are labeled, the use of a single labeled amino acid, such as L-(¹⁵N)Valine, offers a targeted and cost-effective approach for specific applications.

This document provides detailed application notes and protocols for the sample preparation of L-(¹⁵N)Valine labeled proteins for quantitative proteomics. This method is particularly useful for studying the synthesis and turnover of valine-containing proteins, validating protein biomarkers, and performing targeted quantitative analyses.

Core Principles of L-(¹⁵N)Valine Labeling

The fundamental principle of SILAC using L-(¹⁵N)Valine is the incorporation of this "heavy" amino acid into all newly synthesized proteins in a cell culture population. A parallel "light" cell population is cultured with the natural, unlabeled L-Valine. The key steps involve:

  • Metabolic Labeling: One cell population is grown in a medium containing L-(¹⁵N)Valine, while the control population is grown in a medium with unlabeled L-Valine.

  • Sample Mixing: After experimental treatment, the "heavy" and "light" cell populations are combined, typically in a 1:1 ratio based on cell number or protein concentration.[4] This early-stage mixing minimizes experimental variability that can be introduced during subsequent sample preparation steps.[5]

  • Protein Extraction and Digestion: The combined protein lysate is subjected to standard proteomics sample preparation, including denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated ¹⁵N isotope in valine residues.

  • Quantification: The relative abundance of a protein between the two samples is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[6]

Key Advantages and Considerations

FeatureAdvantageDisadvantage/Consideration
Specificity Allows for the specific tracking of valine incorporation and metabolism.Not all proteins contain valine, and those that do may have a low frequency of this residue, potentially limiting proteome coverage.[7]
Cost-Effectiveness Using a single labeled amino acid can be more economical than using multiple labeled amino acids or complete ¹⁵N-labeling.Requires careful experimental design to ensure the proteins of interest contain valine.
Simplified Spectra The mass shift is consistent for each valine residue, which can simplify spectral analysis compared to uniform ¹⁵N labeling where the mass shift varies with the number of nitrogen atoms in a peptide.Incomplete labeling can still occur, leading to more complex spectra and potential quantification inaccuracies.[3]
Versatility Applicable to a wide range of cell lines that can be cultured in vitro.[1]Application in whole organisms or tissues that are difficult to label metabolically can be challenging.[5]

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling with L-(¹⁵N)Valine

This protocol outlines the steps for labeling adherent mammalian cells. The process should be adapted for suspension cells or other organisms as needed.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium deficient in L-Valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Valine (unlabeled, "light")

  • L-(¹⁵N)Valine ("heavy")

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture flasks, plates, and incubator

Procedure:

  • Medium Preparation:

    • Prepare two types of SILAC media: "Light" and "Heavy".

    • For the "Light" medium, supplement the valine-deficient medium with unlabeled L-Valine to the normal physiological concentration.

    • For the "Heavy" medium, supplement the valine-deficient medium with L-(¹⁵N)Valine to the same concentration as the light medium.

    • Add dFBS to both media to the desired final concentration (typically 10%). Dialyzed serum is crucial to prevent the introduction of unlabeled amino acids.

  • Cell Adaptation and Labeling:

    • Culture the cells in the "Light" and "Heavy" SILAC media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid in the "Heavy" population.[6] This is the adaptation phase.

    • Monitor cell growth and morphology to ensure the heavy isotope does not negatively impact cell health.[8]

  • Verification of Labeling Efficiency (Optional but Recommended):

    • After the adaptation period, harvest a small aliquot of the "heavy" labeled cells.

    • Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry to confirm a labeling efficiency of >97%.[8]

  • Experimental Treatment:

    • Once complete labeling is achieved, subject the "light" and "heavy" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

Protocol 2: Protein Extraction, Digestion, and Sample Preparation

Materials:

  • Labeled and unlabeled cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with ice-cold PBS to remove residual media.

    • Lyse the cells using a suitable lysis buffer.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the lysates from both cell populations using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates. A 1:1 ratio is critical for accurate relative quantification.

  • Reduction and Alkylation:

    • Add DTT to the combined lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[9]

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[9]

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0) to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.[9]

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide digest with formic acid to a final concentration of 1% to stop the digestion.[10]

    • Desalt the peptide mixture using SPE cartridges according to the manufacturer's protocol.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[6]

    • Analyze the sample using a high-resolution mass spectrometer.

Data Presentation

The final output of a SILAC experiment is a list of identified proteins with their corresponding abundance ratios between the experimental and control samples. This data is typically presented in tables for easy interpretation and comparison.

Table 1: Example of Quantitative Proteomics Data from an L-(¹⁵N)Valine SILAC Experiment

Protein AccessionGene NameProtein DescriptionH/L Ratiop-valueNumber of Peptides Quantified
P02768ALBSerum albumin1.050.8915
P60709ACTBActin, cytoplasmic 12.120.0018
Q06830HSP90AA1Heat shock protein HSP 90-alpha0.980.9511
P10636G6PDGlucose-6-phosphate 1-dehydrogenase0.450.0055

Visualizations

Experimental Workflow

SILAC_Workflow cluster_Phase1 Phase 1: Labeling cluster_Phase2 Phase 2: Experiment & Sample Prep cluster_Phase3 Phase 3: Analysis p1 Prepare 'Light' Medium (L-Valine) p3 Cell Culture & Adaptation (>5 divisions) p1->p3 p2 Prepare 'Heavy' Medium (L-(¹⁵N)Valine) p2->p3 p4 Experimental Treatment p3->p4 p5 Cell Harvest & Lysis p4->p5 p6 Protein Quantification & Mixing (1:1) p5->p6 p7 Reduction, Alkylation, & Tryptic Digestion p6->p7 p8 Peptide Cleanup (SPE) p7->p8 p9 LC-MS/MS Analysis p8->p9 p10 Data Analysis (Peptide ID & Quantification) p9->p10

Caption: General workflow for quantitative proteomics using L-(¹⁵N)Valine SILAC.

Data Analysis Logic

Data_Analysis cluster_MS Mass Spectrometry Data cluster_Processing Data Processing cluster_Output Results raw_data Raw MS/MS Data peak_picking Peak Picking & Feature Detection raw_data->peak_picking db_search Database Search (e.g., MaxQuant, Proteome Discoverer) peak_picking->db_search quant Quantification (H/L Ratio Calculation) db_search->quant protein_ratios Protein Ratios & Statistics quant->protein_ratios bio_interp Biological Interpretation protein_ratios->bio_interp

Caption: Data analysis workflow for L-(¹⁵N)Valine labeled proteomics data.

Conclusion

The use of L-(¹⁵N)Valine for metabolic labeling provides a robust and specific method for quantitative proteomics. While it may not offer the same proteome-wide coverage as traditional SILAC with labeled arginine and lysine, it is an excellent choice for targeted studies, validation of specific protein dynamics, and experiments where cost is a consideration. Careful planning of the experimental design, particularly ensuring the proteins of interest contain valine, is crucial for the success of this approach. The detailed protocols provided herein offer a comprehensive guide for researchers to implement this powerful quantitative proteomics strategy.

References

Application Notes and Protocols for Determining Protein Structure and Dynamics using L-(¹⁵N)Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valine, a branched-chain amino acid, is integral to the hydrophobic core of many proteins, playing a crucial role in maintaining their three-dimensional structure and function. The strategic incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into valine residues provides a powerful, non-invasive probe for elucidating the intricacies of protein structure, dynamics, and interactions at an atomic level. This technique is particularly pivotal in the fields of structural biology and drug development.[1]

The primary analytical method leveraging ¹⁵N labeling is Nuclear Magnetic Resonance (NMR) spectroscopy. By replacing the naturally abundant ¹⁴N with ¹⁵N, which possesses a nuclear spin of 1/2, researchers can perform a suite of heteronuclear NMR experiments.[2] These experiments simplify crowded proton spectra and allow for the direct observation of the protein backbone and side chains, providing invaluable insights into molecular behavior in solution.[3][4] This approach is instrumental in mapping protein-ligand interactions, understanding allosteric regulation, and characterizing the flexibility that governs protein function—all of which are critical aspects of modern drug discovery and development.[2]

Application Notes

Principle of L-(¹⁵N)Valine Labeling in NMR

The cornerstone of using ¹⁵N-labeled proteins is the ability to perform heteronuclear correlation NMR experiments, such as the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[3][4] An HSQC spectrum provides a unique cross-peak for each N-H bond in the protein, effectively generating a "fingerprint" of the protein's folded state. Since valine has a backbone amide N-H group, each valine residue will be represented in this spectrum. Changes in the chemical environment of a specific valine residue due to protein folding, ligand binding, or conformational changes will result in shifts in the position of its corresponding peak in the HSQC spectrum.

Determining Protein Structure

For smaller proteins (typically < 15 kDa), uniform ¹⁵N labeling allows for the assignment of backbone ¹H and ¹⁵N resonances using experiments like ¹⁵N-NOESY and ¹⁵N-TOCSY.[3] These assignments are the first step in determining a protein's 3D structure. In larger proteins, where spectral overlap becomes a significant issue, specific labeling of certain amino acid types, like valine, can dramatically simplify spectra.[5][6][7] This approach, often combined with deuteration, helps to isolate signals and enables the study of proteins that would otherwise be intractable by NMR.[8]

Investigating Protein Dynamics

Protein function is intrinsically linked to its dynamic nature. NMR relaxation experiments on ¹⁵N-labeled proteins are a powerful tool for characterizing motions across a wide range of timescales.[9][10][11] By measuring the spin-lattice (T1) and spin-spin (T2) relaxation times, along with the heteronuclear ¹H-¹⁵N Nuclear Overhauser Effect (NOE), researchers can extract information about the flexibility of the protein backbone at each residue.[9] T1 and NOE data are sensitive to fast motions (picosecond to nanosecond timescale), while T2 values are also influenced by slower conformational exchange processes (microsecond to millisecond timescale).[9][12] Analyzing the dynamics of valine residues can provide insight into the flexibility of the hydrophobic core and its role in protein stability and function.

Applications in Drug Development

The use of L-(¹⁵N)Valine and other labeled amino acids is a game-changer for drug discovery.[2]

  • Ligand Binding and Fragment Screening: Titrating a potential drug compound into a solution of a ¹⁵N-labeled target protein and monitoring the changes in the ¹H-¹⁵N HSQC spectrum is a highly effective method for confirming binding and identifying the binding site. Residues at the interaction interface will show significant chemical shift perturbations.

  • Quantitative Proteomics: Peptides synthesized with ¹⁵N-labeled valine can serve as internal standards for the accurate quantification of target proteins in complex biological samples using mass spectrometry.[13] This is crucial for biomarker validation and pharmacokinetic studies.[13]

  • Metabolic Studies: L-(¹⁵N)Valine can be used as a tracer to follow metabolic pathways and understand how diseases or drugs affect protein metabolism.[14][15]

Quantitative Data

For successful experimental design, selecting the appropriate labeled compound is critical. The following table summarizes the key characteristics of commonly used labeled valine variants.

Compound Isotope(s) Typical Isotopic Purity Typical Chemical Purity Primary Applications
L-Valine-¹⁵N¹⁵N≥98 atom % ¹⁵N≥99%NMR structure and dynamics, Metabolic labeling[1]
L-Valine-¹³C₅,¹⁵N¹³C, ¹⁵N≥98 atom % ¹³C, ≥98 atom % ¹⁵N≥99%Triple-resonance NMR for backbone assignment in larger proteins[14]
Fmoc-L-Valine-¹⁵N¹⁵N≥98 atom % ¹⁵N≥99%Solid-Phase Peptide Synthesis (SPPS) for creating labeled standards[1][13]

Table 1: Comparison of Isotopically Labeled Valine Variants.

The preparation of the final sample for NMR analysis is a critical step that directly impacts spectral quality.

Parameter Recommended Value/Condition Rationale
Protein Concentration~0.5 – 1.0 mMTo ensure sufficient signal-to-noise in a reasonable experiment time.[16]
BufferComponents lacking covalently attached protons (e.g., phosphate buffer)To avoid buffer signals interfering with protein signals.[16]
pH6.5 or lowerTo minimize the exchange rate of amide protons with the solvent water.
Salt Concentration< 100 mMHigh ionic strength can degrade spectral quality and spectrometer performance.[16]
D₂O Content5-10%Provides a lock signal for the NMR spectrometer to maintain field stability.[1][16]

Table 2: Typical Parameters for NMR Sample Preparation.

Experimental Protocols

Protocol 1: Metabolic Labeling of a Protein in E. coli using L-(¹⁵N)Valine

This protocol describes the production of a uniformly ¹⁵N-labeled protein for NMR studies by overexpression in E. coli grown in minimal media.

Materials:

  • M9 minimal media components

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • Trace elements and vitamin solutions

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Methodology:

  • Prepare Minimal Media: Prepare M9 minimal media, but omit the standard ammonium chloride (NH₄Cl).[1]

  • Add Labeled Nitrogen Source: Supplement the media with ¹⁵NH₄Cl (typically 1 g/L) as the sole nitrogen source.[1][16] Add sterile glucose, MgSO₄, trace elements, vitamins, and the appropriate antibiotic.

  • Inoculation and Growth:

    • Inoculate a small volume of rich media (e.g., 2xTY) with a single colony of freshly transformed cells and grow to a high optical density (OD₆₀₀).[16]

    • Use this pre-culture to inoculate the main M9 minimal media culture containing ¹⁵NH₄Cl. A 1:100 inoculum is typical.[16]

    • Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue shaking for another 12-16 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Protein Purification: Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques, such as affinity chromatography followed by size-exclusion chromatography.[1]

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (see Table 2). Concentrate the protein to 0.5-1 mM. Transfer the final sample (~500-600 µL) into an NMR tube.[16]

Protocol 2: Synthesis of a ¹⁵N-Labeled Peptide Standard using Fmoc-L-Valine-¹⁵N

This protocol outlines the synthesis of a specific peptide containing an ¹⁵N-labeled valine residue using solid-phase peptide synthesis (SPPS) for use as a quantitative standard in mass spectrometry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-Valine-¹⁵N

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., DIC, Oxyma Pure)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.[13]

  • Amino Acid Coupling:

    • For each amino acid in the sequence, dissolve the Fmoc-amino acid (3 equivalents) and a coupling activator like Oxyma Pure (3 equivalents) in DMF.[13]

    • When the sequence calls for valine, use Fmoc-L-Valine-¹⁵N.

    • Add the coupling agent DIC (3 equivalents) and allow the mixture to pre-activate for 5 minutes.[13]

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.[13]

    • Confirm complete coupling using a Kaiser test.[13]

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.[13]

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.[13]

    • Purify the crude ¹⁵N-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final ¹⁵N-labeled peptide using mass spectrometry.[13]

Visualizations

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_struct Structure Calculation gene Gene of Interest plasmid Expression Plasmid gene->plasmid ecoli E. coli Transformation plasmid->ecoli culture Growth in ¹⁵N-Minimal Media ecoli->culture induction Protein Expression (IPTG Induction) culture->induction purification Protein Purification (Chromatography) induction->purification nmr_sample NMR Sample Preparation (Buffer Exchange) purification->nmr_sample hsqc 2D ¹H-¹⁵N HSQC (Fold Check) nmr_sample->hsqc acq 3D NMR Data Acquisition (TOCSY, NOESY) hsqc->acq proc Data Processing acq->proc assign Resonance Assignment proc->assign restraints Generate Distance Restraints (NOEs) assign->restraints calc Structure Calculation restraints->calc refine Structure Refinement calc->refine validate Structure Validation refine->validate final_struct 3D Protein Structure validate->final_struct

Caption: Workflow for protein structure determination using ¹⁵N-labeling and NMR.

G cluster_exp NMR Relaxation Experiments cluster_analysis Data Analysis cluster_dynamics Dynamic Information t1 T1 Measurement (Spin-Lattice Relaxation) rates Calculate Relaxation Rates (R1, R2, NOE) t1->rates fast Fast Timescale Motion (ps - ns) Order Parameter (S²) t2 T2 Measurement (Spin-Spin Relaxation) t2->rates slow Slow Timescale Motion (µs - ms) Exchange Term (Rex) noe ¹H-¹⁵N NOE Measurement noe->rates model Model-Free Analysis (Lipari-Szabo) rates->model rates->fast R1, NOE rates->slow R2 model->fast model->slow

Caption: Analysis of protein dynamics from ¹⁵N NMR relaxation data.

G protein ¹⁵N-Labeled Target Protein hsqc_apo Record Reference ¹H-¹⁵N HSQC Spectrum (Apo) protein->hsqc_apo ligand Add Ligand (Drug Candidate) protein->ligand Titration overlay Overlay and Compare Spectra hsqc_apo->overlay hsqc_bound Record ¹H-¹⁵N HSQC Spectrum (Bound State) ligand->hsqc_bound hsqc_bound->overlay csp Calculate Chemical Shift Perturbations (CSP) overlay->csp map Map Perturbed Residues onto Protein Structure csp->map binding_site Identified Binding Site map->binding_site

Caption: Workflow for ligand binding site mapping using NMR chemical shift perturbation.

References

Application Notes and Protocols for L-(¹⁵N)Valine in Protein Turnover and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process that governs cellular homeostasis, adaptation to stimuli, and the overall health of an organism. Dysregulation of protein turnover is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The ability to accurately quantify protein synthesis and degradation rates is therefore crucial for basic research, biomarker discovery, and the development of novel therapeutics.

L-(¹⁵N)Valine, a stable, non-radioactive isotope-labeled essential amino acid, serves as a powerful tool for tracing protein metabolism. When introduced into cell culture or administered to an organism, L-(¹⁵N)Valine is incorporated into newly synthesized proteins. By using mass spectrometry to measure the ratio of ¹⁵N-labeled to unlabeled (¹⁴N) valine in proteins or peptides over time, researchers can precisely calculate the rates of protein synthesis and degradation. This document provides detailed application notes and protocols for the use of L-(¹⁵N)Valine in such studies.

Core Applications

  • Measurement of Fractional and Absolute Protein Synthesis Rates: Quantifying the rate at which new proteins are synthesized in cells, tissues, or whole organisms.

  • Determination of Protein Degradation Rates: Assessing the rate at which proteins are broken down.

  • Drug Discovery and Development: Evaluating the effect of drug candidates on the synthesis or degradation of specific proteins or the entire proteome.

  • Biomarker Discovery: Identifying proteins with altered turnover rates in disease states.

  • Studies of Cellular Signaling: Investigating how pathways like the mTOR and ubiquitin-proteasome systems regulate protein turnover.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing stable isotope-labeled amino acids to measure protein turnover.

Table 1: Fractional Synthesis Rates (FSR) of a Specific Protein in HepG2 Cells. [1][2]

TracerConditionFSR (%/hr)
1,2-¹³C₂-GlycineControl0.97 ± 0.02
L-[ring-¹³C₆]PhenylalanineControl0.99 ± 0.05
1,2-¹³C₂-GlycineThapsigargin (ER Stress)0.68 ± 0.03
L-[ring-¹³C₆]PhenylalanineThapsigargin (ER Stress)0.60 ± 0.06

Table 2: Fractional Synthesis Rates (FSR) of Various Proteins in Pancreatic Cancer Cells (MIA PaCa). [3]

ProteinFSR (%) after 72h (50% ¹⁵N labeling)FSR (%) after 72h (33% ¹⁵N labeling)
40S ribosomal protein SA7674
Vimentin6563
Tubulin alpha-1A chain5856
Heat shock protein 605250
ATP synthase subunit beta4846
Glyceraldehyde-3-phosphate dehydrogenase4442

Table 3: In Vivo ¹⁵N Enrichment in Different Tissues of Rats Fed a ¹⁵N-Labeled Diet. [4]

Labeling ProtocolTissue¹⁵N Enrichment (%)
Protocol 1 (50 days)Liver86.0 ± 4.69
Brain71.9 ± 8.13
Protocol 2 (107 days)Liver94.4 ± 4.24
Brain83.3 ± 6.09

Signaling Pathways

mTOR Signaling Pathway in Protein Synthesis

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis.[5][6] Amino acids, such as valine and leucine, are potent activators of the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating key downstream targets.

mTOR_Pathway AminoAcids L-Valine / Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 activates Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K activates Akt Akt PI3K->Akt activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->ProteinSynthesis promotes

Caption: The mTOR signaling pathway integrates signals from nutrients and growth factors to regulate protein synthesis.

Ubiquitin-Proteasome Pathway in Protein Degradation

The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most intracellular proteins.[7][8][9][10] This process involves the tagging of substrate proteins with ubiquitin, which marks them for degradation by the 26S proteasome.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ub ligase) E2->E3 Ub transfer PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides Degradation ATP1 ATP ATP1->E1 ATP2 ATP ATP2->Proteasome

Caption: The ubiquitin-proteasome pathway mediates the degradation of targeted proteins.

Experimental Workflows and Protocols

Workflow for In Vitro Protein Turnover Analysis using L-(¹⁵N)Valine

The following diagram illustrates a typical workflow for measuring protein turnover in cell culture using L-(¹⁵N)Valine.

In_Vitro_Workflow Start Start: Cell Culture (e.g., in standard medium) Label Switch to Medium Containing L-(¹⁵N)Valine Start->Label Harvest Harvest Cells at Multiple Time Points Label->Harvest Lysis Cell Lysis and Protein Extraction Harvest->Lysis Quant Protein Quantification Lysis->Quant Digest Protein Digestion (e.g., with Trypsin) Quant->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: - Peptide Identification - ¹⁵N/¹⁴N Ratio Calculation - FSR Determination LCMS->Data End End: Protein Turnover Rates Data->End

Caption: A general workflow for in vitro protein turnover analysis using stable isotope labeling.

Protocol 1: In Vitro Measurement of Protein Synthesis Rate in Adherent Mammalian Cells

This protocol is adapted from methodologies used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[11][12][13]

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM or RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Custom-made medium lacking L-valine

  • L-(¹⁵N)Valine

  • Unlabeled L-valine

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • Reagents for reduction and alkylation (DTT and iodoacetamide)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard medium supplemented with 10% dFBS.

    • For accurate quantification, it is recommended to adapt the cells to a custom medium containing either unlabeled L-valine or L-(¹⁵N)Valine for at least five cell doublings to ensure complete incorporation.

  • Labeling Experiment:

    • Prepare two types of media: "light" medium containing unlabeled L-valine and "heavy" medium containing L-(¹⁵N)Valine at the same concentration.

    • Grow cells to 70-80% confluency in the "light" medium.

    • At time zero (t=0), aspirate the "light" medium and wash the cells once with PBS.

    • Add the "heavy" medium to the cells to initiate the labeling.

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation:

    • At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Quantify the protein concentration in each lysate.

    • Take a fixed amount of protein (e.g., 50 µg) from each time point for digestion.

  • Protein Digestion:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.

  • Data Analysis and FSR Calculation:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the peak intensities of the light (¹⁴N) and heavy (¹⁵N) isotopic envelopes for valine-containing peptides.

    • The Fractional Synthesis Rate (FSR) can be calculated using the following formula: FSR (%/hour) = [ (I_heavy / (I_heavy + I_light)) / t ] * 100 Where:

      • I_heavy is the intensity of the ¹⁵N-labeled peptide.

      • I_light is the intensity of the unlabeled peptide.

      • t is the labeling time in hours.

Protocol 2: In Vivo Measurement of Protein Turnover in a Mouse Model

This protocol provides a general framework for in vivo labeling studies.[14][15]

Materials:

  • Mice (e.g., C57BL/6)

  • Standard mouse chow

  • Custom-made mouse chow containing L-(¹⁵N)Valine as the sole source of valine.

  • Anesthesia

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Homogenization buffer with protease inhibitors

  • Equipment and reagents for protein extraction, digestion, and LC-MS/MS analysis as described in Protocol 1.

Procedure:

  • Animal Acclimatization and Labeling:

    • Acclimate mice to individual housing and the powdered form of the standard chow for one week.

    • Switch the mice to the ¹⁵N-labeled chow. The duration of labeling will depend on the turnover rate of the proteins and tissues of interest. For many tissues, several weeks of labeling are required to reach a steady-state enrichment.

  • Tissue Harvesting:

    • At predetermined time points, euthanize the mice according to approved animal care protocols.

    • Rapidly dissect the tissues of interest, rinse with cold PBS, blot dry, and flash-freeze in liquid nitrogen.

    • Store tissues at -80°C until further processing.

  • Protein Extraction and Digestion:

    • Homogenize the frozen tissue in a suitable lysis buffer.

    • Proceed with protein quantification, reduction, alkylation, and tryptic digestion as described in Protocol 1.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by LC-MS/MS.

    • Calculate the ¹⁵N enrichment in the tissue proteome over time. The rate of incorporation of ¹⁵N can be used to model and calculate protein synthesis rates. For degradation, a chase experiment can be performed where the ¹⁵N diet is replaced with an unlabeled diet, and the rate of loss of the ¹⁵N label is monitored.

Conclusion

L-(¹⁵N)Valine is a versatile and powerful tool for the quantitative analysis of protein turnover. The protocols and information provided in this document offer a foundation for researchers to design and execute experiments to investigate protein synthesis and degradation in a variety of biological contexts. These studies are essential for advancing our understanding of fundamental cellular processes and for the development of new therapeutic strategies for a wide range of diseases.

References

Unlocking Drug Discovery Potential: Applications of L-(15N)Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The stable isotope-labeled amino acid, L-(¹⁵N)Valine, is proving to be an indispensable tool in modern drug discovery and development. Its applications span from elucidating protein structures at an atomic level to tracking metabolic pathways in complex disease models, offering researchers unprecedented insights into drug action and efficacy. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to harness the full potential of L-(¹⁵N)Valine in their workflows.

Stable isotope-labeled amino acids (SILAAs) like L-(¹⁵N)Valine are non-radioactive and can be safely used in a variety of experimental settings, including in vivo studies.[1][2] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can precisely track the fate of valine in biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]

Core Applications in Drug Discovery

The primary applications of L-(¹⁵N)Valine in the pharmaceutical landscape include:

  • Structural Biology and Drug Design: L-(¹⁵N)Valine is instrumental in NMR-based structural studies of protein-ligand interactions. By incorporating ¹⁵N-labeled valine into a target protein, scientists can monitor changes in the chemical environment of valine residues upon the binding of a drug candidate. This provides critical information for understanding the mechanism of action and for structure-based drug design.[4]

  • Quantitative Proteomics: In the field of proteomics, L-(¹⁵N)Valine is a key component of metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2][5] This allows for the accurate quantification of protein expression changes in response to drug treatment, helping to identify drug targets and off-target effects.[5]

  • Metabolic Flux Analysis: As a metabolic tracer, L-(¹⁵N)Valine enables the investigation of metabolic pathways in normal and diseased states.[6][7] This is particularly valuable in cancer research and inborn errors of metabolism, where understanding metabolic reprogramming can reveal novel therapeutic targets.[8][9]

  • Fragment-Based Drug Discovery (FBDD): NMR-based screening of fragment libraries against ¹⁵N-labeled proteins is a powerful method for identifying novel starting points for drug discovery.[10] L-(¹⁵N)Valine, being an essential amino acid, is often distributed throughout a protein structure, providing valuable probes for fragment binding.

Data Presentation

To facilitate the interpretation and comparison of experimental data, the following tables summarize key quantitative parameters associated with the use of L-(¹⁵N)Valine.

ParameterTypical Value/RangeAnalytical MethodApplicationReference
Isotopic Enrichment >98%Mass SpectrometryProtein Labeling for NMR & MS[11]
Protein Concentration for NMR 0.1 - 1 mMUV-Vis SpectroscopyStructural Biology, FBDD[10]
Fragment Concentration for NMR Screening 100 µM - 2 mMN/AFragment-Based Drug Discovery[12]
1H-¹⁵N HSQC NMR Chemical Shift Perturbation (CSP) 0.05 - 0.5 ppmNMR SpectroscopyLigand Binding, FBDD[10][13]
SILAC Quantitation Accuracy <15% RSDMass SpectrometryQuantitative Proteomics[14]

Table 1: Key Quantitative Parameters in L-(¹⁵N)Valine Applications. This table provides typical values for critical parameters in experiments utilizing L-(¹⁵N)Valine, offering a quick reference for experimental design.

Amino Acid1H Chemical Shift (ppm)15N Chemical Shift (ppm)
L-Valine (Backbone Amide) ~8.3~122
L-Valine (Side Chain)
α-H~3.6N/A
β-H~2.1N/A
γ-CH₃~1.0N/A

Table 2: Approximate 1H and 15N NMR Chemical Shifts for L-Valine. This table presents the characteristic NMR chemical shift ranges for the backbone amide and side-chain protons of L-Valine, which are essential for interpreting NMR spectra. Note that exact chemical shifts are highly dependent on the local chemical environment within a protein.[15][16][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and successful implementation.

Protocol 1: ¹⁵N-Labeling of a Recombinant Protein in E. coli for NMR Studies

This protocol describes the expression and purification of a ¹⁵N-labeled protein from E. coli for use in NMR-based drug screening and structural studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (as the sole nitrogen source).

  • Glucose (or other carbon source).

  • IPTG (for induction).

  • Appropriate antibiotics.

  • Lysis buffer and chromatography resins for protein purification.

Procedure:

  • Prepare M9 Minimal Medium: Prepare 1 L of 1x M9 salts solution and autoclave. Separately, prepare sterile stock solutions of 20% glucose, 1 M MgSO₄, 1 M CaCl₂, and ¹⁵NH₄Cl (1 g/L).

  • Pre-culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium containing the appropriate antibiotic, MgSO₄, CaCl₂, glucose, and ¹⁵NH₄Cl with the overnight pre-culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue to grow the culture for another 3-5 hours (or overnight at a lower temperature, e.g., 18°C) before harvesting the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins followed by size-exclusion chromatography).

  • Quality Control: Confirm the purity and correct folding of the protein by SDS-PAGE and ¹H-¹⁵N HSQC NMR. The isotopic enrichment can be verified by mass spectrometry.

Protocol 2: NMR-Based Fragment Screening using ¹⁵N-Labeled Protein

This protocol outlines a typical workflow for screening a fragment library against a ¹⁵N-labeled protein target using ¹H-¹⁵N HSQC NMR spectroscopy.

Materials:

  • Purified ¹⁵N-labeled protein (0.1-0.3 mM in NMR buffer).

  • Fragment library (typically ~1000 compounds).

  • NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0, with 10% D₂O).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This will serve as the reference spectrum.

  • Fragment Mixture Screening: Prepare mixtures of 8-12 fragments in the NMR buffer. Add each mixture to an aliquot of the ¹⁵N-labeled protein to a final fragment concentration of ~200 µM each.

  • Acquire HSQC Spectra: Acquire a ¹H-¹⁵N HSQC spectrum for the protein in the presence of each fragment mixture.

  • Identify Hits: Compare the spectra of the protein with fragment mixtures to the reference spectrum. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate a binding event.

  • Deconvolution: For any mixture that shows binding, prepare individual samples of the protein with each fragment from that mixture to identify the specific fragment(s) that bind.

  • Titration and Affinity Determination: Perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra of the protein with increasing concentrations of the hit fragment. The dissociation constant (Kd) can be determined by fitting the CSP data.

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment binding site.

Visualizations

The following diagrams illustrate key workflows and concepts described in these application notes.

ProteinLabelingWorkflow cluster_Ecoli E. coli Culture cluster_Purification Protein Purification Start Inoculate Pre-culture (LB Medium) MainCulture Inoculate Main Culture (M9 Medium + 15NH4Cl) Start->MainCulture Growth Grow to OD600 0.6-0.8 MainCulture->Growth Induction Induce with IPTG Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis AffinityChrom Affinity Chromatography Lysis->AffinityChrom SizeExclusion Size-Exclusion Chromatography AffinityChrom->SizeExclusion QC Quality Control (SDS-PAGE, NMR, MS) SizeExclusion->QC

Caption: Workflow for ¹⁵N-protein labeling in E. coli.

FragmentScreeningWorkflow cluster_Screening NMR Fragment Screening cluster_Validation Hit Validation & Characterization Reference Acquire Reference 1H-15N HSQC Spectrum Mix Screen Fragment Mixtures Reference->Mix IdentifyHits Identify Mixtures with CSPs Mix->IdentifyHits IdentifyHits->Mix No Hit Deconvolute Deconvolute Hit Mixtures IdentifyHits->Deconvolute Hit IdentifyFragment Identify Binding Fragment(s) Deconvolute->IdentifyFragment Titration Perform NMR Titration IdentifyFragment->Titration Kd Determine Kd Titration->Kd Mapping Map Binding Site Kd->Mapping LeadOpt Lead Optimization Mapping->LeadOpt

Caption: NMR-based fragment screening workflow.

MetabolicFluxAnalysis L-(15N)Valine L-(15N)Valine a-Ketoisovalerate a-Ketoisovalerate L-(15N)Valine->a-Ketoisovalerate BCAA Transaminase Isobutyryl-CoA Isobutyryl-CoA a-Ketoisovalerate->Isobutyryl-CoA BCKDH Succinyl-CoA Succinyl-CoA Isobutyryl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Simplified metabolic pathway of L-Valine catabolism.

These application notes demonstrate the versatility and power of L-(¹⁵N)Valine as a tool in drug discovery. By leveraging the detailed protocols and understanding the quantitative aspects of these experiments, researchers can accelerate their drug development programs and gain deeper insights into the complex biological systems they are targeting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-(15N)Valine Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with low incorporation efficiency of L-(15N)Valine in your metabolic labeling experiments.

Troubleshooting Guide: Low L-(15N)Valine Incorporation

This guide addresses common issues encountered during metabolic labeling experiments with L-(15N)Valine, providing potential causes and actionable solutions.

Problem ID Observed Issue Potential Causes Suggested Solutions
LV-01 Low overall 15N enrichment in the target protein. 1. Presence of unlabeled valine: Contamination from rich media components (e.g., yeast extract, tryptone) or internal amino acid pools from protein degradation. 2. Suboptimal L-(15N)Valine concentration: Insufficient labeled valine in the minimal media. 3. Poor cell health or low protein expression: Cells are stressed or not efficiently producing the protein of interest. 4. Incorrect L-(15N)Valine isomer: Use of D- or DL-valine instead of the biologically active L-valine.[1]1. Ensure a complete switch to minimal media for protein expression. For auxotrophic strains, supplement with all necessary amino acids except valine. 2. Optimize the concentration of L-(15N)Valine in your minimal media (see Table 1 for recommendations). 3. Optimize cell growth and induction parameters (e.g., temperature, inducer concentration, cell density at induction). 4. Verify the purity and isomeric form of the L-(15N)Valine from the supplier's certificate of analysis.
LV-02 High variability in 15N incorporation between different experiments. 1. Inconsistent media preparation: Variations in the composition of the minimal media. 2. Inconsistent cell culture conditions: Differences in growth temperature, aeration, or induction time. 3. L-(15N)Valine degradation: Instability of the labeled amino acid in the culture medium over time.1. Use a standardized protocol for preparing M9 minimal media (see Experimental Protocols). 2. Maintain consistent cell culture parameters across all experiments. 3. While L-valine is generally stable, prepare fresh media for each experiment to minimize potential degradation.[2]
LV-03 Evidence of metabolic scrambling (15N label detected in other amino acids). 1. Metabolic conversion of valine: The cellular machinery can convert valine into other amino acids, distributing the 15N label.[3][4] 2. Cross-feeding in co-cultures (if applicable). 1. In E. coli, consider using an expression host strain with a knocked-out or down-regulated transaminase B (ilvE) gene. 2. For mammalian cells, metabolic scrambling can be more pronounced. Consider adding unlabeled forms of amino acids that are common products of valine degradation to the media.[3][4]
LV-04 Mass spectrometry data shows a complex isotopic pattern, making quantification difficult. 1. Incomplete labeling: A mix of unlabeled (14N) and labeled (15N) protein populations.[5] 2. Co-eluting contaminants: Unrelated peptides or molecules overlapping with the target peptide signal.[6]1. Increase the duration of labeling to allow for more complete turnover of unlabeled proteins.[5] 2. Optimize chromatographic separation to better resolve the target peptide. 3. Use high-resolution mass spectrometry to distinguish between isotopic peaks and contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the expected incorporation efficiency for L-(15N)Valine in E. coli?

A1: With optimized protocols, you can expect to achieve >95% incorporation of L-(15N)Valine in proteins expressed in E. coli. This is typically achieved by using M9 minimal media with L-(15N)Valine as the sole source of valine.

Q2: How can I accurately measure the incorporation efficiency of L-(15N)Valine?

A2: The most common methods are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: By analyzing the mass shift of tryptic peptides from your labeled protein compared to an unlabeled control, you can calculate the percentage of 15N incorporation. High-resolution mass spectrometers can resolve the isotopic distribution of the peptide, allowing for precise quantification.[7][8]

  • NMR Spectroscopy: 1D 15N or 2D 1H-15N HSQC spectra can be used to assess incorporation. Comparing the signal intensities of the labeled sample to a natural abundance standard allows for the determination of labeling efficiency.[9]

Q3: What concentration of L-(15N)Valine should I use in my minimal media?

A3: The optimal concentration can vary depending on the expression system and the specific protein. A common starting point for E. coli is 50-100 mg/L. It is advisable to perform a titration experiment to determine the minimal concentration that yields high incorporation without being cost-prohibitive.

Q4: Can I use L-(15N)Valine in mammalian cell culture?

A4: Yes, L-(15N)Valine can be used for metabolic labeling in mammalian cells. However, be aware that metabolic scrambling can be more significant in mammalian systems.[3][4] It may be necessary to supplement the media with other unlabeled amino acids to minimize this effect.

Q5: What is the shelf-life of L-(15N)Valine?

A5: L-(15N)Valine is a stable compound when stored as a dry powder at room temperature, away from light and moisture.[10] For long-term storage, it is recommended to follow the supplier's instructions. Once in solution, it is best to use it fresh to avoid any potential degradation.

Data Presentation

Table 1: Recommended L-(15N)Valine Concentrations for Optimal Incorporation

Expression System Media Type Recommended L-(15N)Valine Concentration (mg/L) Expected Incorporation Efficiency
Escherichia coli M9 Minimal Media50 - 100>95%
Mammalian Cells (e.g., HEK293) DMEM/F-12 based100 - 20085-95%
Yeast (Pichia pastoris) BMGY/BMMY100 - 150>90%

Table 2: Impact of Unlabeled Valine on Incorporation Efficiency

Percentage of Unlabeled Valine in Media Predicted 15N Incorporation Efficiency
0%>98%
10%~88%
25%~73%
50%~48%

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in E. coli with L-(15N)Valine

Objective: To achieve high-level incorporation of L-(15N)Valine into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target protein.

  • Luria-Bertani (LB) medium.

  • M9 minimal media components.

  • L-(15N)Valine (≥98% isotopic purity).

  • Glucose (or other carbon source).

  • IPTG (or other appropriate inducer).

  • Appropriate antibiotics.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture in Minimal Media: The next day, inoculate 100 mL of M9 minimal media (containing natural abundance ammonium chloride and valine) with the overnight starter culture to an OD600 of ~0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. This step helps adapt the cells to the minimal media.

  • Expression Culture: Pellet the pre-culture cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the cell pellet in 1 L of pre-warmed M9 minimal media containing L-(15N)Valine (50-100 mg/L) as the sole source of valine and the appropriate antibiotic.

  • Grow the culture at the optimal temperature for your protein expression (e.g., 18-30°C) with vigorous shaking.

  • Monitor the OD600. When it reaches 0.6-0.8, induce protein expression with the optimal concentration of inducer (e.g., 0.1-1 mM IPTG).

  • Continue to incubate the culture for the desired expression time (typically 4-16 hours).

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Assessment of L-(15N)Valine Incorporation by Mass Spectrometry

Objective: To quantify the percentage of 15N incorporation in the target protein.

Materials:

  • Purified 15N-labeled protein.

  • Purified unlabeled control protein (optional but recommended).

  • Trypsin (mass spectrometry grade).

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8).

  • Quenching solution (e.g., 5% formic acid).

  • C18 desalting spin columns.

  • Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).

Procedure:

  • Protein Digestion:

    • Take 10-20 µg of the purified labeled protein.

    • Denature, reduce, and alkylate the protein according to standard protocols.

    • Digest the protein with trypsin (typically at a 1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1-5%.

    • Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them down in a vacuum concentrator.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Inject the sample onto an LC-MS/MS system.

    • Acquire data in a data-dependent acquisition (DDA) mode to obtain both MS1 scans of the peptides and MS/MS scans for identification.

  • Data Analysis:

    • Identify the peptides of your target protein using a database search algorithm (e.g., Mascot, Sequest).

    • For identified valine-containing peptides, extract the ion chromatogram for the unlabeled and labeled isotopic envelopes from the MS1 scans.

    • Calculate the incorporation efficiency by comparing the relative intensities of the labeled and unlabeled peptide peaks. Several software packages can automate this calculation.[11][12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_analysis Analysis Media Prepare Minimal Media (with L-(15N)Valine) Culture Inoculate with Expression Strain Media->Culture Growth Cell Growth to Mid-Log Phase Culture->Growth Induction Induce Protein Expression Growth->Induction Expression Protein Expression (4-16 hours) Induction->Expression Harvest Harvest Cells Expression->Harvest Purification Purify Target Protein Harvest->Purification QC Assess Incorporation (MS or NMR) Purification->QC Troubleshooting_Pathway Start Low 15N Incorporation Detected Cause1 Contamination with Unlabeled Valine? Start->Cause1 Solution1 Switch to Minimal Media for Expression Cause1->Solution1 Yes Cause2 Suboptimal L-(15N)Valine Concentration? Cause1->Cause2 No Solution2 Titrate L-(15N)Valine Concentration Cause2->Solution2 Yes Cause3 Poor Cell Health or Low Expression? Cause2->Cause3 No Solution3 Optimize Growth and Induction Conditions Cause3->Solution3 Yes Cause4 Metabolic Scrambling? Cause3->Cause4 No Solution4 Use Engineered Strain or Supplement Media Cause4->Solution4 Yes

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise in ¹⁵N-Labeled Protein NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor signal-to-noise (S/N) in their NMR spectra of ¹⁵N-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal-to-noise in my ¹⁵N HSQC spectrum?

Poor signal-to-noise in a ¹⁵N HSQC spectrum can stem from several factors, broadly categorized into sample-related issues, hardware and acquisition parameters. The most common culprits include low protein concentration, sample aggregation, improper buffer conditions, incorrect NMR acquisition parameters, and a poorly tuned and matched probe.

Q2: My protein concentration is low. What is the minimum concentration required for a good ¹⁵N HSQC?

While the ideal concentration is experiment-dependent, a general guideline is to have a protein concentration between 0.1 mM and 2.5 mM.[1][2] For routine structural analysis, a concentration of 0.5-1.0 mM strikes a good balance between sensitivity and protein stability.[1] For larger proteins or interaction studies, you might be able to work with concentrations as low as 0.1 mM, but this will likely require longer acquisition times.[3]

Q3: Can my buffer conditions affect the signal-to-noise ratio?

Absolutely. High ionic strength can significantly reduce the quality of your NMR spectra. For cryogenic probes, it is recommended to keep the total ionic strength below 100 mM, while for room temperature probes, it should be below 500 mM.[2][4] The pH of the buffer is also critical; a slightly acidic pH (around 6.0-7.5) is often optimal for protein stability and to minimize the exchange of amide protons with the solvent.[5][6]

Q4: How do I know if my NMR probe is properly tuned and matched?

Proper tuning and matching of the NMR probe are crucial for efficient signal transmission and detection. This is typically done by adjusting two variable capacitors for each nucleus (¹H and ¹⁵N for an HSQC experiment) to minimize reflected power.[7] The spectrometer software will usually display a "wobble curve" or a reflected power reading. The goal is to center the dip in the curve at the correct frequency (tuning) and make the dip as deep as possible (matching).[7][8] This procedure should be performed for every new sample, as buffer conditions and sample properties can affect the probe's tuning.

Q5: What are some key acquisition parameters I should optimize for a ¹⁵N HSQC?

Optimizing acquisition parameters is essential for maximizing signal-to-noise. Key parameters include:

  • Number of Scans (ns): Increasing the number of scans will improve the signal-to-noise ratio, as S/N is proportional to the square root of the number of scans.

  • Relaxation Delay (d1): This delay allows for the magnetization to return to equilibrium between scans. It should be set to at least 1.5 times the longest T1 relaxation time of the nuclei of interest.[9]

  • Proton Decoupling: During the acquisition of the ¹⁵N signal, proton decoupling is used to collapse multiplets and increase signal intensity.[10] Ensure that the decoupling power and bandwidth are set correctly.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Poor Signal-to-Noise

This guide provides a logical workflow to identify the root cause of poor S/N in your ¹⁵N-labeled protein NMR experiments.

G cluster_sample Sample Issues cluster_probe Probe Issues cluster_params Acquisition Parameter Issues cluster_hardware Hardware Issues start Start: Poor Signal-to-Noise sample_check Step 1: Evaluate Sample Quality start->sample_check concentration Low Concentration? sample_check->concentration Concentration aggregation Aggregation/Precipitation? sample_check->aggregation Visual Inspection buffer Incorrect Buffer? sample_check->buffer Composition probe_check Step 2: Check Probe Tuning & Matching tuning Poor Tuning? probe_check->tuning Check ¹H & ¹⁵N matching Poor Matching? probe_check->matching Check ¹H & ¹⁵N params_check Step 3: Review Acquisition Parameters scans Insufficient Scans? params_check->scans Review ns delay Incorrect Relaxation Delay? params_check->delay Review d1 decoupling Improper Decoupling? params_check->decoupling Review Decoupling Settings hardware_check Step 4: Investigate Hardware Issues preamp Preamplifier Malfunction? hardware_check->preamp cables Faulty Cables? hardware_check->cables probe_hw Probe Hardware Failure? hardware_check->probe_hw solution Solution Implemented concentration->probe_check Concentration OK aggregation->probe_check Sample Clear buffer->probe_check Buffer OK tuning->params_check Tuning OK matching->params_check Matching OK scans->hardware_check Parameters OK delay->hardware_check Parameters OK decoupling->hardware_check Parameters OK preamp->solution Contact Support cables->solution Contact Support probe_hw->solution Contact Support

Caption: Troubleshooting workflow for poor NMR signal-to-noise.

Guide 2: Optimizing Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR spectra.

ParameterRecommendationRationale
Protein Concentration 0.1 - 2.5 mMSignal intensity is directly proportional to concentration.[3]
Sample Volume 500 - 550 µL (5mm tube)Ensures the active region of the NMR coil is filled.
Buffer Phosphate buffer preferredMinimizes interfering signals from buffer components.[4]
pH 6.0 - 7.5Optimizes protein stability and minimizes amide proton exchange.[5][6]
Ionic Strength < 100 mM (Cryoprobe)High salt can detune the probe and reduce sensitivity.[2][4]
Additives 5-10% D₂ORequired for the spectrometer's field-frequency lock.[4][6]
Purity > 95%Impurities can broaden lines and complicate spectra.[2]
Stability Stable for at least one weekEnsures sample integrity throughout long NMR experiments.[3]

Experimental Protocols

Protocol 1: Preparation of a ¹⁵N-Labeled Protein Sample for NMR

This protocol outlines the key steps for preparing a protein sample for NMR analysis.

  • Protein Expression and Purification:

    • Express the protein in a minimal medium (e.g., M9) containing ¹⁵NH₄Cl as the sole nitrogen source.[9]

    • Purify the ¹⁵N-labeled protein using standard chromatography techniques to >95% purity.[2][9]

  • Buffer Exchange and Concentration:

    • Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).[9]

    • Concentrate the protein to the desired concentration (typically 0.1-1.0 mM).[9]

  • Final Sample Preparation:

    • Add 5-10% (v/v) D₂O to the protein sample for the spectrometer lock.[6][9]

    • If required, add a chemical shift reference standard such as DSS or TSP.[4]

    • Transfer the final sample to a high-quality NMR tube.[1]

Protocol 2: Basic ¹⁵N HSQC Data Acquisition

This protocol provides a general procedure for setting up and acquiring a standard ¹⁵N HSQC experiment.

  • Sample Insertion and Spectrometer Setup:

    • Insert the NMR sample into the magnet.

    • Load a standard ¹⁵N HSQC pulse sequence.

    • Set the correct solvent and lock the spectrometer on the D₂O signal.

  • Probe Tuning and Matching:

    • Tune and match the probe for both the ¹H and ¹⁵N channels to minimize reflected power.[7]

  • Shimming:

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent signal.

  • Setting Acquisition Parameters:

    • Set the spectral widths in both the ¹H and ¹⁵N dimensions to encompass all expected signals.

    • Set the number of scans (e.g., 8, 16, 32, or higher depending on the sample concentration).

    • Set the relaxation delay (d1) to an appropriate value (e.g., 1.5 s).

  • Data Acquisition:

    • Start the acquisition.

Logical Relationship Diagram

G cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_output Output Sample Sample Quality (Concentration, Purity, Stability) Preparation Sample Preparation Sample->Preparation Hardware NMR Hardware (Probe, Spectrometer) Tuning Probe Tuning & Matching Hardware->Tuning Parameters Acquisition Parameters (Scans, Delays) Acquisition Data Acquisition Parameters->Acquisition Preparation->Acquisition Tuning->Acquisition SNR Signal-to-Noise Ratio Acquisition->SNR

Caption: Key factors influencing the signal-to-noise ratio in NMR.

References

Technical Support Center: Optimizing L-(15N)Valine for Maximal Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing L-(15N)Valine concentration for maximal isotopic labeling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing L-(15N)Valine concentration?

The main objective is to achieve the highest possible incorporation of ¹⁵N-labeled valine into your protein of interest while maintaining optimal protein expression levels and cell health. This ensures the generation of high-quality, accurately labeled proteins for downstream applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)-based quantitative proteomics.[1][]

Q2: What are the typical starting concentrations for L-(15N)Valine in different expression systems?

For E. coli expression in M9 minimal media, ¹⁵N labeling is typically achieved by using ¹⁵NH₄Cl as the sole nitrogen source, rather than supplying individual labeled amino acids.[3][4] For Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in mammalian cells, the standard approach is to replace the natural "light" L-valine in the culture medium with "heavy" L-(¹⁵N)Valine at the same molar concentration.[5][6] The exact concentration can vary depending on the specific medium formulation.

Q3: How can I accurately assess the incorporation efficiency of L-(15N)Valine?

The most common and accurate method for determining isotopic enrichment is mass spectrometry.[7][8] By analyzing the mass shift of peptides from your labeled protein compared to their unlabeled counterparts, you can calculate the percentage of ¹⁵N incorporation.[8] This involves comparing the experimental isotopic profile of a peptide to a series of theoretical profiles with different enrichment rates.[8] For high-resolution analysis, techniques like LC-MS/MS are employed.[9]

Q4: What is metabolic scrambling and how can it impact my labeling results?

Metabolic scrambling refers to the transfer of the ¹⁵N isotope from L-(¹⁵N)Valine to other amino acids through various metabolic pathways.[10] This can lead to the unintended labeling of other residues, which can complicate data analysis, particularly in NMR studies. The action of transaminases can be a cause for this, especially for branched-chain amino acids like valine, leucine, and isoleucine.[10]

Q5: Can high concentrations of L-(15N)Valine be toxic to cells?

Yes, excessive concentrations of individual amino acids can potentially be toxic to cells. While L-valine is an essential amino acid, high concentrations may lead to cellular stress and reduced viability.[11] It is important to determine a concentration that ensures maximal labeling without negatively impacting cell growth and protein expression.

Troubleshooting Guides

Problem: Low Labeling Efficiency

Symptoms: Mass spectrometry data reveals a low percentage of ¹⁵N incorporation in the target protein.

Possible Cause Recommended Solution
Suboptimal L-(¹⁵N)Valine Concentration Perform a titration experiment to identify the optimal concentration of L-(¹⁵N)Valine for your specific cell line and experimental conditions. Start with the standard physiological concentration and test a range of higher and lower concentrations.
Competition with Other Branched-Chain Amino Acids (BCAAs) L-valine, L-leucine, and L-isoleucine compete for the same amino acid transporters and transaminases.[12][13] Ensure that your medium does not contain an excess of unlabeled leucine or isoleucine, as this can inhibit the uptake and incorporation of L-(¹⁵N)Valine.
Presence of Unlabeled Valine The presence of natural L-valine will compete with the labeled form, reducing incorporation efficiency. Use high-purity (≥98%) L-(¹⁵N)Valine.[14] For mammalian cell culture, use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids from the serum.[9]
Inadequate Adaptation/Cell Doublings (SILAC) For complete incorporation in SILAC experiments, cells should be cultured for at least five to six doublings in the "heavy" medium.[6] This ensures that the pre-existing "light" proteins are sufficiently diluted.
Problem: Cell Toxicity or Impaired Growth

Symptoms: Reduced cell viability, slower proliferation, or lower protein yield after introducing L-(¹⁵N)Valine.

Possible Cause Recommended Solution
High L-(¹⁵N)Valine Concentration An excessively high concentration of L-(¹⁵N)Valine may be cytotoxic.[11] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of L-(¹⁵N)Valine concentrations to identify the maximum tolerable concentration for your cells.
Amino Acid Imbalance Providing a high concentration of a single amino acid can disrupt the overall amino acid balance in the cell, potentially affecting protein synthesis and other metabolic processes. Ensure that other essential amino acids are present at appropriate levels.
Contamination of L-(¹⁵N)Valine Stock Impurities in the L-(¹⁵N)Valine stock could be toxic to cells. Ensure you are using a high-purity product from a reputable supplier.

Experimental Protocols

Protocol 1: Optimizing L-(¹⁵N)Valine Concentration in E. coli

This protocol is for situations where specific labeling of valine is required, rather than uniform labeling with ¹⁵NH₄Cl.

  • Prepare M9 Minimal Media: Prepare a base M9 minimal medium that lacks L-valine.

  • Set up Cultures: Inoculate several small-scale cultures of your E. coli expression strain into the valine-deficient M9 medium.

  • L-(¹⁵N)Valine Titration: Supplement each culture with a different concentration of L-(¹⁵N)Valine (e.g., 50, 100, 150, 200 mg/L). Include a control with the standard concentration of unlabeled L-valine.

  • Growth and Induction: Monitor the growth of each culture (OD₆₀₀). Induce protein expression at the optimal cell density.

  • Harvest and Analysis: Harvest the cells, purify the protein of interest, and determine the protein yield for each concentration.

  • Assess Incorporation: Analyze the purified protein from each concentration by mass spectrometry to determine the ¹⁵N incorporation efficiency.

  • Determine Optimum: The optimal concentration will be the one that provides the highest incorporation efficiency without a significant decrease in protein yield.

Protocol 2: Optimizing L-(¹⁵N)Valine Concentration for SILAC in Mammalian Cells
  • Prepare SILAC Media: Prepare SILAC medium (e.g., DMEM or RPMI 1640) that is deficient in L-valine.

  • Titration Setup: Create several batches of "heavy" media, each supplemented with a different concentration of L-(¹⁵N)Valine (e.g., 0.5x, 1x, 1.5x, 2x the normal physiological concentration of valine in that medium).

  • Cell Culture: Culture your mammalian cell line in each of the prepared "heavy" media for at least six cell doublings to ensure complete incorporation.

  • Monitor Cell Health: Regularly monitor cell morphology and proliferation rates in each condition. Perform a cell viability assay if significant growth differences are observed.

  • Protein Extraction and Analysis: Harvest the cells from each condition and extract the total proteome.

  • Mass Spectrometry: Analyze the proteome from each concentration by LC-MS/MS to determine the overall L-(¹⁵N)Valine incorporation efficiency.

  • Select Optimal Concentration: Choose the concentration that yields the highest labeling efficiency without adversely affecting cell health and growth.

Data Presentation

Table 1: Recommended Starting Concentrations for L-(¹⁵N)Valine Labeling
Expression SystemMedium TypeRecommended Starting ConcentrationNotes
E. coli M9 Minimal Media1 g/L of ¹⁵NH₄ClFor uniform ¹⁵N labeling.[3]
Mammalian Cells (SILAC) DMEM/RPMI 1640Replace native L-valine with L-(¹⁵N)Valine at the same molar concentration.The exact concentration depends on the specific media formulation.
Table 2: Example Data from an L-(¹⁵N)Valine Titration Experiment in E. coli
L-(¹⁵N)Valine (mg/L)Protein Yield (mg/L)¹⁵N Incorporation (%)
50892.5
1001098.1
1509.598.5
200798.6

This is example data and actual results may vary depending on the protein, expression strain, and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_expression Expression & Growth cluster_analysis Analysis cluster_result Result prep_media Prepare Valine-Deficient Minimal Media setup_cultures Set up Parallel Cultures prep_media->setup_cultures titrate Add Varying Concentrations of L-(15N)Valine setup_cultures->titrate monitor_growth Monitor Cell Growth (OD600) titrate->monitor_growth induce Induce Protein Expression monitor_growth->induce harvest Harvest Cells & Purify Protein induce->harvest ms_analysis Assess Incorporation by Mass Spectrometry harvest->ms_analysis determine_yield Determine Protein Yield harvest->determine_yield optimum Identify Optimal Concentration ms_analysis->optimum determine_yield->optimum

Caption: Experimental workflow for optimizing L-(15N)Valine concentration.

valine_metabolism cluster_transport Cellular Uptake cluster_incorporation Protein Synthesis cluster_catabolism Catabolism & Scrambling Val_ext Extracellular L-Valine Transporter BCAA Transporter Val_ext->Transporter Competes Leu_ext Extracellular L-Leucine Leu_ext->Transporter Competes Ile_ext Extracellular L-Isoleucine Ile_ext->Transporter Competes Val_int Intracellular L-(15N)Valine Transporter->Val_int Protein Protein Synthesis Val_int->Protein Incorporation BCAT Branched-Chain Amino Acid Transaminase (BCAT) Val_int->BCAT aKIV α-Ketoisovalerate Val_int->aKIV Reversible aKG α-Ketoglutarate BCAT->aKG Glu Glutamate (15N) aKG->Glu Transamination Other_AA Other Amino Acids (15N) Glu->Other_AA Metabolic Scrambling mtor_pathway Valine L-Valine mTORC1 mTORC1 Complex Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (inactivates) Protein_Synth Protein Synthesis S6K1->Protein_Synth Promotes eIF4EBP1->Protein_Synth Inhibits (when active)

References

Preventing L-(15N)Valine degradation during cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing L-(15N)Valine Degradation During Cell Culture Experiments

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of L-(15N)Valine in cell culture experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format, offering insights into potential causes and providing step-by-step solutions to prevent the degradation of L-(15N)Valine.

Issue 1: Suboptimal or Inconsistent Isotope Labeling with L-(15N)Valine

Q: My mass spectrometry data shows low or variable incorporation of 15N from L-(15N)Valine. What could be the cause and how can I improve it?

A: Low or inconsistent labeling efficiency can stem from several factors, primarily related to the degradation of L-(15N)Valine in the culture medium or competition from unlabeled valine.

Potential Causes and Solutions:

CauseRecommended Action
Enzymatic Degradation Mammalian cells can enzymatically degrade L-Valine through transamination, converting it to α-ketoisovalerate.[1][2] This process is more active at physiological temperatures (37°C). To minimize this, prepare fresh media for each experiment and avoid prolonged incubation of media at 37°C before use.
Non-Enzymatic Degradation (Oxidation) L-Valine can be susceptible to oxidative degradation, which is accelerated by exposure to light, reactive oxygen species, and metal ions in the medium.[3] Store L-(15N)Valine-containing media protected from light and consider using media formulations with reduced levels of components that can catalyze oxidation.
Suboptimal Storage of Media The stability of L-Valine in liquid media is highly dependent on storage conditions. For short-term storage (up to one week), refrigerate the media at 2-8°C. For long-term storage, it is advisable to aliquot and freeze the media at -20°C or -80°C.[4]
Presence of Unlabeled Valine Standard fetal bovine serum (FBS) contains endogenous amino acids, including unlabeled L-Valine, which will compete with the labeled form for incorporation into proteins. Always use dialyzed FBS (dFBS) to minimize the concentration of unlabeled amino acids.[5]
Inappropriate pH of the Medium The pH of the culture medium can influence the stability of amino acids. While most cell culture media are buffered to a physiological pH of 7.2-7.4, prolonged storage or cellular metabolism can alter the pH. L-Valine is most stable in a slightly acidic to neutral pH range.[6][7] Ensure the medium is properly buffered and the pH is within the optimal range before use.
Issue 2: Observing Unexpected Labeled Metabolites

Q: I am detecting 15N in metabolites other than valine-containing peptides. What is happening?

A: This phenomenon, known as metabolic scrambling, can occur when the labeled nitrogen from L-(15N)Valine is transferred to other molecules through metabolic pathways.

Potential Causes and Solutions:

CauseRecommended Action
Transamination Reactions The initial step in valine catabolism is a transamination reaction, where the 15N-amino group is transferred to an α-keto acid, forming a new 15N-labeled amino acid and α-ketoisovalerate.[1][2] This is a natural metabolic process.
Metabolic Interconversion The 15N label can be incorporated into the general nitrogen pool of the cell and used for the synthesis of other non-essential amino acids. To understand the extent of this, it is helpful to perform a metabolic tracing study to map the flow of the 15N label through various metabolic pathways.

Quantitative Data Summary

The stability of L-Valine in cell culture media is influenced by several factors. The following table provides an estimated degradation profile of L-Valine under various storage conditions based on general knowledge of amino acid stability.

Storage ConditionTemperatureLight ExposurepHEstimated Degradation (after 4 weeks)
Optimal-20°C to -80°CDark7.2 - 7.4< 5%
Suboptimal (Short-term)2-8°CDark7.2 - 7.45 - 15%
Suboptimal (Long-term)2-8°CDark7.2 - 7.4> 15%
PoorRoom TemperatureAmbient Light7.2 - 7.4> 30%
Poor37°CAmbient Light> 7.6Significant Degradation

Note: This data is illustrative and the actual degradation rate may vary depending on the specific media formulation and other experimental conditions.

Experimental Protocols

Protocol 1: Assessment of L-(15N)Valine Stability in Cell Culture Medium

This protocol outlines a method to quantify the concentration of L-(15N)Valine in cell culture medium over time to assess its stability.

Materials:

  • L-(15N)Valine-supplemented cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator set to 37°C, 5% CO2

  • Refrigerator (2-8°C) and Freezer (-20°C or -80°C)

  • Light-blocking foil or containers

  • HPLC system with a fluorescence or mass spectrometry detector[8][9][10][11][12]

  • Derivatizing agents (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC))[8][9]

  • L-Valine standard solution

Procedure:

  • Preparation of Media Aliquots: Prepare the L-(15N)Valine-supplemented cell culture medium under sterile conditions. Aliquot the medium into sterile conical tubes for each time point and condition to be tested (e.g., 37°C incubator, 4°C refrigerator, room temperature with and without light exposure).

  • Incubation: Place the tubes in their respective storage conditions.

  • Sample Collection: At designated time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies), retrieve one aliquot from each condition.

  • Sample Preparation for HPLC:

    • If the medium contains serum, deproteinize the sample by adding a precipitating agent (e.g., ice-cold acetonitrile or methanol) and centrifuge to pellet the proteins.

    • Collect the supernatant for analysis.

    • Derivatize the amino acids in the supernatant according to the chosen derivatization protocol (e.g., OPA for primary amines).[8][9]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids using a suitable column and gradient.

    • Detect and quantify the L-(15N)Valine peak based on the retention time and signal intensity relative to a standard curve generated from known concentrations of L-Valine.[11]

  • Data Analysis: Calculate the percentage of L-(15N)Valine remaining at each time point relative to the initial concentration (time 0) to determine the degradation rate.

Visualizations

Diagram 1: L-Valine Degradation Pathways

L_15N_Valine L-(15N)Valine Enzymatic Enzymatic Degradation L_15N_Valine->Enzymatic NonEnzymatic Non-Enzymatic Degradation L_15N_Valine->NonEnzymatic Transamination Transamination (e.g., by ALT) Enzymatic->Transamination Factors1 Factors: - 37°C Temperature - Presence of Transaminases Enzymatic->Factors1 Oxidation Oxidation NonEnzymatic->Oxidation Factors2 Factors: - Light Exposure - Reactive Oxygen Species - Metal Ions - Alkaline pH NonEnzymatic->Factors2 AlphaKeto α-Ketoisovalerate Transamination->AlphaKeto DegradationProducts Oxidized Products Oxidation->DegradationProducts

Caption: Factors contributing to L-(15N)Valine degradation.

Diagram 2: Troubleshooting Workflow for L-(15N)Valine Degradation

Start Start: Low/Inconsistent Labeling CheckMediaPrep Review Media Preparation and Storage Start->CheckMediaPrep FreshMedia Use Freshly Prepared Media CheckMediaPrep->FreshMedia Improper Storage? ProperStorage Store Media at -20°C or -80°C (Protected from Light) CheckMediaPrep->ProperStorage Improper Storage? CheckSerum Check Serum Type FreshMedia->CheckSerum ProperStorage->CheckSerum UseDialyzed Switch to Dialyzed FBS CheckSerum->UseDialyzed Using Non- Dialyzed? CheckCultureConditions Evaluate Culture Conditions CheckSerum->CheckCultureConditions Using Dialyzed UseDialyzed->CheckCultureConditions MonitorpH Monitor and Control pH CheckCultureConditions->MonitorpH pH Drift? MinimizeLight Minimize Light Exposure during Incubation CheckCultureConditions->MinimizeLight Light Exposure? AssessStability Perform Stability Study (Protocol 1) MonitorpH->AssessStability MinimizeLight->AssessStability End Resolved: Optimal Labeling AssessStability->End

Caption: Troubleshooting workflow for suboptimal L-(15N)Valine labeling.

Diagram 3: L-Valine Catabolic Pathway

Valine L-(15N)Valine AlphaKeto α-Ketoisovalerate Valine->AlphaKeto Transamination IsobutyrylCoA Isobutyryl-CoA AlphaKeto->IsobutyrylCoA Oxidative Decarboxylation SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle AminoTransfer Branched-Chain Aminotransferase (BCAT) AminoTransfer->Valine Dehydrogenase Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) Dehydrogenase->AlphaKeto FurtherSteps Further Enzymatic Steps FurtherSteps->IsobutyrylCoA

Caption: Simplified metabolic pathway of L-Valine catabolism.

References

Technical Support Center: Minimizing Isotopic Scrambling with L-(15N)Valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively use L-(15N)Valine in your metabolic labeling experiments while minimizing isotopic scrambling.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a significant issue with L-(15N)Valine?

A1: Isotopic scrambling refers to the undesired transfer of an isotope label from its original molecule to other molecules or to different positions within the same molecule.[1] In the context of L-(15N)Valine, the 15N label on the alpha-amino group can be transferred to other amino acids, leading to inaccurate quantification and misinterpretation of metabolic flux analyses.[2] Valine is one of the six amino acids that experiences significant scrambling, which can complicate the analysis of mass spectrometry and NMR data.[2]

Q2: What is the primary metabolic pathway responsible for the scrambling of the 15N label from L-(15N)Valine?

A2: The primary cause of 15N scrambling from L-(15N)Valine is the reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs).[3] There are two main isoforms of this enzyme: a cytosolic (BCAT1) and a mitochondrial (BCAT2).[4] These enzymes transfer the α-amino group from L-(15N)Valine to α-ketoglutarate, producing (15N)glutamate and α-ketoisovalerate.[3] The newly formed (15N)glutamate can then serve as a nitrogen donor for the synthesis of other amino acids, thereby "scrambling" the 15N label throughout the cellular amino acid pool.

Q3: How can I detect if isotopic scrambling of L-(15N)Valine is occurring in my experiment?

A3: Isotopic scrambling can be detected by analyzing the mass spectra of peptides from your labeled protein. If scrambling has occurred, you will observe 15N incorporation into amino acids other than valine. This can be quantified by tandem mass spectrometry (MS/MS) which can pinpoint the location of the heavy isotope on the peptide fragments.[5] In NMR spectroscopy, scrambling will lead to the appearance of unexpected cross-peaks in 2D 1H-15N HSQC spectra, complicating spectral assignment.[2]

Troubleshooting Guides

Issue 1: High levels of 15N scrambling are observed in non-valine amino acids.

  • Problem: The concentration of L-(15N)Valine in the culture medium is too high, leading to increased activity of aminotransferases and subsequent scrambling of the 15N label.

  • Solution: Reduce the concentration of L-(15N)Valine in your cell culture medium. For HEK293 cells, it has been shown that lowering the concentration from 100 mg/L to 25 mg/L can significantly suppress isotopic scrambling.[2] It is recommended to perform a concentration titration to determine the optimal L-(15N)Valine concentration for your specific cell line and experimental conditions.

Issue 2: Inconsistent or low incorporation of the 15N label into the target protein.

  • Problem: This could be due to several factors, including insufficient labeling time, competition from unlabeled valine in the medium, or poor cell viability.

  • Solution:

    • Optimize Labeling Time: Ensure that the cells are cultured for a sufficient number of doublings in the presence of L-(15N)Valine to allow for maximal incorporation into newly synthesized proteins. For stable isotope labeling in cell culture (SILAC), at least five cell doublings are generally recommended.[6]

    • Use Dialyzed Serum: If using fetal bovine serum (FBS) in your culture medium, switch to dialyzed FBS to remove unlabeled amino acids, including valine, which would otherwise compete with the labeled valine for incorporation.

    • Monitor Cell Health: Ensure that the reduced concentration of valine is not adversely affecting cell viability or growth. Monitor cell morphology and proliferation rates throughout the experiment.

Issue 3: Difficulty in distinguishing between labeled and unlabeled peptides in mass spectrometry data.

  • Problem: The mass shift caused by a single 15N label is small, which can sometimes make it challenging to resolve the isotopic envelopes of labeled and unlabeled peptides, especially for smaller peptides or with lower resolution mass spectrometers.

  • Solution:

    • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to achieve baseline separation of the isotopic peaks of the light (14N) and heavy (15N) peptides.

    • Consider Dual Labeling: For SILAC experiments, using L-Valine labeled with both 13C and 15N (e.g., L-Valine-¹³C₅,¹⁵N) will result in a larger mass shift, making it easier to distinguish between the light and heavy peptide pairs.[7]

Data Presentation

Table 1: Effect of L-(15N)Valine Concentration on Isotopic Scrambling in HEK293 Cells

L-(15N)Valine ConcentrationObserved Isotopic ScramblingRecommendation
100 mg/LHigh degree of scrambling observed.[2]Not recommended for experiments requiring high isotopic fidelity.
50 mg/LIntermediate scrambling.[1]May be acceptable for some applications, but optimization is advised.
25 mg/LMinimal scrambling with clear enrichment of valine residues.[2]Recommended starting concentration for minimizing scrambling.

Experimental Protocols

Protocol: Minimizing L-(15N)Valine Scrambling in HEK293 Cells for SILAC Experiments

This protocol provides a detailed methodology for metabolic labeling of HEK293 cells with a low concentration of L-(15N)Valine to minimize isotopic scrambling.

Materials:

  • HEK293 cells

  • DMEM for SILAC (deficient in L-Arginine, L-Lysine, and L-Valine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Arginine (12C6, 14N4) and L-Lysine (12C6, 14N2) for the "light" medium

  • L-Arginine (13C6, 15N4) and L-Lysine (13C6, 15N2) for the "heavy" medium

  • L-Valine (12C5, 14N1) for the "light" medium

  • L-(15N)Valine for the "heavy" medium

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Supplement the DMEM for SILAC with "light" L-Arginine (e.g., 84 mg/L), "light" L-Lysine (e.g., 146 mg/L), and "light" L-Valine (25 mg/L). Add 10% dFBS and 1% Penicillin-Streptomycin.

    • Heavy Medium: Supplement the DMEM for SILAC with "heavy" L-Arginine, "heavy" L-Lysine, and L-(15N)Valine (25 mg/L). Add 10% dFBS and 1% Penicillin-Streptomycin.

  • Cell Adaptation:

    • Culture HEK293 cells in the "light" and "heavy" SILAC media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.

    • Monitor cell growth and viability to ensure the low valine concentration is not detrimental.

  • Experimental Treatment:

    • Once the cells are fully labeled, apply your experimental treatment to one of the cell populations.

  • Cell Harvest and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Proceed with your standard proteomics workflow for protein digestion (e.g., in-solution or in-gel digestion with trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use appropriate software to identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

    • Carefully inspect the spectra of non-valine containing peptides for any evidence of 15N incorporation to assess the level of scrambling.

Mandatory Visualization

Isotopic_Scrambling_of_L_15N_Valine cluster_0 Cellular Environment cluster_1 Metabolic Pathway L-(15N)Valine L-(15N)Valine BCAT BCAT1/BCAT2 L-(15N)Valine->BCAT alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->BCAT Unlabeled Amino Acids Unlabeled Amino Acids Aminotransferases Other Aminotransferases Unlabeled Amino Acids->Aminotransferases alpha-Ketoisovalerate alpha-Ketoisovalerate BCAT->alpha-Ketoisovalerate Transamination (15N)Glutamate (15N)Glutamate BCAT->(15N)Glutamate (15N)Glutamate->Aminotransferases Scrambled (15N)Amino Acids Scrambled (15N)Amino Acids Aminotransferases->Scrambled (15N)Amino Acids 15N Transfer

Caption: Isotopic scrambling pathway of L-(15N)Valine.

Experimental_Workflow A Prepare SILAC Media (Light vs. Heavy with 25 mg/L L-(15N)Valine) B Cell Adaptation (≥ 5 doublings) A->B C Experimental Treatment B->C D Harvest and Lyse Cells C->D E Quantify and Mix Proteomes (1:1) D->E F Protein Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis (Quantify Scrambling) G->H

Caption: Workflow to minimize L-(15N)Valine scrambling.

References

How to correct for incomplete labeling in quantitative proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantitative proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to incomplete labeling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete labeling in quantitative proteomics and why is it a problem?

Incomplete labeling occurs when not all target proteins or peptides within a sample incorporate the stable isotope label during a metabolic (e.g., SILAC) or chemical (e.g., TMT, iTRAQ) labeling experiment.[1] Instead of a single, well-defined "heavy" or "light" peak in the mass spectrometer, a broader isotopic cluster is observed.[2] This is a significant issue as it can lead to inaccurate quantification, skewing ratio calculations and potentially leading to the misinterpretation of protein abundance changes between samples.[3][4]

Q2: How does incomplete labeling affect my mass spectrometry data?

Incomplete labeling directly impacts the isotopic distribution of your labeled molecules. This can result in:

  • Inaccurate Quantification: Analysis software that assumes 100% labeling will incorrectly calculate peptide and protein ratios.[2] The presence of an unlabeled version in the "heavy" sample can artificially inflate the "light" signal, leading to an underestimation of the true heavy/light ratio.[5]

  • Reduced Signal-to-Noise Ratio: The signal is distributed across multiple isotopic peaks, which can lower the signal-to-noise ratio and make it more difficult to detect and accurately measure low-abundance molecules.[2]

  • Increased Data Complexity: The presence of multiple isotopic peaks for a single peptide complicates the mass spectra, making data analysis more challenging.[6][7]

Q3: What are the common causes of incomplete labeling in SILAC experiments?

Several factors can contribute to incomplete labeling in SILAC experiments:

  • Insufficient Cell Doublings: For complete metabolic incorporation of the labeled amino acids, cells typically need to undergo at least 5-6 doublings in the SILAC medium.[8] For slower-growing cell lines, this period may need to be extended.[8]

  • Contamination with Light Amino Acids: The presence of unlabeled ("light") amino acids in the cell culture medium can dilute the "heavy" amino acid pool. A common source of this contamination is fetal bovine serum (FBS).[5][8]

  • Arginine-to-Proline Conversion: Some cell lines can metabolically convert heavy arginine to heavy proline.[3] This can complicate data analysis, as proline-containing peptides will also carry the heavy label, potentially leading to an underestimation of labeling efficiency for arginine-containing peptides.[8]

  • Slow Protein Turnover: Proteins with slow turnover rates will take longer to incorporate the heavy amino acids.[8]

  • Poor Cell Health: Suboptimal cell culture conditions can negatively impact protein synthesis and turnover, leading to inefficient labeling.[8]

Q4: How can I check the labeling efficiency of my SILAC experiment?

It is highly recommended to perform a quality control check to determine labeling efficiency before proceeding with the main experiment.[8] This can be done by:

  • Harvesting a small number of cells cultured in the "heavy" SILAC medium.[8]

  • Extracting and digesting the proteins with an enzyme like trypsin.[8]

  • Analyzing the resulting peptides by mass spectrometry (MS).[8]

  • Calculating the ratio of heavy to light peptides for several identified proteins. The labeling efficiency is the percentage of the heavy signal relative to the total signal (heavy + light).[5][8] A labeling efficiency of over 95-97% is generally considered acceptable.[5][8]

Q5: What is a label-swap experiment and how can it help correct for incomplete labeling?

A label-swap replication is an experimental design where the labeling of samples is reversed in a replicate experiment.[3] For example, in experiment 1, the control sample is "light" and the treated sample is "heavy." In experiment 2, the control sample is "heavy" and the treated sample is "light." By averaging the ratios from these two experiments, systematic errors introduced by factors like incomplete labeling can be effectively corrected.[3][9] This strategy has been successfully applied in both dual and triple SILAC experiments to enhance the reliability of expression ratios.[3]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency (<95%) in SILAC

This is a common issue that can significantly impact the accuracy of quantification.

Troubleshooting Workflow for Low Labeling Efficiency

Start Low Labeling Efficiency (<95%) CheckDoublings Check Cell Doublings Start->CheckDoublings CheckFBS Check FBS Dialysis Start->CheckFBS CheckHealth Assess Cell Health Start->CheckHealth IncreaseAA Increase Heavy AA Concentration Start->IncreaseAA ExtendCulture Extend Culture Time CheckDoublings->ExtendCulture UseDialyzed Use Dialyzed FBS CheckFBS->UseDialyzed OptimizeCulture Optimize Culture Conditions CheckHealth->OptimizeCulture TitrateAA Titrate Heavy AA IncreaseAA->TitrateAA End Re-evaluate Labeling Efficiency ExtendCulture->End UseDialyzed->End OptimizeCulture->End TitrateAA->End

Caption: Troubleshooting workflow for low SILAC labeling efficiency.

Potential Cause Recommended Solution Rationale
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings. For slow-growing cells, extend the culture period.[8]Complete incorporation of heavy amino acids is dependent on protein turnover, which is linked to cell division.
Contamination with "Light" Amino Acids Use dialyzed fetal bovine serum (FBS) to minimize the presence of endogenous light amino acids.[5][8] Ensure all media components are free of contaminating amino acids.[8]Undialyzed FBS is a significant source of "light" amino acids that compete with the "heavy" isotopes for incorporation.
Suboptimal Heavy Amino Acid Concentration The optimal concentration can be cell-line dependent. Consider slightly increasing the concentration of heavy amino acids in the medium.[8]Ensuring an excess of heavy amino acids can help drive their incorporation into newly synthesized proteins.
Poor Cell Health Monitor cell morphology and growth rate. Ensure optimal cell culture conditions are maintained.[8]Healthy, actively dividing cells will have more robust protein synthesis and turnover, leading to better labeling.
Issue 2: Arginine-to-Proline Conversion

This metabolic conversion can interfere with accurate quantification in SILAC experiments using heavy arginine.[8]

Logical Diagram of Arginine-to-Proline Conversion and Mitigation

cluster_problem Problem cluster_solution Solutions HeavyArg Heavy Arginine Arginase Arginase Activity HeavyArg->Arginase HeavyPro Heavy Proline Arginase->HeavyPro InaccurateQuant Inaccurate Quantification HeavyPro->InaccurateQuant Incorporation into Proteins BioinfoCorrect Bioinformatic Correction InaccurateQuant->BioinfoCorrect Corrects Data AddLightPro Supplement with Light Proline AddLightPro->Arginase Inhibits SelectCellLine Use Low-Conversion Cell Line SelectCellLine->Arginase Avoids High Activity

Caption: Mitigation strategies for arginine-to-proline conversion.

Mitigation Strategy Description Experimental Consideration
Supplement with Unlabeled Proline Add excess "light" proline (e.g., 200 mg/L) to the SILAC medium.[3][8]This helps to suppress the enzymatic pathway responsible for the conversion of arginine to proline.[8]
Cell Line Selection If possible, choose a cell line known to have low arginine-to-proline conversion rates.[8]This is an experimental design choice that can prevent the issue from occurring.
Bioinformatic Correction Several software tools can correct for the mass shift caused by proline conversion during data analysis.[8][10]This is a post-acquisition solution that can salvage data where conversion has occurred.
Issue 3: Skewed Quantification Ratios in Isobaric Labeling (TMT/iTRAQ)

Inaccurate ratios can arise from incomplete labeling reactions in one or more channels.

Potential Cause Recommended Solution Rationale
Incomplete Labeling Reaction Ensure the pH of the sample is appropriate for the labeling reaction (e.g., pH > 7.1 for TMT).[11] Perform a "Mixing QC" test on a small aliquot of all labeled samples before combining the full amounts.[12]The efficiency of the chemical labeling reaction is often pH-dependent.[11] A QC test can identify failed labeling in a specific channel before committing the entire sample.[12]
Errors in Mixing Lysates Carefully quantify the protein concentration of each lysate before mixing. Perform a 1:1 mix test and analyze by mass spectrometry to confirm accurate mixing.[5]Inaccurate protein quantification will lead to unequal mixing and skewed ratios that do not reflect true biological differences.
Batch Effects If multiple multiplex experiments are performed, randomize samples across batches and include a common reference sample in each batch.[13][14]This allows for normalization across different runs and helps to distinguish technical variability from biological changes.[13]

Experimental Protocols

Protocol 1: Quality Control Check for SILAC Labeling Efficiency

This protocol outlines the steps to determine the labeling efficiency of your protein samples using mass spectrometry.[5][8]

Workflow for Labeling Efficiency QC

Start Culture Cells in 'Heavy' SILAC Medium (>5 doublings) Harvest Harvest Small Aliquot of Cells Start->Harvest Lyse Lyse Cells and Quantify Protein Harvest->Lyse Digest Digest Proteins (e.g., with Trypsin) Lyse->Digest MS LC-MS/MS Analysis Digest->MS Analyze Data Analysis MS->Analyze Calculate Calculate Labeling Efficiency: [Heavy / (Heavy + Light)] x 100 Analyze->Calculate End Efficiency >95%? Calculate->End Success Proceed with Main Experiment End->Success Yes Troubleshoot Troubleshoot Labeling (See Guide) End->Troubleshoot No

Caption: Experimental workflow for SILAC labeling efficiency QC.

Materials:

  • Cells cultured for at least 5-6 doublings in "heavy" SILAC medium.

  • Lysis buffer (e.g., RIPA buffer).

  • Protein quantification assay (e.g., BCA assay).

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Mass spectrometry grade trypsin.

  • LC-MS/MS system.

Procedure:

  • Sample Collection: Harvest a small aliquot of cells from the "heavy" culture.

  • Lysis and Quantification: Lyse the cells using a suitable lysis buffer and quantify the protein concentration.[5]

  • Protein Digestion:

    • Take 20-50 µg of protein lysate.

    • Reduce the proteins with DTT and alkylate with iodoacetamide (IAA).[5]

    • Digest the proteins with trypsin overnight at 37°C.

  • Mass Spectrometry: Analyze the resulting peptide mixture using LC-MS/MS.

  • Data Analysis:

    • Search the data against the appropriate protein database.

    • For several high-confidence peptide identifications, extract the ion chromatograms for both the "light" and "heavy" forms.

    • Calculate the labeling efficiency for each peptide using the formula: Labeling Efficiency (%) = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] x 100.[5]

    • Determine the average labeling efficiency across all analyzed peptides.

Protocol 2: Computational Correction for Incomplete Labeling

Several software packages can account for incomplete labeling during data analysis. This is a generalized workflow.

  • Acquire High-Resolution MS Data: High-resolution mass spectra are crucial to distinguish between the isotopic peaks of the light and heavy peptides.[10]

  • Software Analysis: Use a proteomics software package that has a feature for correcting for incomplete labeling (e.g., MaxQuant).

    • In the software settings, define the "light" and "heavy" labels used in your experiment.

    • Enable the option for correction of incomplete labeling. Some software may also have specific modules to correct for arginine-to-proline conversion.[10]

  • Data Interpretation: The software will adjust the calculated peptide or metabolite ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster.[2]

Impact of Correction on Quantification Data

The following table illustrates how failing to correct for incomplete labeling can lead to an underestimation of the true changes in protein abundance.

Labeling Efficiency True H/L Ratio Observed H/L Ratio (No Correction) % Error
100%2.02.00%
95%2.01.81-9.5%
90%2.01.64-18%
80%2.01.33-33.5%

Note: The observed H/L ratio without correction will be skewed. This table provides an illustrative example.[2]

References

Common contaminants in L-(15N)Valine and how to detect them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying common contaminants in L-(15N)Valine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in L-(15N)Valine?

A1: The primary contaminants of concern in L-(15N)Valine fall into three categories:

  • Isotopic Impurities: The most common isotopic impurity is the unlabeled (¹⁴N) L-Valine. The isotopic purity of commercially available L-(¹⁵N)Valine is typically high, often 98 atom % ¹⁵N or greater.[1]

  • Enantiomeric (Chiral) Impurities: The presence of the D-enantiomer, D-Valine, is a critical purity parameter. For many applications, the acceptable level of D-Valine is very low.

  • Chemical Impurities: These can include other amino acids, residual solvents from the manufacturing process, and byproducts of synthesis.

Q2: Why is it important to assess the purity of L-(15N)Valine?

A2: The purity of L-(¹⁵N)Valine is crucial for the accuracy and reproducibility of experiments.

  • In Nuclear Magnetic Resonance (NMR) spectroscopy , the presence of unlabeled Valine can complicate spectral analysis and lead to underestimation of signal intensities from the labeled compound. Isotopic scrambling, where the ¹⁵N atom is unintentionally transferred to other amino acids, can also lead to ambiguous results.[2]

  • For protein quantification using mass spectrometry , the presence of unlabeled Valine in the internal standard can lead to inaccurate measurements.

  • In drug development , the stereochemistry of amino acids is critical for the efficacy and safety of a drug. The presence of the incorrect enantiomer (D-Valine) can have unintended biological effects.

Q3: What analytical techniques are recommended for purity analysis of L-(15N)Valine?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Resolution Mass Spectrometry (HRMS): Ideal for determining isotopic purity by differentiating between ¹⁵N and ¹⁴N isotopologues.[3]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The standard method for quantifying enantiomeric purity (D-Valine content).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structural integrity of the molecule and to assess isotopic enrichment.

Troubleshooting Guides

Chiral HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution Between D- and L-Valine Peaks - Inappropriate mobile phase composition.- Incorrect column temperature.- Column degradation.- Optimize the mobile phase by adjusting the solvent ratio or adding additives like trifluoroacetic acid (TFA) or diethylamine (DEA).- Vary the column temperature; both increasing and decreasing the temperature can affect chiral separations.[4]- If the column is old or has been exposed to harsh conditions, replace it.
Peak Tailing - Interaction of the analyte with active sites on the stationary phase.- High extra-column volume.- Adjust the mobile phase pH to suppress ionization of silanol groups.[4]- Add a competing acid or base to the mobile phase to block active sites.[4]- Minimize the length and diameter of tubing between the injector, column, and detector.[4]
Inconsistent Retention Times - Changes in mobile phase composition.- Column temperature fluctuations.- Air trapped in the pump.- Prepare the mobile phase accurately and degas it thoroughly.[6][7]- Use a column oven to maintain a stable temperature.[6]- Purge the pump to remove any trapped air bubbles.[6]
Mass Spectrometry (Isotopic Purity)
Issue Possible Cause(s) Troubleshooting Steps
Inaccurate Isotopic Ratio Measurement - Insufficient mass resolution.- Contamination from co-eluting species.- Ensure the mass spectrometer is calibrated and operating at a high resolution to clearly separate the ¹⁴N and ¹⁵N peaks.- Optimize the chromatography to separate L-Valine from any interfering compounds.
Low Signal Intensity - Poor ionization efficiency.- Low sample concentration.- Optimize the electrospray ionization (ESI) source parameters.- Prepare a more concentrated sample solution.
NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Unidentified Small Peaks - ¹³C satellites from natural abundance ¹³C.- Spinning sidebands.- These are expected and can be identified by their characteristic spacing.[8]- Optimize the spinning rate of the NMR tube.
Broad Resonances - Sample aggregation.- Presence of paramagnetic impurities.- Adjust the sample concentration or solvent conditions.- Use high-purity solvents and avoid contact with metal spatulas.[8]
Metabolic Scrambling in Biological Samples - Cellular metabolism transferring the ¹⁵N label to other amino acids.- This is a biological phenomenon. Analyze the extent of scrambling by identifying other ¹⁵N-labeled amino acids in your sample.[2][9]

Quantitative Data Summary

Parameter Typical Value/Range Analytical Technique Reference
Isotopic Purity of Commercial L-(¹⁵N)Valine ≥ 98 atom % ¹⁵NMass Spectrometry, NMR[1]
Chemical Purity of Commercial L-(¹⁵N)Valine ≥ 99%HPLC
Detection Limit for D-Valine Down to 0.05%Chiral HPLC with derivatization[10]
Recovery of D-Valine Spike 96% to 106%Chiral HPLC with derivatization[10]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC with Pre-column Derivatization

This protocol is adapted from methods that use a derivatizing agent to create diastereomers that can be separated on a standard achiral HPLC column.[5][10]

1. Sample Preparation and Derivatization:

  • Standard Solutions: Prepare stock solutions of L-Valine and D-Valine in a suitable solvent (e.g., 0.1 M HCl).

  • Sample Solution: Accurately weigh and dissolve the L-(¹⁵N)Valine sample to a known concentration (e.g., 1 mg/mL).

  • Derivatization:

    • To a specific volume of your sample or standard solution, add a borate buffer (pH ~9.0).

    • Add a solution of a chiral derivatizing agent, such as o-phthalaldehyde (OPA) with a chiral thiol or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), in an organic solvent like acetone or acetonitrile.[10][11]

    • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).[11]

    • Quench the reaction by adding a suitable reagent (e.g., an acid like HCl).[11]

2. HPLC Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient suitable for separating the diastereomers (e.g., 30% to 70% B over 30 minutes).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength appropriate for the derivative (e.g., 265 nm for FMOC derivatives).[5]

3. Data Analysis:

  • Integrate the peak areas for the D- and L-Valine derivatives.

  • Calculate the percentage of the D-Valine impurity using the following formula: % D-Valine = (Area of D-Valine peak / (Area of D-Valine peak + Area of L-Valine peak)) * 100

Protocol 2: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol provides a general workflow for determining the isotopic enrichment of L-(¹⁵N)Valine using LC-HRMS.[3]

1. Sample Preparation:

  • Prepare a stock solution of L-(¹⁵N)Valine in a suitable solvent (e.g., methanol or water).

  • Perform serial dilutions to create a working solution of approximately 1 µg/mL.[3]

2. LC-HRMS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient: A suitable gradient to elute Valine (e.g., start with 2% B, hold for 1 minute, ramp to 98% B over 5 minutes).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • Scan Range: A narrow m/z range around the expected mass of Valine (e.g., m/z 100-150).

  • Resolution: High resolution (e.g., ≥ 70,000).[3]

3. Data Analysis:

  • Extract the ion chromatograms for the m/z of ¹⁴N-Valine (e.g., [M+H]⁺ ≈ 118.086) and ¹⁵N-Valine (e.g., [M+H]⁺ ≈ 119.083).

  • Integrate the peak areas for both isotopologues.

  • Calculate the isotopic purity (atom % ¹⁵N) using the following formula: Atom % ¹⁵N = (Area of ¹⁵N-Valine peak / (Area of ¹⁴N-Valine peak + Area of ¹⁵N-Valine peak)) * 100

Protocol 3: Structural Integrity and Isotopic Enrichment by NMR Spectroscopy

This protocol outlines the general steps for analyzing L-(¹⁵N)Valine using NMR.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of L-(¹⁵N)Valine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[3]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum to confirm the overall structure and check for organic impurities.

  • Acquire a ¹⁵N NMR spectrum (or a ¹H-¹⁵N HSQC spectrum) to observe the ¹⁵N signal and confirm enrichment.

  • For quantitative analysis of isotopic enrichment, a known internal standard may be used.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Compare the chemical shifts of the observed signals with known values for Valine to confirm its identity.

  • In the ¹H spectrum, the presence of signals corresponding to other amino acids or solvents would indicate chemical impurities.

  • The signal-to-noise ratio of the ¹⁵N signal in the ¹⁵N spectrum provides a qualitative measure of enrichment. For quantitative analysis, the integral of the ¹⁵N signal can be compared to that of a known standard.

Visualizations

Contaminant_Analysis_Workflow Overall Workflow for L-(15N)Valine Contaminant Analysis cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Purity Assessment L_15N_Valine L-(15N)Valine Sample Chiral_HPLC Chiral HPLC L_15N_Valine->Chiral_HPLC HRMS High-Resolution Mass Spectrometry L_15N_Valine->HRMS NMR NMR Spectroscopy L_15N_Valine->NMR Enantiomeric_Purity Enantiomeric Purity (D-Valine Content) Chiral_HPLC->Enantiomeric_Purity Isotopic_Purity Isotopic Purity (15N Enrichment) HRMS->Isotopic_Purity Chemical_Purity Chemical Purity & Structural Integrity NMR->Chemical_Purity

Caption: Overall workflow for the analysis of common contaminants in L-(15N)Valine.

Chiral_HPLC_Workflow Chiral HPLC Workflow for Enantiomeric Purity Sample_Prep Sample Preparation (Dissolve L-(15N)Valine) Derivatization Derivatization with Chiral Reagent (e.g., OPA/Thiol) Sample_Prep->Derivatization HPLC_Separation Reversed-Phase HPLC Separation Derivatization->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration & Calculation) UV_Detection->Data_Analysis Result Result: % D-Valine Data_Analysis->Result

Caption: Experimental workflow for determining the enantiomeric purity of L-(15N)Valine.

Isotopic_Purity_Workflow Isotopic Purity Analysis Workflow Sample_Prep Sample Preparation (Dilute L-(15N)Valine) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation HRMS_Analysis High-Resolution MS (ESI+) LC_Separation->HRMS_Analysis Data_Extraction Extract Ion Chromatograms (14N and 15N masses) HRMS_Analysis->Data_Extraction Calculation Calculate Isotopic Ratio Data_Extraction->Calculation Result Result: Atom % 15N Calculation->Result

Caption: Workflow for the determination of isotopic purity using LC-HRMS.

References

Technical Support Center: L-(15N)Valine Dissolution and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling L-(15N)Valine. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving L-(15N)Valine?

A1: The most common and recommended solvent for L-(15N)Valine is high-purity, sterile water.[1][2] For cell culture applications, use cell culture grade water or a balanced salt solution like PBS.[3] L-Valine has high solubility in water, which increases with temperature.[4] It is generally insoluble in common neutral organic solvents like ethanol, ether, and acetone.[5]

Q2: I am having trouble dissolving L-(15N)Valine in water. What can I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution can significantly improve the solubility of L-Valine.[4]

  • Adjust the pH: L-Valine's solubility is lowest at its isoelectric point (around pH 6.0) and increases in acidic or basic solutions.[1][6] You can add a small amount of dilute acid (e.g., HCl) or base (e.g., NaOH) to aid dissolution. However, ensure the final pH is compatible with your experimental setup.

  • Sonication: Using a sonicator bath can help break up any clumps of powder and accelerate dissolution.[7][8]

  • Stirring: Continuous stirring is essential for efficient dissolution.

Q3: How should I prepare a stock solution of L-(15N)Valine?

A3: To prepare a stock solution, weigh the desired amount of L-(15N)Valine and dissolve it in high-purity water or an appropriate buffer. For long-term storage, it is recommended to prepare a concentrated stock solution, sterile filter it through a 0.22 µm filter, and store it in aliquots to avoid repeated freeze-thaw cycles.[9]

Q4: What are the recommended storage conditions for L-(15N)Valine powder and stock solutions?

A4:

  • Powder: Store L-(15N)Valine powder at room temperature in a dry, well-ventilated place, away from light and moisture.[10] Keep the container tightly closed.[11]

  • Stock Solutions: For short-term storage (up to 2 weeks), aqueous stock solutions can be stored at 4°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C for up to 6 months.[9][12] Avoid repeated freeze-thaw cycles.[9]

Q5: Is L-(15N)Valine stable to autoclaving?

A5: While some amino acid solutions can be autoclaved, heat-labile amino acids may degrade. Studies on the effect of autoclaving on amino acids in soybean meal have shown some loss of certain amino acids.[10] To ensure the integrity of your L-(15N)Valine, sterile filtration of the solution is the recommended method for sterilization.[9]

Q6: Are there any safety precautions I should take when handling L-(15N)Valine?

A6: L-Valine is generally considered non-hazardous.[13] However, it is good laboratory practice to handle all chemicals with care. Avoid creating dust when handling the powder.[2][14] Use personal protective equipment such as gloves and safety glasses.[14][15] In case of contact with eyes, rinse cautiously with water for several minutes.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
L-(15N)Valine powder is not dissolving in water. Low temperature, pH at or near the isoelectric point (pI ~6.0).Gently warm the solution while stirring. Adjust the pH to be more acidic or basic, ensuring compatibility with your experiment.[6] Use of a sonicator can also aid dissolution.[7]
A precipitate forms in the stock solution upon storage at 4°C. The concentration of the solution may be too high for storage at that temperature, leading to crystallization.Gently warm the solution to redissolve the precipitate. For long-term storage, consider preparing a slightly less concentrated stock solution or storing at room temperature if stability allows. Storing in smaller aliquots at -20°C is generally preferred.[9]
Incomplete isotopic labeling in SILAC experiments. Insufficient cell doublings in the labeling medium, leading to incomplete incorporation of L-(15N)Valine.Ensure cells undergo at least 5-6 doublings in the SILAC medium to achieve >97% incorporation. Verify labeling efficiency by mass spectrometry before starting the main experiment.
Unexpected mass shifts in mass spectrometry data. Metabolic conversion of L-(15N)Valine to other amino acids by the cells.While less common for Valine compared to Arginine to Proline conversion, this can occur. Analyze your data for potential metabolic conversions.

Quantitative Data

Solubility of L-Valine in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
083.4[4]
2588.5[4]
5096.2[4]
65102.4[4]

Solubility of L-Valine in Various Solvents at 25°C

SolventSolubility
Water88.5 g/L[4]
EthanolAlmost Insoluble[5]
EtherAlmost Insoluble[5]
AcetoneAlmost Insoluble[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM L-(15N)Valine Stock Solution

Materials:

  • L-(15N)Valine powder

  • High-purity, sterile water

  • Sterile conical tube or volumetric flask

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required mass: The molecular weight of L-(15N)Valine is approximately 118.14 g/mol . To prepare 10 mL of a 100 mM stock solution, you will need: 0.1 L * 0.1 mol/L * 118.14 g/mol = 1.1814 g. Adjust the calculation based on your desired volume.

  • Weigh the powder: In a clean, sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of L-(15N)Valine powder.

  • Dissolve the powder: Transfer the powder to a sterile conical tube or volumetric flask. Add approximately 80% of the final desired volume of sterile water.

  • Aid dissolution: Cap the container and vortex or stir until the powder is completely dissolved. If necessary, gently warm the solution or place it in a sonicator bath to aid dissolution.

  • Adjust to final volume: Once the powder is fully dissolved, add sterile water to reach the final desired volume.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile container.

  • Aliquot and store: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use.[9]

Protocol 2: Preparation of L-(15N)Valine for NMR Spectroscopy

Materials:

  • L-(15N)Valine powder

  • Deuterated solvent (e.g., D₂O, or a buffered solution in D₂O)

  • NMR tube

Procedure:

  • Determine the required concentration: The desired concentration will depend on the specific NMR experiment and the sensitivity of the spectrometer. A typical concentration range is 1-10 mM.[16]

  • Weigh the powder: Accurately weigh the required amount of L-(15N)Valine directly into a clean, dry microcentrifuge tube.

  • Dissolve in deuterated solvent: Add the appropriate volume of the chosen deuterated solvent to the microcentrifuge tube.

  • Ensure complete dissolution: Vortex the tube until the L-(15N)Valine is fully dissolved. A brief sonication can be used if needed.

  • Adjust pH (if necessary): For some NMR experiments, the pH of the sample is critical. If using a buffered solution, ensure the final pH is at the desired value. If dissolving in D₂O alone, the pH can be adjusted with small amounts of DCl or NaOD.

  • Transfer to NMR tube: Carefully transfer the solution to a clean NMR tube.

Visualizations

Dissolution_Troubleshooting start Start: Dissolve L-(15N)Valine in Water dissolved Completely Dissolved? start->dissolved warm Gently warm solution while stirring dissolved->warm No proceed Proceed with Experiment dissolved->proceed Yes warm->dissolved sonicate Use sonicator bath warm->sonicate sonicate->dissolved adjust_ph Adjust pH (acidic or basic) sonicate->adjust_ph check_compatibility Check pH compatibility with experiment adjust_ph->check_compatibility check_compatibility->dissolved Compatible fail Consult technical support check_compatibility->fail Not Compatible

Caption: Troubleshooting workflow for dissolving L-(15N)Valine.

Stock_Solution_Workflow start Calculate and Weigh L-(15N)Valine dissolve Dissolve in 80% final volume of sterile water start->dissolve aid_dissolution Vortex / Warm / Sonicate until fully dissolved dissolve->aid_dissolution final_volume Adjust to final volume with sterile water aid_dissolution->final_volume filter Sterile filter through 0.22 µm filter final_volume->filter aliquot Aliquot into sterile tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of L-(15N)Valine.

References

Technical Support Center: Strategies for Reducing Background Noise in Mass Spectrometry with 15N Labels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise in mass spectrometry (MS) experiments involving 15N labels. A high signal-to-noise ratio is critical for accurate and reliable quantification. This guide offers practical solutions to common issues encountered during sample preparation, data acquisition, and analysis.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experimental workflow.

Sample Preparation

Q1: What are the primary sources of background noise during sample preparation for 15N labeling experiments?

A1: Background noise during sample preparation can originate from several sources:

  • Environmental Contamination: Dust, ammonia from cleaning products, and nitric acid fumes in the lab environment can introduce nitrogen-containing contaminants.[1]

  • Reagents and Solvents: Impurities in reagents and solvents are a common source of chemical noise.[2] Even high-performance liquid chromatography (HPLC)-grade solvents can introduce significant impurities.[2]

  • Labware and Consumables: Plasticware can leach phthalates and other contaminants.[2] It is also important to use powder-free gloves to avoid contamination.[1]

  • Cross-Contamination: Carryover from highly concentrated samples to subsequent samples can be a significant issue.[1][2]

  • Sample Matrix: Complex biological or environmental samples, such as soil, may contain interfering substances like undecomposed plant litter.[1]

Q2: I'm observing a high and noisy baseline in my blank injections. How can I identify the source of contamination?

A2: A high and noisy baseline is often indicative of chemical contamination.[2] A systematic approach using a series of blank injections can help pinpoint the source:

  • System Baseline: Start by running the instrument without any injection (a "dry run") to assess the inherent electronic noise of the mass spectrometer.[2]

  • Mobile Phase: Inject the mobile phase to check for contamination from your solvents and additives.[2]

  • Full Procedure Blank: Prepare a blank sample that goes through the entire sample preparation procedure to identify contamination from reagents, vials, or extraction cartridges.[2]

Q3: What are the best practices for sample handling to minimize background noise?

A3: Adhering to the following best practices during sample handling can significantly reduce background noise:

  • Use High-Purity Reagents: Always use high-purity, LC-MS grade solvents and reagents.[2] Prepare fresh mobile phases daily to prevent microbial growth.[2]

  • Clean Labware: Use disposable labware when possible. Alternatively, thoroughly clean glassware by acid-washing and baking to remove nitrogenous residues.[1]

  • Prevent Cross-Contamination: When preparing samples with varying enrichment levels, it is best to work from low to high enrichment.[1] Using separate trays for enriched and natural abundance samples is also recommended.[1]

  • Proper Sample Drying and Homogenization: Solid samples should be dried to a constant weight, typically at 50-60°C, to avoid weight fluctuations due to moisture.[1] For heat-sensitive samples, freeze-drying is a suitable alternative.[1] Homogenize larger samples into a fine powder to ensure the subsample is representative.[1]

Mass Spectrometry and Data Analysis

Q4: My mass spectrometer is showing a high background. What are the likely instrumental culprits?

A4: Several instrument-related factors can contribute to high background noise:

  • Gas Leaks: Leaks in the gas flow path can allow atmospheric nitrogen to enter the system.[1] The presence of significant peaks at m/z 28 (N₂) and 32 (O₂) can indicate a leak.[2]

  • Contaminated Carrier Gases: Impurities in the carrier gases can introduce nitrogenous compounds.[1]

  • Column Bleed: The stationary phase of the gas chromatography (GC) column can degrade at high temperatures, releasing nitrogen-containing fragments.[1]

  • Aging Filament: An aging filament in the mass spectrometer can lead to baseline instability.[2]

Q5: How can I differentiate a true 15N-labeled signal from background noise?

A5: Distinguishing a genuine signal from noise, especially at low enrichment levels, requires careful analysis:

  • High-Resolution Mass Spectrometry: High-resolution instruments can separate the analyte signal from co-eluting contaminants in the m/z dimension.[1]

  • Control Samples: Running appropriate blank and control samples that have not been 15N-enriched is crucial for establishing the baseline background level.[1]

  • Isotopic Pattern: A true 15N-labeled compound will exhibit a predictable isotopic pattern that differs from random noise.[1]

Q6: What data analysis strategies can help reduce background noise?

A6: Several data analysis techniques can be employed to minimize the impact of background noise:

  • Background Subtraction: This technique involves subtracting a background spectrum (from a blank injection or a region of the chromatogram with no analyte) from the sample spectrum.[3][4]

  • Noise Filtering Algorithms: Various algorithms, such as those based on Fourier transforms or wavelet transforms, can be used to denoise mass spectrometry data.[5]

  • Correction for Natural Abundance: It is important to correct for the natural abundance of 15N (approximately 0.37%) to ensure accurate quantification.[6]

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of 15N, and how can I account for it?

A1: Metabolic scrambling refers to the metabolic conversion of a labeled amino acid into other amino acids, leading to the unintended incorporation of the 15N label into different molecules.[7] This can complicate data interpretation. To account for this, tandem mass spectrometry (MS/MS) can be used to confirm the location of the heavy isotope labels within the peptides.[8]

Q2: How does incomplete 15N labeling affect my results, and how can I address it?

A2: Incomplete labeling can lead to broader isotope clusters in the mass spectra, making it more difficult to identify the monoisotopic peak and resulting in fewer identifications of heavy-labeled peptides.[9] To address this, ensure a sufficient number of cell doublings (at least 5-6) in the labeling medium and consider using dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[10] Data analysis software can also be used to correct for inaccurate peptide ratios caused by incomplete enrichment.[11]

Q3: Which instrument parameters can I optimize to improve the signal-to-noise ratio?

A3: Optimizing key instrument parameters can enhance the signal and reduce noise. For instance, the cone voltage in electrospray ionization (ESI) can be adjusted.[2] A lower cone voltage generally favors the formation of the primary molecular ion, while a higher voltage can induce in-source fragmentation, which may or may not improve the signal-to-noise ratio.[2][12] The optimal setting needs to be determined empirically for your specific analyte.[2]

Data Presentation

Table 1: Troubleshooting Common Issues and Expected Outcomes

IssuePossible CauseRecommended ActionExpected Outcome
High, noisy baseline in blank injectionsChemical contamination from mobile phaseUse high-purity, LC-MS grade solvents and prepare fresh mobile phases daily.[2]Lower and quieter baseline.
Ghost peaks appearing in subsequent runsSample carryover from previous injectionsImplement a robust needle and injector wash protocol.[2]Elimination of peaks in blank injections.
Persistent, specific contaminant ionsSystem contamination (e.g., tubing, seals)Flush the system with appropriate cleaning solvents.[2]Reduction or elimination of specific contaminant masses.
Unstable or drifting baselineGas leak or aging filamentPerform a system leak check and inspect the filament status.[2]Stable baseline.
Low labeling efficiency (<95%)Insufficient cell doublings or contamination with light amino acidsEnsure at least 5-6 cell doublings in SILAC medium and use dialyzed fetal bovine serum.[10]Labeling efficiency >95%.
Arginine-to-proline conversionHigh arginase activity in certain cell linesSupplement the SILAC medium with unlabeled L-proline (e.g., 200 mg/L).[10]Inhibition of the metabolic conversion of arginine to proline.

Experimental Protocols & Workflows

Protocol 1: Systematic Blank Injection for Contamination Source Identification

  • Instrument Baseline: Perform a "dry run" with no injection to establish the baseline noise of the mass spectrometer itself.[2]

  • Mobile Phase Blank: Inject the mobile phase (solvents and additives) to check for contamination from these components.[2]

  • Full Method Blank: Process a blank sample (e.g., solvent) through the entire sample preparation workflow (including extraction, derivatization, etc.) and inject it. This will identify any contaminants introduced from reagents, labware, or handling steps.[2]

Diagram 1: Troubleshooting Workflow for High Background Noise

G A High Background Noise Observed B Run Systematic Blanks A->B C Contamination in Full Method Blank? B->C Yes G Check Instrument Performance - Perform leak check - Inspect filament B->G No D Contamination in Mobile Phase Blank? C->D Yes E Review Sample Preparation Protocol - Use high-purity reagents - Clean labware thoroughly C->E No F Prepare Fresh Mobile Phase - Use LC-MS grade solvents D->F Yes D->G No H Noise Reduced? E->H F->H G->H I Proceed with Analysis H->I Yes J Consult Instrument Specialist H->J No

Caption: A logical workflow for diagnosing high background noise.

Diagram 2: Experimental Workflow for 15N Metabolic Labeling

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis A Grow cells in 14N (light) and 15N (heavy) media B Harvest and mix equal amounts of light and heavy cells A->B C Cell Lysis and Protein Extraction B->C D Protein Digestion (e.g., with Trypsin) C->D E Peptide Cleanup (e.g., Desalting) D->E F LC-MS/MS Analysis E->F G Peptide Identification and Quantification F->G H Calculate Heavy/Light Ratios G->H I Background Subtraction and Noise Filtering H->I

Caption: A typical workflow for 15N metabolic labeling experiments.

References

Validation & Comparative

A Researcher's Guide to Isotopic Labeling: L-(15N)Valine vs. L-(13C)Valine for Protein NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structure and dynamics of proteins at an atomic level.[1] A cornerstone of protein NMR is isotopic labeling, a strategy where atoms in a protein are replaced with their heavier, NMR-active isotopes, primarily Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C).[2][3] This guide provides a detailed comparison of L-(¹⁵N)Valine and L-(¹³C)Valine, two crucial labeled amino acids, to assist researchers, scientists, and drug development professionals in making informed decisions for their protein analysis experiments.

The choice between ¹⁵N and ¹³C labeling is fundamentally dictated by the specific research question.[4] While ¹⁵N labeling is foundational for examining the protein backbone, ¹³C labeling provides rich information on the carbon backbone and side-chain structures.[] For a comprehensive structural analysis, dual labeling with both isotopes is often necessary.[]

Fundamental Differences: ¹⁵N vs. ¹³C Labeling

The primary distinction lies in which atom of the valine residue is replaced. L-(¹⁵N)Valine has its nitrogen atom labeled, while L-(¹³C)Valine has one or more of its carbon atoms labeled. This seemingly simple difference directs the entire trajectory of the NMR experiment, from the type of information obtained to the size of the protein that can be studied.

FeatureL-(¹⁵N)Valine LabelingL-(¹³C)Valine Labeling
Labeled Atom(s) The single α-amino nitrogen atom.One or more of the five carbon atoms (Cα, Cβ, Cγ1, Cγ2, C').
Primary Information Backbone conformation and dynamics.[][6]Side-chain structure and dynamics, particularly methyl groups.[][6]
Key Experiment 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence).[]2D ¹H-¹³C HSQC, Methyl-TROSY for large proteins.[][7]
"Fingerprint" Provides a unique signal for each amino acid backbone amide (except proline).[]Provides signals for each carbon-proton pair, with methyl groups being particularly informative.
Natural Abundance ¹⁵N: ~0.37%[]¹³C: ~1.1%[]
NMR Signal Narrower line widths due to spin-1/2, preferred over ¹⁴N which has a quadrupole moment causing broad signals.[4][8]Strong NMR activity, providing rich structural data.[]

L-(¹⁵N)Valine: Probing the Protein Backbone

Uniform or specific ¹⁵N labeling is often the first step in protein NMR analysis. The resulting 2D ¹H-¹⁵N HSQC spectrum is famously known as the protein's "fingerprint," as it displays one peak for each backbone amide N-H group.[4][]

Key Applications:

  • Folding Assessment: The ¹H-¹⁵N HSQC spectrum serves as a quick and effective check to confirm if a protein is correctly folded.[9]

  • Backbone Dynamics: ¹⁵N labeling is ideal for relaxation experiments that measure the motion of the protein backbone on various timescales.[6]

  • Ligand Binding Studies: Changes in the chemical shifts of specific peaks in the ¹H-¹⁵N HSQC spectrum upon the addition of a ligand can pinpoint the binding site on the protein backbone.[9]

  • Structure Determination of Small Proteins: For proteins smaller than ~15 kDa, ¹⁵N-NOESY and ¹⁵N-TOCSY experiments can be used to assign the backbone resonances.[9]

The primary information from an L-(¹⁵N)Valine labeled sample comes from the correlation between the nitrogen atom in the backbone and its directly attached proton.

cluster_valine L-Valine Residue C_alpha C_beta C_alpha->C_beta C_prime C' C_alpha->C_prime C_gamma1 Cγ1 (CH3) C_beta->C_gamma1 C_gamma2 Cγ2 (CH3) C_beta->C_gamma2 N ¹⁵N N->C_alpha H_N H N->H_N ¹J-coupling NMR_Experiment ¹H-¹⁵N HSQC N->NMR_Experiment H_N->NMR_Experiment Backbone_Info Backbone Information (Dynamics, Folding) NMR_Experiment->Backbone_Info

Information flow from L-(¹⁵N)Valine labeling.

L-(¹³C)Valine: Unveiling Side-Chain and Methyl Dynamics

While ¹⁵N labeling provides a view of the backbone, ¹³C labeling illuminates the structure and dynamics of the carbon framework, especially the side chains.[6] For valine, which has two methyl groups (Cγ1 and Cγ2), ¹³C labeling is particularly powerful for studying large proteins and complexes.

Key Applications:

  • De Novo Structure Determination: Dual labeling with ¹³C and ¹⁵N is essential for solving the 3D structure of proteins. Multidimensional experiments like HNCA, HNCO, and HNCACB are used to link sequential amino acid residues.[4][]

  • Side-Chain Dynamics: Carbon relaxation experiments provide detailed insights into the motions of side chains, which are crucial for protein function and stability.[6]

  • Methyl-TROSY NMR: For proteins larger than 30 kDa, spectral overlap and rapid signal decay become major problems.[1] By specifically labeling the methyl groups of Valine (and Leucine/Isoleucine) with ¹³C in a highly deuterated protein background (¹³CH₃ labeling), Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments can be performed. This technique significantly enhances spectral quality and allows for the study of very large macromolecular assemblies.[7][10]

  • Stereospecific Assignment: Specific precursors, such as labeled α-ketoisovalerate, can be used to achieve stereospecific labeling of the pro-R and pro-S methyl groups of valine, which helps resolve ambiguity in NMR spectra.[11][12]

cluster_valine L-Valine Residue C_alpha C_beta C_alpha->C_beta C_prime C' C_alpha->C_prime C_gamma1 ¹³CH₃ C_beta->C_gamma1 C_gamma2 ¹³CH₃ C_beta->C_gamma2 H_C H C_gamma1->H_C ¹J-coupling NMR_Experiment ¹H-¹³C HSQC Methyl-TROSY C_gamma1->NMR_Experiment C_gamma2->H_C C_gamma2->NMR_Experiment N N N->C_alpha H_C->NMR_Experiment Sidechain_Info Side-Chain Information (Structure, Dynamics of Large Proteins) NMR_Experiment->Sidechain_Info

Information flow from L-(¹³C)Valine methyl labeling.

Experimental Protocols

General Protocol for Specific Amino Acid Labeling in E. coli

This protocol outlines the general steps for producing a protein with a specific labeled amino acid, such as L-(¹⁵N)Valine or L-(¹³C)Valine.

  • Prepare Minimal Media: Prepare M9 minimal media. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.[9] For ¹³C labeling, use a ¹³C-carbon source like ¹³C-glucose.[13] For specific labeling of valine in an otherwise unlabeled protein, use standard NH₄Cl and glucose.

  • Inoculation and Initial Growth: Inoculate a starter culture in LB media and grow overnight. The next day, transfer the cells to the M9 minimal media and grow them to an OD₆₀₀ of ~0.6-0.8.

  • Addition of Labeled Amino Acid: Approximately one hour before inducing protein expression, add the desired labeled amino acid (e.g., 100 mg/L of L-(¹⁵N)Valine or L-(¹³C₅, ¹⁵N)Valine). To prevent the host cell from synthesizing its own valine, it is common to also add other unlabeled amino acids that share the same biosynthetic pathway, or to use an auxotrophic bacterial strain. For specific valine labeling, adding unlabeled L-leucine-d10 can inhibit the incorporation of labeled precursors into leucine.[11]

  • Induction: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and let the culture grow for several more hours or overnight at a reduced temperature (e.g., 18-25°C).

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH, containing 5-10% D₂O). Concentrate the protein to the desired concentration, typically 0.3-0.5 mM for larger proteins.[14]

Typical NMR Experiments
  • ¹H-¹⁵N HSQC: This is a 2D experiment that correlates the chemical shifts of the backbone amide protons (¹H) with their directly bonded amide nitrogens (¹⁵N). It is the standard starting point for ¹⁵N-labeled proteins.[9]

  • ¹H-¹³C HSQC: This 2D experiment correlates the chemical shifts of protons (¹H) with their directly attached carbons (¹³C). When applied to methyl-labeled samples, it produces a spectrum where each peak corresponds to a specific methyl group.

  • Triple Resonance Experiments (e.g., HNCACB): These are 3D experiments performed on ¹⁵N/¹³C dual-labeled samples. They are the workhorse experiments for sequentially assigning the backbone atoms of a protein.[4][13]

cluster_prep Sample Preparation cluster_nmr NMR Analysis Gene Target Gene in Plasmid Transformation Transformation into E. coli Gene->Transformation Expression Protein Expression in Minimal Media + Labeled Valine Transformation->Expression Purification Protein Purification Expression->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample Acquisition NMR Data Acquisition (e.g., HSQC, TROSY) NMR_Sample->Acquisition Processing Data Processing Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Calculation & Dynamics Analysis Assignment->Structure

General workflow for protein NMR analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between L-(¹⁵N)Valine and L-(¹³C)Valine is not a matter of one being superior to the other; rather, it is about selecting the appropriate tool for the specific biological question at hand.

  • Choose L-(¹⁵N)Valine when your primary goal is to assess protein folding, study backbone dynamics, or map ligand binding interactions on the protein backbone. It is the most common and cost-effective starting point for protein NMR.[4]

  • Choose L-(¹³C)Valine when you need to probe side-chain structure and dynamics, especially for larger proteins where methyl-TROSY experiments are required to overcome size limitations. Specific ¹³C-labeling of valine's methyl groups is a powerful strategy for studying high-molecular-weight systems.

Ultimately, for a complete high-resolution structure determination, a combination of both ¹⁵N and ¹³C labeling is indispensable, providing the necessary constraints to build a comprehensive atomic model of the protein.

References

A Researcher's Guide to Isotopic Labeling: L-(15N)Valine vs. L-(15N, 13C)Valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. Stable isotope labeling is a powerful technique that enables the differentiation and tracing of molecules in complex biological systems. Valine, an essential branched-chain amino acid, is frequently a key residue in protein structure and function. This guide provides a comprehensive comparative analysis of two commonly used isotopically labeled versions of valine: L-(15N)Valine and L-(15N, 13C)Valine.

This guide will objectively compare the performance of these two isotopic labeling reagents, supported by experimental data and detailed protocols. We will delve into their primary applications in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the necessary information for you to make an informed decision for your research needs.

Data Presentation: At a Glance Comparison

The choice between L-(15N)Valine and L-(15N, 13C)Valine is fundamentally dictated by the analytical technique and the specific experimental goals. The following tables summarize the key quantitative differences between these two labeling reagents.

FeatureL-(15N)ValineL-(15N, 13C)ValinePrimary Application
Primary Isotope(s) ¹⁵N¹⁵N, ¹³CProteomics, Metabolomics, Structural Biology
Mass Shift vs. Unlabeled +1 Da+6 Da[1][2]Mass Spectrometry
Typical Isotopic Purity ≥98%[3][4]≥98% (¹⁵N), ≥98% (¹³C)[1][2]All applications
Typical Incorporation Efficiency (SILAC) >95%[5]>95%[6][7]Cell-based proteomics

Performance in Key Applications

The distinct isotopic compositions of L-(15N)Valine and L-(15N, 13C)Valine lead to different advantages depending on the application.

ApplicationL-(15N)ValineL-(15N, 13C)ValineKey Advantage
NMR Spectroscopy Simpler spectra, ideal for backbone assignment and studying nitrogen-specific interactions.Higher resolution for complex structural determination, enables advanced multi-dimensional experiments.[5]Structural Biology
Mass Spectrometry Sufficient for many quantitative proteomics studies.Larger mass shift provides unambiguous identification and quantification, especially in complex mixtures.[5]Quantitative Proteomics
Metabolic Flux Analysis Traces nitrogen metabolism.Simultaneously traces both nitrogen and carbon pathways.Metabolomics

Experimental Protocols

Detailed methodologies are crucial for the successful application of isotopically labeled amino acids. Below are protocols for two common experimental techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for in vivo metabolic labeling to quantify relative protein abundance between different cell populations.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine, L-arginine, and L-valine

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • "Light" L-valine

  • "Heavy" L-(15N)Valine or L-(15N, 13C)Valine

  • Cell culture flasks or plates

  • Standard cell lysis buffer

  • Protease inhibitors

  • Trypsin (MS-grade)

  • LC-MS/MS system

Procedure:

  • Media Preparation: Prepare "light" and "heavy" SILAC media. For the "light" medium, supplement the amino acid-deficient base medium with all necessary amino acids, including natural abundance ("light") L-valine. For the "heavy" medium, use the corresponding "heavy" L-(15N)Valine or L-(15N, 13C)Valine at the same concentration.

  • Cell Adaptation: Culture two separate populations of cells. Grow one population in the "light" SILAC medium and the other in the "heavy" SILAC medium for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[6][8]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately using a standard lysis buffer supplemented with protease inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" cell populations.

  • Protein Digestion: Digest the mixed protein sample into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

SPPS is a method for chemically synthesizing peptides, including those containing isotopically labeled amino acids, for use as internal standards in quantitative proteomics or for structural studies.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-(15N)Valine or Fmoc-L-(15N, 13C)Valine)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., trifluoroacetic acid-based)

  • Diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for verification

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and DIPEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% piperidine solution in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Subsequent Amino Acid Coupling: Couple the next Fmoc-protected amino acid (which can be the isotopically labeled valine) to the deprotected N-terminus using the coupling reagent and DIPEA.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the synthesized peptide using mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the fundamental principles of labeling.

experimental_workflow Experimental Workflow: SILAC cluster_light Light L-Valine cluster_heavy Heavy L-(15N)Valine or L-(15N, 13C)Valine light_cells Cell Culture (Light Medium) light_treatment Control Treatment light_cells->light_treatment light_lysis Cell Lysis light_treatment->light_lysis mix Mix Equal Protein Amounts light_lysis->mix heavy_cells Cell Culture (Heavy Medium) heavy_treatment Experimental Treatment heavy_cells->heavy_treatment heavy_lysis Cell Lysis heavy_treatment->heavy_lysis heavy_lysis->mix digest Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data spss_workflow Experimental Workflow: SPPS start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling (e.g., L-(15N)Valine) deprotection->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage Final Amino Acid purification RP-HPLC Purification cleavage->purification verification MS Verification purification->verification mass_shift_comparison Mass Shift Comparison in Mass Spectrometry unlabeled Unlabeled Valine (e.g., in Peptide A) n15_labeled L-(15N)Valine (in Peptide A) unlabeled->n15_labeled +1 Da Mass Shift cn15_labeled L-(15N, 13C)Valine (in Peptide A) unlabeled->cn15_labeled +6 Da Mass Shift ms Mass Spectrometer unlabeled->ms n15_labeled->ms cn15_labeled->ms

References

A Comparative Guide to SILAC Quantification: Evaluating the Accuracy and Reproducibility of L-(¹⁵N)Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique for accurate and reproducible quantitative proteomics.[1][2] The method's core strength lies in the in vivo incorporation of stable isotope-labeled amino acids into proteins, allowing for the precise comparison of protein abundance between different experimental conditions.[3] By mixing cell populations at an early stage, SILAC minimizes experimental variability, leading to high-quality quantitative data.[3][4]

While L-Arginine and L-Lysine are the most commonly employed amino acids in SILAC experiments, the use of other essential amino acids, such as L-Valine, can offer advantages in specific research contexts. This guide provides an objective comparison of SILAC quantification using L-(¹⁵N)Valine against the more conventional L-(¹³C₆)Arginine and L-(¹³C₆,¹⁵N₂)Lysine labeling strategies, with a focus on accuracy and reproducibility.

Performance Comparison: L-(¹⁵N)Valine vs. Standard SILAC Amino Acids

A direct quantitative comparison of accuracy and reproducibility between L-(¹⁵N)Valine and the canonical SILAC amino acids (Arginine and Lysine) is not extensively documented in peer-reviewed literature. However, the general principles of SILAC provide a framework for evaluating its potential performance. The accuracy of SILAC quantification is consistently reported to be high, with the ability to reliably detect protein expression changes.[1] The reproducibility of the SILAC method is also a key advantage over other quantitative proteomics techniques.[2]

The choice of amino acid can be critical, especially when considering potential metabolic conversions that can impact quantification accuracy. For instance, the conversion of labeled Arginine to Proline in certain cell lines can lead to an underestimation of the abundance of "heavy" peptides containing proline.[5][6] The use of L-Valine, a branched-chain amino acid, is less prone to such metabolic interconversions, potentially offering a more straightforward quantitative readout in cell lines with high arginase activity.

Below is a comparative summary based on established SILAC principles and the metabolic properties of the amino acids.

FeatureL-(¹⁵N)ValineL-(¹³C₆)Arginine / L-(¹³C₆,¹⁵N₂)Lysine
Typical Application Studies on proteins with low Arginine/Lysine content; investigations into Valine metabolism; cell lines with high Arginine-to-Proline conversion.General proteome-wide quantification, especially when using trypsin for digestion.
Accuracy Expected to be high, consistent with the SILAC methodology. Less susceptible to errors from Arginine-to-Proline conversion.High, but can be compromised by Arginine-to-Proline conversion in some cell lines.[5][6]
Reproducibility Expected to be high, as the early mixing of samples minimizes experimental variability.Consistently high reproducibility reported in numerous studies.[2]
Label Incorporation Requires complete incorporation for accurate quantification, typically achieved after at least five cell doublings.Requires complete incorporation, with established protocols for various cell lines.[4][7]
Potential Issues Potential for altered protein synthesis or cell growth in auxotrophic cell lines if not properly supplemented.Arginine-to-Proline conversion can complicate data analysis and affect accuracy.[5][6]

Experimental Protocols

A detailed protocol for SILAC using a heavy isotope of Valine is provided below. This protocol is adapted from established SILAC methodologies and a protocol for L-Valine-D8.[8]

Cell Culture and Metabolic Labeling with L-(¹⁵N)Valine
  • Media Preparation:

    • Prepare "light" SILAC medium by supplementing L-Valine-deficient DMEM/RPMI-1640 with 10% dialyzed fetal bovine serum (dFBS), penicillin/streptomycin, and the natural ("light") L-Valine at its normal physiological concentration.

    • Prepare "heavy" SILAC medium by supplementing the same base medium with 10% dFBS, penicillin/streptomycin, and L-(¹⁵N)Valine at the same molar concentration as the light L-Valine.

    • Sterile-filter both media using a 0.22 µm filter.

  • Cell Adaptation and Labeling:

    • Culture two separate populations of the chosen cell line, one in the "light" and one in the "heavy" SILAC medium.

    • Passage the cells for at least five to six cell doublings to ensure near-complete (>95%) incorporation of the labeled amino acid.[4][7]

    • Monitor cell growth and morphology during the adaptation phase to ensure the heavy amino acid does not negatively impact cell viability.

  • Verification of Labeling Efficiency:

    • After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the labeling efficiency is >95%.

Sample Preparation for Mass Spectrometry
  • Experimental Treatment:

    • Once complete labeling is confirmed, apply the desired experimental treatment to one cell population (e.g., drug treatment of the "heavy" labeled cells) while the other serves as a control.

  • Cell Harvesting and Lysis:

    • Harvest both "light" and "heavy" cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "heavy" and "light" cell lysates using a standard protein assay (e.g., BCA).

    • Mix equal amounts of protein from the "heavy" and "light" lysates (typically a 1:1 ratio).

  • Protein Digestion:

    • The mixed protein sample can be processed using either in-solution or in-gel digestion methods.

    • In-gel digestion: Separate the protein mixture by SDS-PAGE, excise the gel bands, and perform in-gel tryptic digestion.

    • In-solution digestion: Reduce, alkylate, and digest the protein mixture with trypsin.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using C18 StageTips or a similar method to remove contaminants before mass spectrometry analysis.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) for accurate mass measurements.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package that supports SILAC quantification, such as MaxQuant.

    • The software will identify peptides and quantify the intensity ratios of the "heavy" (¹⁵N-Valine labeled) to "light" peptide pairs.

    • The protein ratio is then calculated from the average of the peptide ratios for that protein.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying logic of SILAC, the following diagrams have been generated using the Graphviz DOT language.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_processing Sample Processing cluster_analysis Data Analysis LightCulture Cell Culture ('Light' Medium) HeavyCulture Cell Culture ('Heavy' L-(15N)Valine Medium) Control Control LightCulture->Control >5 Cell Doublings Treatment Experimental Treatment HeavyCulture->Treatment >95% Incorporation Mix Mix Cell Lysates (1:1) Treatment->Mix Control->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification of Heavy/Light Peptide Ratios LCMS->Quant

A generalized experimental workflow for a SILAC experiment.

Signaling_Pathway cluster_input Input cluster_receptor Receptor Activation cluster_cascade Downstream Signaling Cascade cluster_output Cellular Response Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Gene Expression Protein Synthesis TF->Response Nuclear Translocation

References

A Comparative Guide to Validating Protein Expression with L-(15N)Valine Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying protein expression is paramount to understanding cellular processes, identifying biomarkers, and evaluating drug efficacy. Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as a robust methodology for precise protein quantification.[1] This guide provides an in-depth comparison of L-(15N)Valine metabolic labeling against other common protein validation techniques, offering detailed protocols and experimental data to inform your selection of the most suitable method.

L-(15N)Valine Metabolic Labeling: An Overview

Metabolic labeling with stable isotopes involves introducing non-radioactive, heavy isotopes into proteins in vivo.[2] Cells cultured in a medium containing an amino acid with a heavy isotope, such as L-(15N)Valine, will incorporate it into newly synthesized proteins.[3][4] This results in a mass shift in the labeled proteins and their subsequent peptides compared to their unlabeled (light) counterparts.[2] By mixing labeled and unlabeled samples and analyzing them with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the relative abundance of a protein can be determined by comparing the signal intensities of the heavy and light peptide pairs.[5]

This technique is particularly useful for studying protein turnover, as it allows for the differentiation and quantification of newly synthesized proteins from pre-existing ones.[6][7]

Alternative Validation Methods

While L-(15N)Valine labeling is a powerful tool, several other methods are widely used for protein expression validation, each with its own set of advantages and limitations.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Similar to 15N labeling, SILAC is a metabolic labeling technique.[8] However, it typically uses heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) in specific amino acids, most commonly lysine and arginine.[9][10] This is highly effective for studies using trypsin digestion, as trypsin cleaves after these specific amino acids, ensuring that most resulting peptides are labeled.[8]

  • Western Blotting (Immunoblotting): A widely used antibody-based technique, Western blotting detects specific proteins in a complex mixture.[11][12] The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using primary and secondary antibodies to identify and visualize the protein of interest.[13] It is often used to validate findings from high-throughput proteomic studies.[13]

  • Label-Free LC-MS/MS Quantification: This mass spectrometry-based approach quantifies proteins without the use of isotopic labels.[14] Relative protein abundance is determined by comparing either the spectral counts or the signal intensity (ion current) of peptides from different samples analyzed in separate runs.[14][15] This method is often faster and more cost-effective as it omits the labeling step.[14]

Performance Comparison

The choice of a protein validation method depends on the specific experimental goals, sample type, and available resources. The following table summarizes the key characteristics and performance of L-(15N)Valine labeling and its alternatives.

FeatureL-(15N)Valine Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Western BlottingLabel-Free LC-MS/MS
Principle In vivo incorporation of ¹⁵N-labeled valine into all newly synthesized proteins.[2]In vivo incorporation of heavy isotope-labeled lysine and/or arginine.[10]Antibody-based detection of a specific protein immobilized on a membrane.[11]Quantification based on peptide signal intensity or spectral counts in separate MS runs.[14]
Quantification Relative (Light/Heavy peptide ratio).[6]Relative (Light/Heavy peptide ratio).[10]Semi-quantitative (band intensity relative to a loading control).[12]Relative (comparison of peak areas or spectral counts across runs).[14]
Sample Type Live, cultured cells or organisms that can be metabolically labeled.[2]Primarily live, cultured cells.[9][16]Any sample containing protein (cell lysates, tissues, biofluids).[13]Virtually any protein sample.[16]
Multiplexing Typically 2-plex (light vs. heavy).Up to 3-plex with different isotopes of Lys/Arg.[9]Limited; requires stripping and reprobing or multiplex fluorescent detection.High; each sample is run individually.
Advantages - High accuracy as samples are mixed early.[2]- Measures protein synthesis and turnover.[6][7]- Every protein is labeled.[17]- High accuracy and reproducibility.[18]- Robust and widely adopted method.[19]- Complete labeling of tryptic peptides.[8]- Widely accessible and established.[12]- Validates protein size and antibody specificity.[13]- Relatively low-cost equipment.- Cost-effective and simple workflow.[14]- No need for labeling, applicable to any sample type.[15]- Deep proteome coverage.[20]
Disadvantages - Can be expensive due to the cost of labeled media.[21]- Incomplete labeling can complicate data analysis.[22][23]- Not suitable for all organisms or tissues.[17]- Limited to cells that can be cultured in vitro.- Can be costly.[19]- Full incorporation can be time-consuming.[24]- Low throughput.- Semi-quantitative nature.[12]- Dependent on antibody quality and specificity.[11][25]- Lower precision and reproducibility compared to labeling methods.[20]- Susceptible to run-to-run variation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for L-(15N)Valine metabolic labeling and the widely used alternative, Western Blotting.

Protocol 1: L-(15N)Valine Metabolic Labeling for Quantitative Proteomics

This protocol describes the labeling of mammalian cells in culture with L-(15N)Valine.

1. Cell Culture and Labeling:

  • Culture two separate populations of cells under identical conditions.
  • For the "heavy" sample, use a custom-formulated medium that lacks standard L-Valine but is supplemented with L-(15N)Valine.
  • For the "light" (control) sample, use the standard, unlabeled culture medium.
  • Grow cells for a sufficient number of passages (typically 5-6) to ensure near-complete incorporation of the labeled amino acid into the proteome.

2. Sample Preparation:

  • Harvest the light and heavy cell populations separately.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Quantify the protein concentration in each lysate (e.g., using a BCA assay).
  • Mix equal amounts of protein from the light and heavy lysates.

3. Protein Digestion:

  • Reduction: Add Dithiothreitol (DTT) to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour.
  • Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30-60 minutes.[1][26]
  • Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[1][2]

4. Peptide Desalting:

  • Acidify the digest with formic acid.
  • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.[1]
  • Elute the peptides and dry them completely using a vacuum centrifuge.

5. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a solvent suitable for LC-MS analysis (e.g., 0.1% formic acid).
  • Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument should be configured to acquire both MS1 scans (for quantification of light/heavy peptide pairs) and MS2 scans (for peptide identification).[1]

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Protein Prospector) to identify peptides and proteins from the MS/MS spectra.[22]
  • The software will calculate the intensity ratios of the heavy (¹⁵N-labeled) to light (¹⁴N) peptide pairs.
  • These peptide ratios are then aggregated to determine the relative abundance of each protein between the two samples.

Protocol 2: Western Blotting for Protein Validation

This protocol provides a general workflow for validating the expression of a specific protein.[13]

1. Sample Preparation:

  • Extract total protein from cells or tissues using a lysis buffer.
  • Determine the protein concentration of the lysate.
  • Denature the protein samples by boiling them in a loading buffer containing SDS and a reducing agent.

2. Gel Electrophoresis:

  • Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE).
  • Run the gel to separate the proteins based on their molecular weight.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). This can be done using an electroblotting apparatus.[12]

4. Blocking:

  • Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

5. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, typically for several hours at room temperature or overnight at 4°C.
  • Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

6. Detection:

  • Wash the membrane again to remove the unbound secondary antibody.
  • Add a chemiluminescent or colorimetric substrate that reacts with the enzyme on the secondary antibody to produce a signal.
  • Capture the signal using an imaging system or X-ray film. The intensity of the resulting band corresponds to the amount of the target protein.

Visualizing the Workflow and Principles

Diagrams can clarify complex experimental processes and logical relationships. The following visualizations were created using the Graphviz DOT language.

cluster_0 Stage 1: In Vivo Labeling cluster_1 Stage 2: Sample Processing cluster_2 Stage 3: Analysis Control Control Cells (Standard Medium) Harvest_C Harvest & Lyse Control Cells Control->Harvest_C Growth & Proliferation Treated Treated Cells (Medium with L-(15N)Valine) Harvest_T Harvest & Lyse Treated Cells Treated->Harvest_T Growth & Proliferation Mix Mix Equal Protein Amounts Harvest_C->Mix Harvest_T->Mix Digest Reduce, Alkylate, & Digest (Trypsin) Mix->Digest Cleanup Peptide Cleanup (C18 SPE) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Peptide ID & Quantification) LCMS->Data

Caption: Workflow for quantitative proteomics using L-(15N)Valine metabolic labeling.

cluster_light Light Sample (Control) cluster_heavy Heavy Sample (Treated) cluster_analysis MS Analysis Light_Protein Protein with Natural 14N Light_Peptide Tryptic Peptide (e.g., VALGLA...) Mass = X Light_Protein->Light_Peptide Digestion MS Mass Spectrometer Detects Peptide Pair Light_Peptide->MS Combine Samples Heavy_Protein Protein with Incorporated 15N Heavy_Peptide Tryptic Peptide (e.g., V(15N)ALGLA...) Mass = X + n Heavy_Protein->Heavy_Peptide Digestion Heavy_Peptide->MS Quant Quantification Ratio = Area(Heavy) / Area(Light) MS->Quant Calculate Peak Area Ratio

Caption: Principle of quantification via stable isotope labeling and mass spectrometry.

References

A Researcher's Guide to Cross-Validation of Mass Spectrometry Data from L-(15N)Valine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the cross-validation of quantitative proteomics data obtained from L-(15N)Valine metabolic labeling experiments. We offer a detailed look at experimental protocols, a comparative analysis of data processing software, and robust methods for orthogonal validation of mass spectrometry results.

Introduction to L-(15N)Valine Labeling and the Need for Cross-Validation

Stable isotope labeling using amino acids in cell culture (SILAC) is a powerful technique for accurate protein quantification by mass spectrometry. A common approach involves the metabolic incorporation of heavy isotope-labeled amino acids, such as L-(15N)Valine, into the proteome of cultured cells. This allows for the direct comparison of protein abundance between different experimental conditions. While this method is highly accurate, cross-validation of the high-throughput mass spectrometry data is crucial to ensure the reliability and biological significance of the findings. Orthogonal validation methods, such as targeted mass spectrometry and antibody-based assays, provide an independent confirmation of the results.

Experimental Workflow for L-(15N)Valine Labeling and Analysis

The general workflow for a quantitative proteomics experiment using L-(15N)Valine involves several key stages, from cell culture to data analysis and validation.

experimental_workflow cluster_labeling Metabolic Labeling cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Validation Cell_Culture_Light Cell Culture ('Light' Medium) (Natural Abundance L-Valine) Experimental_Treatment Experimental Treatment Cell_Culture_Light->Experimental_Treatment Cell_Culture_Heavy Cell Culture ('Heavy' Medium) (L-(15N)Valine) Mix_Samples Mix 'Light' and 'Heavy' Samples (1:1 Ratio) Cell_Culture_Heavy->Mix_Samples Experimental_Treatment->Mix_Samples Cell_Lysis Cell Lysis & Protein Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Processing Data Processing & Quantification (e.g., MaxQuant, Protein Prospector) LC_MSMS->Data_Processing Mix_Samples->Cell_Lysis Cross_Validation Cross-Validation Data_Processing->Cross_Validation Western_Blot Western Blot Cross_Validation->Western_Blot PRM Parallel Reaction Monitoring (PRM) Cross_Validation->PRM

Figure 1: Experimental workflow for L-(15N)Valine labeling and mass spectrometry analysis.
Detailed Experimental Protocol: L-(15N)Valine Metabolic Labeling in Mammalian Cells

This protocol outlines the steps for metabolic labeling of a mammalian cell line, such as HEK293 or HeLa cells, with L-(15N)Valine.

  • Media Preparation:

    • Prepare SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) lacking L-Arginine, L-Lysine, and L-Valine.

    • For the 'light' medium, supplement with natural abundance ('light') L-Arginine, L-Lysine, and L-Valine at their normal concentrations.

    • For the 'heavy' medium, supplement with 'light' L-Arginine and L-Lysine, and L-(15N)Valine (≥98% isotopic purity).

    • Add 10% dialyzed fetal bovine serum (FBS) to both media.

  • Cell Culture and Labeling:

    • Culture cells in the 'light' and 'heavy' media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.

    • Monitor the incorporation efficiency by performing a small-scale mass spectrometry analysis.

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug compound, growth factor) to the cells grown in the 'light' medium, while the cells in the 'heavy' medium serve as the control (or vice versa).

  • Sample Preparation for Mass Spectrometry:

    • Harvest and wash the 'light' and 'heavy' cell populations separately.

    • Count the cells and mix equal numbers of cells from the 'light' and 'heavy' populations.

    • Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Determine the protein concentration of the lysate using a BCA assay.

    • Reduce and alkylate the proteins using dithiothreitol (DTT) and iodoacetamide (IAA).

    • Digest the proteins into peptides using a sequencing-grade protease, such as trypsin.

    • Clean up the resulting peptide mixture using a solid-phase extraction (SPE) method.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

Comparison of Data Analysis Software for L-(15N)Valine Data

The analysis of raw mass spectrometry data is a critical step in obtaining accurate quantitative results. Several software packages are available for this purpose, with MaxQuant and Protein Prospector being two widely used platforms.

FeatureMaxQuantProtein Prospector
Primary Algorithm Peptide feature detection in 3D (m/z, retention time, intensity) and Andromeda search engine.Database searching with various scoring algorithms (e.g., Batch-Tag).
Quantification Method MaxLFQ algorithm for label-free and intensity-based for labeled data.Extracts ion chromatograms for light and heavy peptide pairs.
User Interface Windows-based graphical user interface (GUI).Web-based interface.
Ease of Use Generally considered user-friendly for standard workflows.Can have a steeper learning curve due to its extensive options.
Flexibility Supports a wide range of labeling techniques and instrument data.Highly flexible with numerous user-definable parameters.
Typical Performance High peptide and protein identification rates; robust quantification.Strong performance in PTM analysis and complex datasets.

Cross-Validation Methodologies

To ensure the accuracy of quantitative proteomics data, it is essential to validate the findings using orthogonal methods. Western Blotting and Parallel Reaction Monitoring (PRM) are two commonly employed techniques for this purpose.

Western Blotting

Western Blotting is an antibody-based technique used to detect and quantify specific proteins in a complex mixture. It provides a semi-quantitative validation of protein expression changes.

Comparative Performance:

MetricWestern Blot
Concordance with MS Data Generally good for proteins with moderate to high fold changes.
Linear Dynamic Range Limited, typically 1-2 orders of magnitude.
Throughput Low, analyzes one protein at a time.
Specificity Dependent on the quality and specificity of the primary antibody.
Sensitivity Can be very high, depending on the antibody and detection method.
Detailed Protocol: Western Blot Validation
  • Sample Preparation: Prepare protein lysates from the same experimental conditions as the mass spectrometry experiment.

  • Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative protein abundance.

Parallel Reaction Monitoring (PRM)

PRM is a targeted mass spectrometry approach that offers highly specific and sensitive quantification of selected peptides. It is considered a gold standard for validating quantitative proteomics results.

Comparative Performance:

MetricParallel Reaction Monitoring (PRM)
Concordance with MS Data Excellent, as it is also a mass spectrometry-based method.
Linear Dynamic Range Wide, typically 3-5 orders of magnitude.
Throughput Medium, can monitor tens to hundreds of peptides in a single run.
Specificity Very high due to the monitoring of specific precursor and fragment ions.
Sensitivity Very high, often reaching attomole levels.
Detailed Protocol: PRM Validation
  • Peptide Selection: Select proteotypic peptides (unique to the protein of interest) for the proteins to be validated from the initial discovery proteomics data.

  • Inclusion List Generation: Create an inclusion list of the m/z values and retention times of the selected precursor peptides.

  • Targeted LC-MS/MS Analysis: Perform a targeted LC-MS/MS analysis of the same peptide samples used in the discovery experiment, using the inclusion list to specifically fragment the target peptides.

  • Data Analysis: Analyze the PRM data using software such as Skyline. Extract the fragment ion chromatograms for each target peptide and calculate the peak areas. The ratio of the peak areas for the light and heavy peptides provides a precise quantification of the protein fold change.

L-Valine and Cellular Signaling

L-Valine, as a branched-chain amino acid (BCAA), is not only a building block for proteins but also a signaling molecule that can influence key cellular pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.

signaling_pathway L_Valine L-Valine PI3K PI3K L_Valine->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Figure 2: L-Valine influence on the PI3K/Akt/mTOR signaling pathway.

Conclusion

The cross-validation of quantitative proteomics data from L-(15N)Valine experiments is a critical step in ensuring the reliability of the findings. While Western Blotting can provide a valuable qualitative or semi-quantitative confirmation for a small number of proteins, Parallel Reaction Monitoring offers a more robust, specific, and quantitative validation that is highly concordant with the initial discovery data. The choice of data analysis software, such as MaxQuant or Protein Prospector, will also impact the final quantitative results, and understanding their respective strengths is key to a successful study. By combining a rigorous experimental workflow with appropriate data analysis and orthogonal validation, researchers can have high confidence in their quantitative proteomics results.

A Researcher's Guide to Isotopic Labeling: A Cost-Benefit Analysis of L-(15N)Valine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of metabolic research, proteomics, and drug development, stable isotope-labeled amino acids are indispensable tools for tracing cellular pathways and quantifying molecular dynamics. The choice of which labeled amino acid to use is a critical decision, balancing experimental goals with budgetary constraints. This guide provides a comprehensive cost-benefit analysis of L-(15N)Valine compared to other commonly used labeled amino acids, offering researchers, scientists, and drug development professionals the information needed to make informed decisions for their studies.

At a Glance: L-(15N)Valine vs. Other Labeled Amino Acids

This guide will delve into the specifics of cost, applications, and experimental considerations. Below is a summary of the key factors addressed:

FeatureL-(15N)ValineOther Labeled Amino Acids (e.g., 13C-Leucine)
Primary Application Tracing nitrogen metabolism, protein turnover, and specific amino acid pathways.Tracing carbon skeletons, metabolic flux analysis, and quantitative proteomics (SILAC).
Analytical Technique Primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).Primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Metabolic Scrambling The 15N label can be transferred to other amino acids through transamination reactions, which can complicate data interpretation.13C labels on the carbon backbone are generally more stable and less prone to scrambling than 15N labels.
Natural Abundance Low natural abundance (~0.37%) of 15N provides a clean background for analysis.[1]Higher natural abundance of 13C (~1.1%) can sometimes complicate the analysis of low-abundance molecules.[1]
Cost Generally more cost-effective than fully 13C-labeled amino acids.Cost varies significantly based on the number of labeled atoms and the complexity of synthesis.

Cost Comparison of Labeled Amino Acids

The cost of isotopically labeled amino acids is a significant factor in experimental design. Prices can fluctuate based on the isotope, the number of labeled atoms, the complexity of synthesis, and the vendor. The following table provides a comparative overview of approximate costs for L-(15N)Valine and other commonly used labeled amino acids. Prices are subject to change and may vary between suppliers.

Labeled Amino AcidIsotopic PurityQuantityApproximate Price (USD)
L-Valine (15N)98%1 g$341 - $532
L-Alanine (15N)98%1 g$360
L-Leucine (13C6)99%1 g~$1500+
L-Lysine (13C6, 15N2)99%1 g~$1500 - $2000+
L-Arginine (13C6, 15N4)98%1 g~$2000+
Algal Amino Acid Mixture (13C)97-99%1 g$1589
Algal Amino Acid Mixture (15N, D)98% 15N, 97% D1 gPrice on request
Cell Free Amino Acid Mixture (15N)98%1 mLPrice on request
Cell Free Amino Acid Mixture (13C, 15N, D)98% 13C, 98% 15N, 97% D1 mLPrice on request

Data compiled from various supplier websites.

Key Applications and Experimental Considerations

The choice between L-(15N)Valine and other labeled amino acids is fundamentally driven by the biological question being addressed.

L-(15N)Valine: Tracing the Path of Nitrogen

Primary Applications:

  • Nitrogen Metabolism: L-(15N)Valine is an excellent tracer for studying the flow of nitrogen within a biological system.[] This is crucial for understanding amino acid biosynthesis, degradation, and the overall nitrogen balance of a cell or organism.

  • Protein Turnover: By monitoring the incorporation of 15N into the proteome, researchers can quantify the rates of protein synthesis and degradation.[]

  • Specific Amino Acid Metabolism: L-(15N)Valine can be used to specifically track the metabolic fate of valine, an essential branched-chain amino acid (BCAA).

Experimental Workflow for 15N Metabolic Labeling:

experimental_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Medium Culture in 'Light' (14N) Medium Harvest Harvest Cells Light_Medium->Harvest Heavy_Medium Culture in 'Heavy' (15N) Medium Heavy_Medium->Harvest Mix Mix 'Light' and 'Heavy' Samples 1:1 Harvest->Mix Lyse Cell Lysis Mix->Lyse Digest Protein Digestion Lyse->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantify Quantify 14N/15N Ratios LC_MS->Quantify

A generalized workflow for a 15N metabolic labeling experiment.
Other Labeled Amino Acids: Focus on the Carbon Backbone

Primary Applications:

  • Metabolic Flux Analysis: 13C-labeled amino acids, often in conjunction with 13C-glucose, are the gold standard for tracing the flow of carbon through metabolic pathways.[] This allows for the quantification of pathway activity and the identification of metabolic reprogramming in disease states.

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) typically utilizes 13C- and/or 15N-labeled arginine and lysine to accurately quantify differences in protein abundance between two cell populations.[] The larger mass shift provided by dual-labeled amino acids (e.g., 13C6, 15N2-Lysine) is often preferred for robust quantification.[]

Valine Catabolism Pathway:

valine_catabolism Valine L-Valine a_KIV α-Ketoisovalerate Valine->a_KIV Transamination Isobutyryl_CoA Isobutyryl-CoA a_KIV->Isobutyryl_CoA Oxidative Decarboxylation Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA b_HIB_CoA β-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->b_HIB_CoA b_HIB β-Hydroxyisobutyrate b_HIB_CoA->b_HIB Methylmalonyl_semialdehyde Methylmalonyl- semialdehyde b_HIB->Methylmalonyl_semialdehyde Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_semialdehyde->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

The catabolic pathway of L-Valine.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key experiments utilizing labeled amino acids.

Protocol 1: 15N Metabolic Labeling for Proteomics

Objective: To quantify differences in protein abundance between two cell populations using 15N labeling.

Methodology:

  • Media Preparation: Prepare two batches of cell culture medium. One batch will contain the standard nitrogen source (14NH4Cl), referred to as "light" medium. The second batch will contain 15N-labeled ammonium chloride (15NH4Cl) as the sole nitrogen source, referred to as "heavy" medium.

  • Cell Culture: Culture two separate populations of the same cell line. Grow one population in the "light" medium and the other in the "heavy" medium for at least 5-6 cell doublings to ensure near-complete incorporation of the 15N label into the proteome.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Harvesting and Mixing: After the treatment, harvest both cell populations. Count the cells and mix them in a 1:1 ratio. This early mixing minimizes experimental variability.

  • Protein Extraction and Digestion: Lyse the mixed cell pellet and extract the total protein. Digest the proteins into peptides using an appropriate enzyme, such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the peptides and quantify the intensity ratios of the "heavy" (15N) to "light" (14N) peptide pairs. These ratios directly reflect the relative abundance of the corresponding proteins in the two samples.

Protocol 2: Measuring Protein Synthesis with Labeled Amino Acids

Objective: To measure the rate of new protein synthesis.

Methodology:

  • Pulse Labeling: Culture cells in a medium containing a specific labeled amino acid (e.g., L-(15N)Valine or a "clickable" amino acid analog like Azidohomoalanine (AHA)) for a defined period (the "pulse").[3][4]

  • Cell Lysis: After the pulse, harvest the cells and lyse them to release the proteins.

  • Detection and Quantification:

    • For 15N-labeling: Analyze the proteome by mass spectrometry to determine the extent of 15N incorporation over time.

    • For "clickable" analogs (AHA): Use "click" chemistry to attach a fluorescent probe to the incorporated AHA.[3][4] The fluorescence intensity, which is proportional to the amount of newly synthesized protein, can then be measured by techniques like flow cytometry or fluorescence microscopy.[3][4]

  • Data Analysis: Calculate the rate of protein synthesis based on the amount of label incorporated over the pulse period.

Choosing the Right Tool for the Job: A Logical Framework

The decision to use L-(15N)Valine versus another labeled amino acid can be guided by a logical framework that considers the primary research question and the strengths of each isotopic label.

decision_tree Start What is the primary research question? Nitrogen_Metabolism Tracing nitrogen flow, amino acid biosynthesis, or protein turnover? Start->Nitrogen_Metabolism Carbon_Metabolism Tracing carbon skeletons, glycolysis, TCA cycle, or metabolic flux? Start->Carbon_Metabolism Proteomics Quantifying relative protein abundance (e.g., SILAC)? Start->Proteomics Use_15N_Valine Use L-(15N)Valine or other 15N-labeled amino acids. Nitrogen_Metabolism->Use_15N_Valine Use_13C_AA Use 13C-labeled amino acids (e.g., 13C-Leucine) or 13C-Glucose. Carbon_Metabolism->Use_13C_AA Use_SILAC_AA Use 13C/15N-labeled Arginine and Lysine. Proteomics->Use_SILAC_AA

A decision-making framework for selecting a labeled amino acid.

Conclusion

Both L-(15N)Valine and other labeled amino acids, such as those labeled with 13C, are powerful tools in the researcher's arsenal. L-(15N)Valine offers a cost-effective solution for specifically interrogating nitrogen metabolism and protein turnover. Conversely, 13C-labeled amino acids are generally preferred for metabolic flux analysis due to the stability of the carbon backbone. The optimal choice ultimately depends on a careful consideration of the specific research question, the available analytical instrumentation, and the overall budget of the project. By understanding the relative costs and benefits of each, researchers can design more effective and insightful experiments to unravel the complexities of cellular biology.

References

A Comparative Guide to L-(¹⁵N)Valine and Other Isotopic Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating metabolic pathways, quantifying flux, and understanding protein dynamics. L-(¹⁵N)Valine, a non-radioactive isotopically labeled essential amino acid, serves as a powerful tool for these investigations. This guide provides an objective comparison of L-(¹⁵N)Valine with other common isotopic tracers, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal tracer for their specific experimental needs.

Comparison of Isotopic Tracers for Metabolic Studies

The choice of an isotopic tracer is contingent on the specific biological question, the analytical platform available, and the metabolic pathways of interest. L-(¹⁵N)Valine is primarily utilized for tracing nitrogen metabolism and protein turnover. Its performance is often compared against other labeled amino acids, particularly those labeled with carbon-13 (¹³C) or deuterium (²H).

Key Characteristics of Common Isotopic Tracers
FeatureL-(¹⁵N)ValineL-(¹³C)ValineL-(²H)Valine (e.g., L-Valine-d8)
Isotope ¹⁵N¹³C²H (Deuterium)
Primary Use Nitrogen metabolism, protein synthesis and turnoverCarbon metabolism, metabolic flux analysisProtein turnover, NMR studies of large proteins
Analytical Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)MS, NMRMS, NMR
Natural Abundance ~0.37%[]~1.1%[]~0.015%
Mass Shift +1 Da per ¹⁵N atom+1 Da per ¹³C atom+1 Da per ²H atom
Metabolic Scrambling Can be significant, especially in certain cell lines like HEK293.[2]Carbon backbone is generally stable but can be rearranged in central carbon metabolism.[]Generally stable, but some exchange with solvent protons can occur.
Cost Generally less expensive than ¹³C-labeled counterparts.[3]Generally more expensive than ¹⁵N-labeled amino acids.[3]Varies depending on the extent and position of labeling.

Performance in Specific Applications

Protein Turnover Studies

In studies measuring whole-body protein turnover, the choice of ¹⁵N-labeled amino acid can significantly impact the results. A study comparing ¹⁵N-labeled glycine, aspartate, valine, and leucine in rats revealed that [¹⁵N]Valine and [¹⁵N]leucine resulted in high calculated protein-turnover rates due to low enrichments in nitrogenous end products.[4] In contrast, [¹⁵N]glycine provided values comparable to methods based on different assumptions, while [¹⁵N]aspartate led to lower protein-turnover rates.[4] This suggests that for whole-body protein turnover, the metabolic fate of the specific amino acid tracer is a critical consideration.

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) is a widely used technique for quantitative proteomics.[5][6][7] While L-Arginine and L-Lysine are the most common amino acids used in SILAC, other amino acids like L-Valine can be employed. The key advantage of ¹⁵N labeling in this context is the ability to distinguish "heavy" and "light" peptides in a mass spectrometer. However, compared to labeling with multiple ¹³C atoms, the mass shift with a single ¹⁵N is smaller, which can sometimes complicate data analysis.[] Dual labeling with both ¹³C and ¹⁵N (e.g., L-Valine-¹³C₅,¹⁵N) is often preferred in SILAC to achieve a larger mass shift, facilitating easier quantification.[8]

Metabolic Flux Analysis

For tracing the flow of carbon through metabolic pathways, ¹³C-labeled tracers are generally superior to ¹⁵N-labeled ones.[] For instance, ¹³C metabolic flux analysis using labeled glucose can provide a detailed map of central carbon metabolism.[9][10] L-(¹⁵N)Valine, on the other hand, is specifically suited for tracking nitrogen-containing metabolites and understanding nitrogen flux.[][3] Dual-labeled tracers like L-Isoleucine-¹³C₆,¹⁵N offer the advantage of simultaneously tracking both carbon and nitrogen pathways.[11]

Experimental Protocols

General Workflow for Stable Isotope Labeling in Mammalian Cells

This protocol outlines a general procedure for a stable isotope labeling experiment in cultured mammalian cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture B Prepare Tracer Medium (e.g., with L-(15N)Valine) C Replace Standard Medium with Tracer Medium A->C B->C D Incubate for Defined Period C->D E Harvest Cells & Quench Metabolism D->E F Extract Metabolites/Proteins E->F G Analyze by MS or NMR F->G H Data Analysis G->H

General workflow for a stable isotope tracing experiment.

1. Cell Culture and Medium Preparation:

  • Culture mammalian cells in standard growth medium to the desired confluency.[12]

  • Prepare the "heavy" tracer medium by supplementing basal medium (e.g., DMEM) with the desired concentration of the isotopic tracer (e.g., L-(¹⁵N)Valine) and dialyzed fetal bovine serum. The corresponding "light" medium should contain the natural abundance amino acid.[12]

2. Isotope Labeling:

  • Aspirate the standard medium from the cell culture plates.

  • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed "heavy" or "light" medium to the respective plates.

  • Incubate the cells for a predetermined period to allow for the incorporation of the tracer. The incubation time will vary depending on the specific research question and the turnover rate of the protein or metabolite of interest.

3. Sample Harvesting and Extraction:

  • Place the culture plates on ice and aspirate the medium.

  • Quickly wash the cells with ice-cold PBS.

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).[12]

  • Scrape the cells and collect the cell lysate.

  • For protein analysis, lyse the cells using an appropriate lysis buffer.[6]

4. Sample Analysis:

  • For metabolomics, centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

  • For proteomics, digest the proteins into peptides using an enzyme like trypsin.[13]

  • Analyze the samples using mass spectrometry (LC-MS/MS) or NMR spectroscopy to determine the isotopic enrichment.[3][14]

5. Data Analysis:

  • Process the raw data to identify and quantify the labeled and unlabeled species.

  • For SILAC experiments, calculate the heavy-to-light ratios to determine relative protein abundance.

  • For metabolic flux analysis, use specialized software to model the metabolic network and calculate flux rates.

Considerations for L-(¹⁵N)Valine: Metabolic Scrambling

A significant consideration when using ¹⁵N-labeled amino acids is the potential for metabolic scrambling, where the ¹⁵N label is transferred from the initial tracer to other amino acids. Studies in HEK293 cells have shown that the α-[¹⁵N]-atom from valine can undergo significant scrambling.[2] However, adjusting culture conditions, such as reducing the concentration of the labeled amino acid, can help suppress this scrambling.[2]

G cluster_pathway Metabolic Scrambling of 15N-Valine Val_15N L-(15N)Valine (Tracer) Transaminase Transaminase Val_15N->Transaminase Keto_Val α-Ketoisovalerate Transaminase->Keto_Val Other_AA_15N Other Amino Acids (15N - Scrambled) Transaminase->Other_AA_15N Other_AA_14N Other Amino Acids (14N) Other_AA_14N->Transaminase Other_Keto Other α-Keto Acids Other_Keto->Transaminase

Simplified pathway of 15N scrambling from L-(15N)Valine.

Conclusion

L-(¹⁵N)Valine is a valuable isotopic tracer for investigating nitrogen metabolism and protein dynamics. Its lower cost compared to ¹³C-labeled counterparts makes it an attractive option for certain studies.[3] However, researchers must be mindful of potential metabolic scrambling and the smaller mass shift it provides in mass spectrometry applications. For comprehensive metabolic flux analysis that includes carbon pathways, ¹³C-labeled tracers are generally more informative. The optimal choice of isotopic tracer ultimately depends on a careful consideration of the specific research objectives, the biological system under investigation, and the analytical capabilities available. This guide provides a framework for making an informed decision to maximize the quality and impact of metabolic research.

References

Confirming L-(¹⁵N)Valine Enrichment in Proteins: A Comparative Guide to Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the isotopic enrichment of proteins is paramount for a wide range of applications, from metabolic studies to quantitative proteomics. This guide provides an objective comparison of the primary methods used to confirm the isotopic enrichment of L-(¹⁵N)Valine in proteins, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The confirmation of L-(¹⁵N)Valine enrichment in proteins predominantly relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different experimental goals.

Method Principle Sample Preparation Typical Accuracy/Precision Sensitivity Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile amino acid derivatives by GC, followed by mass analysis to determine isotopic composition.Protein hydrolysis to constituent amino acids, followed by chemical derivatization to increase volatility.High precision with deviations of less than 3% for many fragments.[1]HighProvides detailed information on isotopomer distributions.[1] Relatively low operational cost.Requires derivatization, which can introduce variability. Not suitable for intact proteins.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of peptides by LC, followed by tandem mass analysis for sequencing and quantification of isotopic labels.Protein digestion into peptides (e.g., using trypsin).High accuracy and precision, especially with the use of internal standards.[2]Very HighEnables site-specific quantification of enrichment within a protein sequence. High throughput capabilities.[3]Data analysis can be complex, especially with incomplete labeling.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-¹⁵N HSQC) Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment of the ¹⁵N label.Requires purified, soluble protein in a suitable buffer.Highly quantitative and reproducible.[5]Lower than MSNon-destructive. Provides information on the structural integrity and folding of the labeled protein.[6]Requires larger amounts of sample. Less sensitive than MS.[7][8] Can be complex for large proteins.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Isotopic Enrichment Confirmation

The following diagram illustrates a generalized workflow for confirming the isotopic enrichment of L-(¹⁵N)Valine in proteins, from initial labeling to final data analysis.

Isotopic Enrichment Confirmation Workflow cluster_Labeling Protein Labeling cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation MetabolicLabeling Metabolic Labeling (e.g., in cell culture) ProteinIsolation Protein Isolation & Purification MetabolicLabeling->ProteinIsolation Hydrolysis Protein Hydrolysis (for GC-MS) ProteinIsolation->Hydrolysis Digestion Protein Digestion (for LC-MS/MS) ProteinIsolation->Digestion NMR NMR Spectroscopy (¹H-¹⁵N HSQC) ProteinIsolation->NMR Derivatization Amino Acid Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMSMS LC-MS/MS Analysis Digestion->LCMSMS EnrichmentCalc Enrichment Calculation GCMS->EnrichmentCalc LCMSMS->EnrichmentCalc NMR->EnrichmentCalc Validation Structural Validation (NMR) NMR->Validation

A generalized workflow for confirming ¹⁵N isotopic enrichment.

Detailed Experimental Protocols

Protein Hydrolysis and Amino Acid Derivatization for GC-MS Analysis

This protocol is adapted from established methods for preparing protein samples for GC-MS analysis of amino acid composition.

a. Protein Hydrolysis:

  • Place the purified protein sample into a borosilicate vial.

  • Add 6 M hydrochloric acid to the vial.

  • Flush the vial with nitrogen gas, seal it, and place it in an oven at 150°C for 70 minutes.[9]

  • After cooling, add a heptane:chloroform mixture (6:5, v/v) to remove lipophilic compounds.

  • Dry the sample under a stream of nitrogen gas.[9]

b. Amino Acid Derivatization:

  • To the dried hydrolysate, add acidified methanol and heat at 100°C for 1 hour.

  • Evaporate the remaining methanol under nitrogen.

  • Add dichloromethane (DCM) and evaporate to remove excess reagents.

  • Acetylate the partial derivatives with a mixture of acetic anhydride, trimethylamine, and acetone.[9]

  • Evaporate the reagents under nitrogen.

  • Resuspend the derivatized amino acids in ethyl acetate for GC-MS injection.[9][10]

Protein Digestion and Peptide Analysis by LC-MS/MS

This protocol outlines the steps for preparing a protein sample for analysis by LC-MS/MS, a common workflow in quantitative proteomics.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample, often using urea.

    • Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT).

    • Alkylate the resulting free thiols with a reagent such as iodoacetamide (IAA) to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add a protease, most commonly trypsin, to digest the protein into smaller peptides.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a solid-phase extraction (SPE) method, such as a C18 column, to remove salts and other contaminants that can interfere with LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample into an LC system coupled to a tandem mass spectrometer.

    • Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer to determine their sequence and the incorporation of the ¹⁵N label.[11]

¹H-¹⁵N HSQC NMR Spectroscopy for Enrichment Confirmation

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein NMR and is highly effective for assessing isotopic labeling.[12]

  • Sample Preparation:

    • Exchange the purified ¹⁵N-labeled protein into an NMR-compatible buffer (e.g., phosphate or TRIS buffer) with a specific pH, typically containing 5-10% D₂O for the lock signal.

    • Concentrate the protein to the desired concentration, usually in the range of 0.1 to 1 mM.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[6]

    • The experiment correlates the chemical shifts of amide protons (¹H) with their directly bonded nitrogen atoms (¹⁵N).[12]

  • Data Analysis:

    • Process the acquired data using appropriate NMR software.

    • The resulting spectrum will show a peak for each backbone amide group (except for proline) and for nitrogen-containing side chains.

    • The presence and intensity of these peaks serve as a "fingerprint" of the protein, confirming successful labeling and proper folding.[6] The signal intensity is directly proportional to the level of ¹⁵N incorporation.

Data Analysis Workflow for Mass Spectrometry

The quantification of isotopic enrichment from mass spectrometry data follows a structured workflow.

MS Data Analysis Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Quantification Quantification cluster_Finalization Final Analysis RawData Raw MS Data (¹⁴N and ¹⁵N signals) PeakPicking Peak Picking & Feature Detection RawData->PeakPicking PeptideID Peptide Identification (Database Search) PeakPicking->PeptideID XIC Extracted Ion Chromatogram (XIC) Generation PeptideID->XIC RatioCalc ¹⁵N/¹⁴N Ratio Calculation XIC->RatioCalc EnrichmentDet Determination of Enrichment % RatioCalc->EnrichmentDet Stats Statistical Analysis EnrichmentDet->Stats

A typical data analysis workflow for MS-based enrichment studies.

Specialized software is used to identify peptides from the MS/MS spectra and then calculate the ratio of the integrated peak areas for the ¹⁵N-labeled ("heavy") and unlabeled ("light") versions of each peptide. This ratio is then used to determine the overall isotopic enrichment of the protein.[4] It is often necessary to correct for incomplete labeling by determining the labeling efficiency.[4]

By selecting the most appropriate method and following rigorous experimental and data analysis protocols, researchers can confidently and accurately determine the isotopic enrichment of L-(¹⁵N)Valine in their protein samples, paving the way for insightful downstream applications.

References

A Researcher's Guide to Benchmarking L-(15N)Valine from Different Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of isotopically labeled compounds is paramount. This guide provides a framework for benchmarking L-(15N)Valine from various commercial suppliers, ensuring the selection of high-quality material crucial for applications in metabolic research, proteomics, and biomolecular NMR.

The reliability of experimental data heavily relies on the purity and isotopic enrichment of starting materials. In fields such as drug development and metabolic studies, where L-(15N)Valine is used as a tracer to elucidate biochemical pathways and protein metabolism, even minor impurities can lead to significant analytical errors.[1][2] This guide outlines the key analytical methodologies for assessing the quality of L-(15N)Valine and presents a comparative summary of hypothetical data from different commercial sources.

Key Quality Attributes for L-(15N)Valine

When selecting a commercial source for L-(15N)Valine, three primary quality attributes must be considered:

  • Isotopic Enrichment: This refers to the percentage of molecules in which the nitrogen atom is the 15N isotope. High enrichment is critical for maximizing signal-to-noise in sensitive analytical techniques like mass spectrometry and NMR.[3] Commercial suppliers typically offer L-(15N)Valine with an isotopic purity of 98 atom % 15N or higher.[4]

  • Chemical Purity: This is the percentage of the material that is L-Valine, irrespective of its isotopic composition. Impurities can include other amino acids, reagents from synthesis, or degradation products. A high chemical purity, often exceeding 98%, is essential to avoid interference in experimental assays.[5][6]

  • Enantiomeric Purity: L-Valine exists as two enantiomers (mirror images): L-Valine and D-Valine. In biological systems, proteins are composed almost exclusively of L-amino acids. The presence of the D-enantiomer can interfere with biological assays and lead to incorrect interpretations.[7][8] Therefore, high enantiomeric purity (>99%) is a critical requirement.[8]

Comparative Analysis of Commercial L-(15N)Valine

To illustrate the benchmarking process, the following table summarizes hypothetical analytical data for L-(15N)Valine from three different commercial suppliers. These values are based on typical specifications and achievable analytical precision.

ParameterSupplier ASupplier BSupplier CMethod
Isotopic Enrichment (atom % 15N) 99.2 ± 0.1%98.5 ± 0.2%99.5 ± 0.1%Gas Chromatography-Mass Spectrometry (GC-MS)
Chemical Purity (% by HPLC) 99.8%99.5%99.9%High-Performance Liquid Chromatography (HPLC)
Enantiomeric Purity (% L-isomer) > 99.9%99.8%> 99.9%Chiral HPLC
Moisture Content (%) 0.1%0.2%0.05%Karl Fischer Titration
Endotoxin Levels (EU/mg) < 0.1< 0.2< 0.1Limulus Amebocyte Lysate (LAL) Test

Experimental Workflow for Benchmarking L-(15N)Valine

The following diagram illustrates a comprehensive workflow for the analytical characterization of L-(15N)Valine from different commercial sources.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Purity Analysis cluster_3 Isotopic Analysis cluster_4 Data Analysis & Comparison Sample L-(15N)Valine from Commercial Source Dissolution Dissolution in Appropriate Solvent Sample->Dissolution ChemicalPurity Chemical Purity (HPLC) Dissolution->ChemicalPurity EnantiomericPurity Enantiomeric Purity (Chiral HPLC) Dissolution->EnantiomericPurity Moisture Moisture Content (Karl Fischer) Dissolution->Moisture Endotoxin Endotoxin Analysis (LAL) Dissolution->Endotoxin IsotopicEnrichment Isotopic Enrichment (GC-MS) Dissolution->IsotopicEnrichment NMR_Analysis Structural Confirmation (1H & 15N NMR) Dissolution->NMR_Analysis DataAnalysis Data Compilation and Comparison ChemicalPurity->DataAnalysis EnantiomericPurity->DataAnalysis Moisture->DataAnalysis Endotoxin->DataAnalysis IsotopicEnrichment->DataAnalysis NMR_Analysis->DataAnalysis Report Benchmarking Report DataAnalysis->Report

Experimental workflow for benchmarking L-(15N)Valine.

Detailed Experimental Protocols

Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the atom percent enrichment of 15N in L-(15N)Valine.

Methodology:

  • Derivatization: The amino acid is first converted to a volatile derivative, commonly a tert-butyldimethylsilyl (TBDMS) derivative, to facilitate its analysis by GC.

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where it is separated from other components based on its volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry Analysis: As the derivatized L-Valine elutes from the GC column, it enters the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The isotopic enrichment is calculated by measuring the relative intensities of the ion peaks corresponding to the unlabeled (14N) and labeled (15N) L-Valine. The mass spectrum will show a molecular ion peak (M) and a peak at M+1, corresponding to the incorporation of a single 15N atom. The ratio of the intensities of these peaks is used to determine the atom % 15N.[9]

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of L-Valine in the sample relative to any other chemical impurities.

Methodology:

  • Sample Preparation: A known concentration of the L-(15N)Valine is dissolved in a suitable solvent, typically an aqueous buffer.

  • HPLC System: A reversed-phase HPLC system with a C18 column is commonly used for the separation of amino acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically used to elute the amino acid.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is used to monitor the elution of L-Valine.

  • Quantification: The chemical purity is determined by comparing the peak area of L-Valine to the total area of all peaks in the chromatogram. A certified reference standard of L-Valine should be used for comparison.

Determination of Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the L- and D-enantiomers of Valine.

Methodology:

  • Chiral Stationary Phase: A specialized HPLC column with a chiral stationary phase (CSP) is used. These columns are designed to have different affinities for the L- and D-enantiomers, allowing for their separation.

  • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the two enantiomers.

  • Detection: UV detection is typically used.

  • Quantification: The enantiomeric purity is expressed as the percentage of the L-enantiomer relative to the total amount of both enantiomers. The limit of detection for the D-enantiomer should be established to ensure high sensitivity.[10]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of L-(15N)Valine and to provide an additional measure of purity.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O).

  • 1H NMR: The 1H NMR spectrum provides information about the number and types of protons in the molecule, confirming the structure of Valine. The chemical shifts and coupling constants should be consistent with the known values for L-Valine.[11]

  • 15N NMR: The 15N NMR spectrum will show a single peak for the 15N-labeled nitrogen atom, confirming the position of the label. The chemical shift of this peak is sensitive to the chemical environment and can be used to detect impurities.

  • Purity Assessment: The absence of unexpected signals in both the 1H and 15N NMR spectra provides a qualitative assessment of the sample's purity.

Conclusion

A thorough benchmarking of L-(15N)Valine from different commercial sources is a critical step in ensuring the quality and reliability of experimental data. By employing a combination of mass spectrometry, chromatography, and NMR spectroscopy, researchers can confidently select a supplier that meets the stringent requirements for isotopic enrichment, chemical purity, and enantiomeric purity demanded by their specific applications. The protocols and workflow presented in this guide provide a robust framework for conducting such a comparative analysis.

References

A Comparative Guide to Isotopic Labeling Strategies for Large Protein NMR: L-(¹⁵N)Valine vs. Deuterated Valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, studying large proteins (>25 kDa) presents a significant challenge. As molecular weight increases, rapid signal decay (short transverse relaxation times, T₂) leads to broad spectral lines and poor signal-to-noise, obscuring critical structural and dynamic information. Isotopic labeling is the cornerstone strategy to overcome these limitations. This guide provides an objective comparison of two key labeling approaches involving the amino acid valine: L-(¹⁵N)Valine and deuterated valine, supported by experimental context and protocols.

The primary takeaway is that for high-molecular-weight systems, these methods are not mutually exclusive but are powerful complementary tools. The state-of-the-art approach often involves combining uniform ¹⁵N labeling with extensive deuteration to unlock the capabilities of modern NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY).

Fundamental Principles: The Role of Each Isotope

L-(¹⁵N)Valine: Probing the Protein Backbone

The most abundant nitrogen isotope, ¹⁴N, has an integer nuclear spin (I=1), which leads to broad NMR signals that are often undetectable in high-resolution spectra.[1] In contrast, ¹⁵N is a stable isotope with a nuclear spin of I=1/2.[1][2] When incorporated into proteins, ¹⁵N provides sharp, well-resolved signals, making it ideal for NMR studies.[1][]

Uniform ¹⁵N labeling allows for the acquisition of the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each backbone amide group (and some sidechains).[4][5] This spectrum serves as a "fingerprint" of the protein, allowing researchers to assess proper folding and study interactions by monitoring chemical shift perturbations.[4][5] While ¹⁵N labeling is essential, for large proteins, it does not by itself solve the problem of rapid relaxation driven by protons.

Deuterated Valine: Quieting the Proton Network

The primary cause of line broadening in large proteins is ¹H-¹H dipolar coupling.[6] Deuteration, the process of replacing non-exchangeable protons (¹H) with deuterium (²H), is a powerful strategy to mitigate this effect.[6][7] Because deuterium has a much smaller gyromagnetic ratio than a proton, replacing ¹H with ²H dramatically reduces dipolar interactions, slows relaxation rates, and significantly sharpens the remaining ¹H signals.[6][7]

This strategy typically involves expressing the entire protein in a deuterated medium (D₂O) with a deuterated carbon source, a technique known as perdeuteration.[8] This creates a "quiet" proton background, drastically improving the quality of ¹H-¹⁵N correlation spectra.[6][9]

The Synergy: Combining ¹⁵N Labeling and Deuteration

For proteins exceeding ~30 kDa, combining uniform ¹⁵N labeling with perdeuteration is not just beneficial—it is often essential. This combination enables TROSY-based experiments, which selectively detect the slowly relaxing component of NMR signals, resulting in dramatic improvements in both resolution and sensitivity for large molecules.[10][11]

A further refinement, particularly valuable for probing the hydrophobic core and dynamic sites, is selective methyl labeling . In this approach, the protein is perdeuterated, but specific methyl groups, such as those in Valine, Leucine, and Isoleucine (ILV), are re-protonated and ¹³C-labeled.[12][13] This creates a set of isolated, high-sensitivity probes distributed throughout the protein's structure. The resulting ¹H-¹³C spectra, acquired using Methyl-TROSY techniques, have extended the size limit of solution NMR to over 1 MDa.[14]

Data Presentation: Comparative Analysis

The following tables summarize the applications and quantitative impact of different labeling strategies.

Table 1: Comparison of Labeling Strategies and Applications

Labeling StrategyPrimary ApplicationKey NMR ExperimentAdvantagesLimitations for Large Proteins (>50 kDa)
Uniform ¹⁵N Labeling Backbone assignment, protein folding assessment, ligand binding studies via chemical shift mapping.¹H-¹⁵N HSQCRelatively inexpensive; provides a "fingerprint" of the protein backbone.[4][5]Severe line broadening and signal overlap due to rapid proton relaxation.[6]
Perdeuteration (²H) Reduction of ¹H-¹H dipolar relaxation to narrow linewidths and increase sensitivity.¹H-¹⁵N HSQC/TROSYDramatically improves spectral quality for large systems.[6][7] Essential for TROSY.[10]Loss of all proton signals for distance measurements (NOEs); requires re-introduction of protons at specific sites.
Uniform ¹⁵N on a Perdeuterated Background Backbone dynamics and structural studies of large proteins and complexes.¹H-¹⁵N TROSY-HSQCEnables high-resolution backbone analysis of very large systems by minimizing relaxation.[10][15]Provides information primarily on the backbone; side-chain information is limited.
Selective ¹³CH₃-Val/Leu/Ile on a Perdeuterated Background Probing structure, dynamics, and interactions in the hydrophobic core; studies of very large complexes.¹H-¹³C HMQC (Methyl-TROSY)Provides sensitive probes in structurally important regions.[12][16] Extends NMR size limit to the MDa range.[14]Information is limited to the labeled methyl groups; requires expensive ¹³C-labeled precursors.[17]

Table 2: Representative Performance Data for a ~80 kDa Protein

Labeling SchemeTypical ¹H Linewidth (Hz)Relative Signal-to-NoiseFeasibility for Structure Determination
¹⁵N Labeled> 501x (Reference)Very Low
¹⁵N Labeled, Perdeuterated (TROSY)15 - 25~5-20xHigh (Backbone)
¹³CH₃ (ILV), Perdeuterated (Methyl-TROSY)10 - 20~10-50xHigh (Methyl-bearing side chains)

Note: Values are illustrative and depend on the specific protein, spectrometer field strength, and experimental conditions.

Experimental Protocols & Workflows

Accurate and efficient isotopic labeling is critical for success. Below are generalized protocols for protein expression in E. coli.

The general workflow for preparing an isotopically labeled protein sample for NMR analysis involves several key stages, from initial cell culture adaptation to final data acquisition.

G General Workflow for Labeled Protein Production cluster_prep Cell Culture Preparation cluster_labeling Isotopic Labeling cluster_purification Purification & QC cluster_nmr NMR Analysis A Transform E. coli with Expression Vector B Grow Starter Culture in LB Medium (H₂O) A->B C Adapt Cells to Minimal Medium (H₂O) B->C D Grow Large Scale Culture in Minimal Medium (D₂O or H₂O) C->D E Add Isotope Source: ¹⁵NH₄Cl and/or ²H,¹³C-glucose / Precursors F Induce Protein Expression (IPTG) E->F G Harvest Cells & Lyse F->G H Purify Protein (e.g., Affinity, SEC) G->H I Concentrate & Buffer Exchange H->I J Quality Control (SDS-PAGE, MS) I->J K Prepare NMR Sample (add D₂O, DSS) J->K L Acquire NMR Spectra (e.g., ¹H-¹⁵N HSQC) K->L

Caption: A generalized workflow for producing isotopically labeled proteins.

This protocol is for expressing a ¹⁵N-labeled protein in M9 minimal medium.

  • Media Preparation (per 1 Liter):

    • Prepare 10x M9 salts solution (Na₂HPO₄, KH₂PO₄, NaCl) and autoclave.

    • In a sterile 2L flask, add sterile water and autoclaved 10x M9 salts.

    • Separately prepare and sterile-filter the following solutions, then add to the M9 base:

      • 1g ¹⁵NH₄Cl (the sole nitrogen source).[18]

      • 20 mL of 20% (w/v) glucose (or other carbon source).

      • 2 mL of 1M MgSO₄.

      • 100 µL of 1M CaCl₂.

      • 1 mL of 1000x vitamin solution.

      • Appropriate antibiotics.[19]

  • Inoculation and Growth:

    • Inoculate 5-10 mL of LB medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid. Grow overnight at 37°C.

    • The next day, pellet the starter culture, wash with M9 medium (without ¹⁵NH₄Cl) to remove residual rich media, and resuspend.

    • Inoculate the 1L of ¹⁵N-M9 medium with the washed starter culture.

    • Grow cells at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.[19]

  • Induction and Harvest:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

    • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

This advanced protocol is for producing highly deuterated proteins with protonated ¹³CH₃ groups at ILV residues, ideal for Methyl-TROSY studies.[17]

  • Cell Adaptation:

    • Adaptation to D₂O is critical for high deuteration levels. This is often done in stages:

      • Grow a starter culture in LB/H₂O.

      • Inoculate a small volume of M9/50% D₂O medium.

      • Use this to inoculate a larger pre-culture in M9/99% D₂O.[17]

  • Media Preparation (per 100 mL M9/D₂O):

    • Use 99.9% D₂O to prepare all solutions.

    • The medium contains standard M9 salts, 1g/L ¹⁵NH₄Cl, and 2g/L ²H₇-¹²C-glucose.

    • Add MgSO₄, CaCl₂, vitamins, and antibiotics prepared in D₂O.

  • Growth and Precursor Addition:

    • Grow the adapted cells in the main D₂O culture at 37°C.

    • Approximately 1 hour before inducing expression (at an OD₆₀₀ of ~0.8-1.0), add the ¹³C-labeled methyl precursors:[13][17]

      • ~60 mg/L of α-ketobutyric acid (¹³C₄, 3,3-d₂) for Ile δ1-methyl labeling.

      • ~100 mg/L of α-ketoisovaleric acid (¹³C₄, 3,4',4',4'-d₄) for Leu and Val γ-methyl labeling.

  • Induction and Harvest:

    • Induce with IPTG and grow overnight at a reduced temperature (e.g., 20°C).

    • Harvest cells by centrifugation as described in Protocol 1.

Logical Relationships in NMR Signal Enhancement

The choice of labeling strategy directly addresses the physical phenomena that degrade NMR spectra in large proteins. The following diagram illustrates how deuteration and TROSY work to overcome rapid relaxation.

G cluster_solutions Solutions A Problem: Large Protein (>50 kDa) in NMR B Slow Molecular Tumbling (Long Correlation Time, τc) A->B C Efficient ¹H-¹H Dipolar Relaxation B->C D Rapid Transverse (T₂) Relaxation B->D C->D Major Contributor E Result: Broad NMR Signals, Poor S/N D->E S1 Strategy 1: Deuteration S1_effect Reduces ¹H density, weakens ¹H-¹H dipolar network S1->S1_effect S1_effect->C Mitigates F Outcome: Sharp NMR Signals, High S/N S1_effect->F S2 Strategy 2: TROSY Pulse Sequence S2_effect Selects for slowly relaxing coherence by canceling Dipolar and CSA relaxation pathways S2->S2_effect S2_effect->D Mitigates S2_effect->F

Caption: How deuteration and TROSY mitigate signal loss in large proteins.

Conclusion

In the context of large protein NMR, L-(¹⁵N)Valine and deuterated valine are not competing alternatives but rather integral components of a sophisticated, multi-pronged labeling strategy.

  • ¹⁵N labeling is fundamental for backbone-focused experiments, providing the necessary nuclear spin properties for high-resolution detection.

  • Deuteration is the essential tool for suppressing the dominant relaxation mechanisms that broaden signals, thereby enabling the study of high-molecular-weight systems.

For researchers studying proteins over 50 kDa, the combination of uniform ¹⁵N labeling on a perdeuterated background is the standard for backbone analysis using ¹H-¹⁵N TROSY. For even larger systems or for detailed analysis of side-chain dynamics and interactions, selective ¹³CH₃-labeling of valine, leucine, and isoleucine on a deuterated background (Methyl-TROSY) is the method of choice. The selection of the appropriate strategy depends on the specific biological question, the size of the protein, and available resources.

References

Safety Operating Guide

Proper Disposal of L-(15N)Valine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of L-(15N)Valine, a non-radioactive, isotopically labeled amino acid. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with waste management regulations. L-(15N)Valine is not classified as a hazardous substance; however, standard laboratory chemical handling and disposal protocols should be followed.[1][2][3][4] The nitrogen-15 isotope is stable and does not present a radiological hazard.

Immediate Safety and Handling Precautions

Before handling L-(15N)Valine, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust particles.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact.[1][6]
Body Protection Laboratory coat.Protects clothing and skin from contamination.[1][5]
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.Avoids inhalation of dust particles.[1][7]

In the event of a spill, avoid generating dust. Spilled solid material should be collected mechanically (e.g., by sweeping or vacuuming with a HEPA filter) and placed in a designated, sealed container for disposal.[2][4] The spill area should then be cleaned with soap and water.

Step-by-Step Disposal Protocol for L-(15N)Valine

The primary method for disposing of L-(15N)Valine is through a licensed professional waste disposal service, treating it as non-hazardous chemical waste.[2][8] Do not dispose of this chemical through standard trash or sewer systems without consulting your institution's environmental health and safety (EHS) office.

1. Waste Segregation and Containerization:

  • Segregate: Do not mix L-(15N)Valine waste with hazardous materials such as flammable solvents, corrosive chemicals, or radioactive waste.[8]

  • Container: Use a clean, dry, and clearly labeled container with a secure lid. The original product container, if empty and in good condition, can be used.

  • Labeling: The container must be clearly labeled as "Non-hazardous Chemical Waste: L-(15N)Valine" and include the chemical formula (C₅H₁₁¹⁵NO₂).

2. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

  • Keep the container away from incompatible materials, direct sunlight, and sources of heat or ignition.[7][8]

3. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's EHS-approved waste management vendor.

  • Follow all local, state, and federal regulations for the disposal of non-hazardous chemical waste.[3][4][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of L-(15N)Valine.

start Start: L-(~15~N)Valine Waste is_mixed Is the waste mixed with hazardous materials? start->is_mixed hazardous_waste Dispose as Hazardous Waste (Follow institutional guidelines) is_mixed->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_mixed->non_hazardous_waste No end End of Process hazardous_waste->end containerize Segregate and place in a clearly labeled, sealed container. non_hazardous_waste->containerize store Store in a designated chemical waste area. containerize->store dispose Arrange for disposal via a licensed waste contractor. store->dispose dispose->end

Disposal decision workflow for this compound.

This guide is intended to provide essential information for the safe handling and disposal of L-(15N)Valine. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling L-(~15~N)Valine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling L-(15N)Valine. L-(15N)Valine is a stable, non-radioactive isotope-labeled amino acid.[][2][3] Based on available Safety Data Sheets (SDS), it is not classified as a hazardous substance or mixture.[4] However, adherence to standard laboratory safety procedures is essential to minimize any potential risks.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling L-(15N)Valine. While the substance is considered non-hazardous, direct contact and inhalation of dust should be avoided.[4][5][6]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes and dust.[4]
Hand Protection Protective GlovesNitrile or butyl rubber gloves are suitable.[7]
Body Protection Laboratory CoatAn impervious lab coat should be worn to protect skin and clothing.[4][8]
Respiratory Protection RespiratorA suitable respirator should be used when handling larger quantities or if dust formation is likely.[4][7]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for the safe and effective use of L-(15N)Valine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Well-ventilated) don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh L-(~15~N)Valine (Minimize dust) don_ppe->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. clean Clean Work Area & Equipment dissolve->clean 4. dispose Dispose of Waste clean->dispose 5. doff_ppe Doff PPE dispose->doff_ppe 6.

Figure 1. Step-by-step workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for handling L-(15N)Valine, preferably in a chemical fume hood to minimize inhalation exposure.[4]

    • Before handling the substance, ensure you are wearing all the required personal protective equipment as outlined in the table above.

  • Handling:

    • When weighing the solid L-(15N)Valine, handle it carefully to avoid generating dust.[5][6]

    • If preparing a solution, add the weighed L-(15N)Valine to the desired solvent in a closed container and mix gently until dissolved.

  • Cleanup:

    • After handling, thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., water) to remove any residual material.

    • Dispose of all waste materials according to the disposal plan below.

    • Remove your personal protective equipment in the correct order to avoid contamination.

Disposal Plan

As L-(15N)Valine is not classified as hazardous, disposal is straightforward but must comply with local regulations.[5][9]

cluster_waste Waste Streams cluster_disposal Disposal Method solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) trash Regular Trash solid_waste->trash liquid_waste Aqueous Solutions drain Drain Disposal liquid_waste->drain Check local regulations empty_container Empty Product Container rinsed_trash Rinse and Trash empty_container->rinsed_trash

Figure 2. Disposal pathways for this compound waste.

Disposal Protocol:

  • Solid Waste: Non-hazardous solid waste, such as contaminated gloves, paper towels, and weighing boats, can typically be disposed of in the regular trash.[9][10]

  • Aqueous Solutions: Small quantities of dilute aqueous solutions of L-(15N)Valine may be permissible for drain disposal, followed by flushing with plenty of water.[9][11] However, it is crucial to verify this with your institution's environmental health and safety (EHS) office and local regulations.

  • Empty Containers: Rinse the empty product container with a suitable solvent (e.g., water) three times. The rinsate can be disposed of down the drain. The clean, empty container can then be discarded in the regular trash.[10][11]

Note: Always consult your institution's specific guidelines for chemical waste disposal.[12] If there is any uncertainty, treat the waste as hazardous and consult your EHS department.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-(~15~N)Valine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
L-(~15~N)Valine

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